Streptomycin sulphate
Description
An antibiotic produced by the soil actinomycete Streptomyces griseus. It acts by inhibiting the initiation and elongation processes during protein synthesis.
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
16103-16-5 |
|---|---|
Molecular Formula |
C21H41N7O16S |
Molecular Weight |
679.7 g/mol |
IUPAC Name |
2-[(1R,2R,3S,4R,5R,6S)-3-(diaminomethylideneamino)-4-[(2R,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-formyl-4-hydroxy-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine;sulfuric acid |
InChI |
InChI=1S/C21H39N7O12.H2O4S/c1-5-21(36,4-30)16(40-17-9(26-2)13(34)10(31)6(3-29)38-17)18(37-5)39-15-8(28-20(24)25)11(32)7(27-19(22)23)12(33)14(15)35;1-5(2,3)4/h4-18,26,29,31-36H,3H2,1-2H3,(H4,22,23,27)(H4,24,25,28);(H2,1,2,3,4)/t5-,6-,7+,8-,9-,10-,11+,12-,13-,14+,15+,16-,17-,18-,21+;/m0./s1 |
InChI Key |
CFCMMYICHMLDCC-RMIBZTJPSA-N |
SMILES |
CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(C=O)O.OS(=O)(=O)O |
Isomeric SMILES |
C[C@H]1[C@@]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H]([C@H]2O)O)N=C(N)N)O)N=C(N)N)O[C@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)NC)(C=O)O.OS(=O)(=O)O |
Canonical SMILES |
CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(C=O)O.OS(=O)(=O)O |
Related CAS |
13948-38-4 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Streptomycin Sulphate on Bacterial Ribosomes
Audience: Researchers, scientists, and drug development professionals.
Abstract
Streptomycin (B1217042), the first aminoglycoside antibiotic discovered, exerts its potent bactericidal effects by targeting the bacterial ribosome, the essential cellular machinery for protein synthesis. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the action of streptomycin sulphate. It details the antibiotic's binding to the 30S ribosomal subunit, the subsequent disruption of translational fidelity, and the structural rearrangements that lead to codon misreading and inhibition of protein synthesis. Furthermore, this document outlines the primary mechanisms of bacterial resistance, presents quantitative data on resistance levels, details key experimental protocols for studying these interactions, and provides visual diagrams to elucidate complex pathways and workflows.
Core Mechanism of Action
Streptomycin's primary cellular target is the 30S subunit of the bacterial 70S ribosome.[1][2] Its binding is irreversible and disrupts the protein synthesis process through a multi-faceted mechanism.[2][3]
Binding to the 30S Ribosomal Subunit
Streptomycin binds to a specific site on the 30S subunit, interacting with both the 16S ribosomal RNA (rRNA) and the ribosomal protein S12.[4][5][6] This binding pocket is strategically located near the decoding center (A-site), where the fidelity of mRNA codon and tRNA anticodon pairing is ensured.[7][8]
High-resolution structural studies have revealed that streptomycin forms hydrogen bonds and salt bridges with several key components of the 16S rRNA, including nucleotides in helices h18 (530 loop), h27, and h44.[5][6][7] Specifically, it interacts with the phosphate (B84403) backbone of residues such as C526, G527, A914, C1490, and G1491.[5] Additionally, it makes contact with ribosomal protein S12, the product of the rpsL gene.[7]
Disruption of Protein Synthesis
The binding of streptomycin to this critical ribosomal region induces two primary detrimental effects on protein synthesis:
-
Induction of Codon Misreading: Streptomycin binding causes significant conformational changes in the 30S subunit.[1][9] It distorts the structure of the decoding A-site, particularly affecting the universally conserved bases A1492 and A1493 of the 16S rRNA.[5][6] These bases are crucial for proofreading the codon-anticodon interaction. The streptomycin-induced distortion stabilizes the binding of near-cognate aminoacyl-tRNAs to the A-site, leading to the incorporation of incorrect amino acids into the growing polypeptide chain.[1][5] This results in the synthesis of nonfunctional or toxic proteins, which ultimately contributes to cell death.[1][2]
-
Inhibition of Translation Initiation and Elongation: Beyond causing misreading, streptomycin also interferes with the formation of the translation initiation complex.[1] It can hinder the proper binding of the initiator tRNA, fMet-tRNA, to the 30S subunit.[1][2] Some studies suggest that streptomycin can induce the breakdown of completed 70S initiation complexes.[10] This disruption prevents the start of protein synthesis altogether. Furthermore, the antibiotic can inhibit the translocation step of the elongation cycle, further impeding protein synthesis.[7][11]
The overall effect is a catastrophic failure of protein synthesis, leading to a rapid bactericidal outcome, a characteristic that distinguishes aminoglycosides from many other protein synthesis inhibitors which are often bacteriostatic.[8][12]
Mechanisms of Bacterial Resistance
Resistance to streptomycin primarily arises from modifications to the drug's target site, which prevent effective binding.
Mutations in Ribosomal Protein S12 (rpsL gene)
The most common mechanism for high-level streptomycin resistance involves point mutations in the rpsL gene, which encodes the ribosomal protein S12.[13][14] These mutations, such as the frequently observed K43R substitution (lysine to arginine at position 43), alter the structure of the S12 protein.[14] This change prevents streptomycin from binding effectively to the ribosome, thereby conferring resistance, while still allowing the ribosome to function in protein synthesis.[4] Interestingly, some rpsL mutations can lead to a hyperaccurate phenotype, where the ribosome's translational fidelity is increased, restricting the readthrough of nonsense codons.[5]
Mutations in 16S rRNA (rrs gene)
Mutations within the rrs gene, which codes for the 16S rRNA, can also confer resistance, typically at low to intermediate levels.[13][15] These mutations are often located in the highly conserved 530 loop region, a critical component of the decoding center.[13][15] For example, mutations at positions 524 or 526 can disrupt the pseudoknot structure of this region, reducing the binding affinity for streptomycin.[13] The presence of multiple rrn operons in many bacteria can make the selection of these resistance mutations less frequent compared to rpsL mutations.[13][15]
Quantitative Data
The level of resistance conferred by specific mutations can be quantified by determining the Minimum Inhibitory Concentration (MIC) of streptomycin required to inhibit bacterial growth.
| Gene | Mutation | Organism Context | Streptomycin MIC (µg/mL) | Resistance Level | Reference |
| rpsL | Various mutants | Mycobacterium smegmatis | >200 | High | [13] |
| rrs | 524G→C | Mycobacterium smegmatis | >200 | High | [13] |
| rrs | 526C→T | Mycobacterium smegmatis | 100 | Intermediate | [13] |
| rrs | 522C→T | Mycobacterium smegmatis | 100 | Intermediate | [13] |
| rrs | 523A→C | Mycobacterium smegmatis | 100 | Intermediate | [13] |
| rpsL | K43R | Yersinia pestis | 4096 | High | [14] |
Experimental Protocols
The mechanism of streptomycin has been elucidated through a variety of biochemical and structural biology techniques.
In Vitro Translation Assay
This assay measures the effect of an antibiotic on the synthesis of a reporter protein from an mRNA template in a cell-free system.
Objective: To quantify the inhibitory and misreading effects of streptomycin on protein synthesis.
Methodology:
-
System Preparation: A cell-free protein synthesis system (e.g., PURExpress or rabbit reticulocyte lysate) is prepared.[16][17][18] This system contains all necessary components for translation: ribosomes, tRNAs, aminoacyl-tRNA synthetases, and energy sources.
-
Template Addition: A specific mRNA template encoding a reporter protein (e.g., luciferase or a fluorescent protein) is added to the system. For misreading assays, a synthetic polynucleotide like poly(U) is often used, and the misincorporation of unintended amino acids (e.g., leucine (B10760876) instead of phenylalanine) is measured.[5]
-
Streptomycin Titration: Varying concentrations of this compound are added to a series of reaction tubes. A control reaction with no antibiotic is included.
-
Incubation: The reactions are incubated at 37°C for a set period (e.g., 60 minutes) to allow for protein synthesis.
-
Quantification: The amount of synthesized protein is quantified. For luciferase, this involves adding a substrate and measuring luminescence. For misreading with poly(U), radiolabeled amino acids are used, and the incorporation of both phenylalanine and the misread amino acid is measured via scintillation counting.
-
Data Analysis: The results are plotted as protein synthesis activity (or misreading frequency) versus streptomycin concentration to determine parameters like the IC50 (half-maximal inhibitory concentration).
Ribosome Binding Assay (Chemical Footprinting)
This technique identifies the specific nucleotides in rRNA that are protected by the binding of a ligand like streptomycin.
Objective: To map the binding site of streptomycin on the 16S rRNA.
Methodology:
-
Complex Formation: Purified 30S ribosomal subunits (or naked 16S rRNA) are incubated with or without this compound to allow for complex formation.[19]
-
Chemical Probing: A chemical probe, such as dimethyl sulfate (B86663) (DMS), is added to both the streptomycin-bound and unbound samples. DMS methylates adenine (B156593) and cytosine bases that are not protected by protein or ligand binding.
-
RNA Extraction: The 16S rRNA is extracted and purified from the samples.
-
Primer Extension: A radiolabeled DNA primer complementary to a region downstream of the expected binding site is annealed to the extracted rRNA. Reverse transcriptase is then used to synthesize cDNA. The enzyme will stop or pause at the methylated bases.
-
Gel Electrophoresis: The resulting cDNA fragments are separated by size on a denaturing polyacrylamide gel.
-
Analysis: The gel is autoradiographed. Nucleotides protected by streptomycin will show a diminished band in the streptomycin lane compared to the control lane, revealing the specific binding site.[19]
Structural Determination by Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM allows for the high-resolution structural determination of large macromolecular complexes like the ribosome in a near-native state.
Objective: To visualize the three-dimensional structure of the streptomycin-ribosome complex at near-atomic resolution.
Methodology:
-
Sample Preparation: A purified, homogenous sample of bacterial 70S ribosomes is incubated with a saturating concentration of streptomycin.
-
Vitrification: A small volume of the sample is applied to an EM grid, blotted to create a thin film, and rapidly plunged into liquid ethane. This freezes the complexes in a layer of amorphous ice, preserving their native structure.
-
Data Collection: The vitrified sample is imaged in a transmission electron microscope (TEM) at cryogenic temperatures.[20] Thousands of images, each containing many individual ribosome particles in different orientations, are collected.
-
Image Processing: The individual particle images are computationally extracted, aligned, and classified. A 3D reconstruction (map) of the ribosome-streptomycin complex is generated by averaging the aligned particles.[20]
-
Model Building and Refinement: An atomic model of the complex is built into the cryo-EM density map. The final structure reveals the precise interactions between streptomycin and the ribosomal components at near-atomic resolution.[20][21]
Conclusion
This compound employs a sophisticated mechanism to exert its bactericidal activity, primarily by binding to the decoding center of the bacterial 30S ribosomal subunit. This interaction induces critical conformational changes that corrupt the fidelity of protein synthesis, leading to the production of aberrant proteins and the inhibition of translation initiation. The detailed structural and biochemical understanding of this mechanism, coupled with knowledge of resistance pathways, provides a crucial foundation for the rational design of new antimicrobial agents and strategies to combat the growing threat of antibiotic resistance.
References
- 1. What is the mechanism of Streptomycin Sulfate? [synapse.patsnap.com]
- 2. Streptomycin - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. A structural basis for streptomycin-induced misreading of the genetic code - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Aminoglycoside Revival: Review of a Historically Important Class of Antimicrobials Undergoing Rejuvenation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular Structure Reveals How the Antibiotic Streptomycin Works | BNL Newsroom [bnl.gov]
- 10. pnas.org [pnas.org]
- 11. Roles of specific aminoglycoside–ribosome interactions in the inhibition of translation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. longdom.org [longdom.org]
- 13. Mechanisms of Streptomycin Resistance: Selection of Mutations in the 16S rRNA Gene Conferring Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A novel mechanism of streptomycin resistance in Yersinia pestis: Mutation in the rpsL gene - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A simple real-time assay for in vitro translation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In Vitro Translation Using Rabbit Reticulocyte Lysate | Springer Nature Experiments [experiments.springernature.com]
- 18. The Basics: In Vitro Translation | Thermo Fisher Scientific - US [thermofisher.com]
- 19. Streptomycin binds to the decoding center of 16 S ribosomal RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Structural conservation of antibiotic interaction with ribosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. rcsb.org [rcsb.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Chemical Properties and Structure of Streptomycin (B1217042) Sulphate
This technical guide provides a comprehensive overview of the core chemical properties and structural attributes of Streptomycin Sulphate. The information is curated for professionals in research and drug development, with a focus on delivering precise, quantitative data and detailed experimental methodologies.
Chemical Structure of Streptomycin
Streptomycin is an aminoglycoside antibiotic derived from the actinobacterium Streptomyces griseus.[1][2] Its structure is characterized by three key components: a streptidine (B14820) base, a streptose (B1236354) sugar, and an N-methyl-L-glucosamine moiety.[1] These units are linked glycosidically to form the complete streptomycin molecule. The sulphate salt is a complex of two streptomycin molecules and three molecules of sulfuric acid.[3][4]
Caption: Molecular components of Streptomycin.
Physicochemical Properties
The following tables summarize the key quantitative properties of this compound.
Table 1: General Chemical Properties
| Property | Value | Source |
| Molecular Formula | (C₂₁H₃₉N₇O₁₂)₂ · 3H₂SO₄ | [4] |
| Molecular Weight | 1457.4 g/mol | |
| CAS Number | 3810-74-0 | [4][5][6][7] |
| Appearance | White to light gray or pale buff, hygroscopic powder. | [1][2][3][7] |
Table 2: Solubility Data
| Solvent | Solubility | Temperature | Source |
| Water | Freely soluble; >20 mg/mL | ~28 °C | [1][7] |
| Water | ≥ 0.1 mg/mL | 18 °C | [3] |
| Water | 100 mg/mL | Not Specified | [8][9] |
| Water | 242.5 mg/mL | Not Specified | [10] |
| Methanol | 0.85 mg/mL | ~28 °C | [7] |
| Ethanol | Very slightly soluble; 0.30 mg/mL | ~28 °C | [1][7] |
| Isopropanol | 0.01 mg/mL | ~28 °C | [7] |
| Petroleum Ether | 0.015 mg/mL | ~28 °C | [7] |
| Carbon Tetrachloride | 0.035 mg/mL | ~28 °C | [7] |
| Ether | Almost insoluble; 0.035 mg/mL | ~28 °C | [7] |
| DMSO | ~2 mg/mL | Not Specified | [6] |
| Dimethyl Formamide | ~13 mg/mL | Not Specified | [6] |
Table 3: Stability and Other Properties
| Property | Value | Conditions | Source |
| Melting Point | >185°C (decomposes) | [1] | |
| pH of Solution | 4.5 - 7.0 | 20% in water at 25°C | [9] |
| Optical Rotation | [α]D²⁵ = -84° | For trihydrochloride salt | [2][7] |
| Stability in Water | Stable for 21 days | 37°C | [11] |
| Stability in Water | Significant loss after 3 days | 60°C | [11] |
| Storage (Powder) | 2-8°C, in a dry, well-ventilated place. | ||
| Storage (Solution) | Up to one month at 2-8°C; longer at -20°C. |
Experimental Protocols
Determination of Optical Rotation
This protocol outlines the general procedure for measuring the specific rotation of this compound using a polarimeter.[12][13]
-
Instrument Calibration: Zero the polarimeter using the solvent that will be used to dissolve the sample. Fill the observation tube with the solvent, ensuring no air bubbles are present, and place it in the polarimeter.
-
Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a precise volume of the chosen solvent (e.g., water) to achieve a known concentration.
-
Measurement: Rinse the observation tube with the prepared sample solution, then fill it, again avoiding bubbles. Place the tube in the polarimeter and record the observed rotation, temperature, and wavelength.
-
Calculation of Specific Rotation: The specific rotation is calculated using the formula: [α] = (100 * α_obs) / (l * c) where:
-
[α] is the specific rotation.
-
α_obs is the observed rotation in degrees.
-
l is the path length of the tube in decimeters.
-
c is the concentration in g/100mL.
-
Caption: Workflow for determining optical rotation.
Spectrophotometric Analysis via Derivatization
A spectrophotometric method for the quantification of this compound involves derivatization with vanillin (B372448).[14]
-
Preparation of Reagents:
-
Prepare a 2% solution of vanillin.
-
Prepare a buffer solution of pH 9.
-
Prepare a stock solution of this compound in water.
-
-
Derivatization:
-
To a known concentration of the this compound solution, add 1.5 mL of the 2% vanillin solution.
-
Add the pH 9 buffer solution.
-
Heat the mixture at 95±5°C for 15 minutes.
-
-
Spectrophotometric Measurement:
-
After cooling, measure the absorbance of the resulting solution at its maximum absorbance wavelength (λ_max), which is approximately 393 nm.
-
-
Quantification:
-
A calibration curve is constructed by performing the derivatization and measurement on a series of standard solutions of known concentrations. The concentration of the unknown sample is then determined by interpolation from this curve.
-
High-Performance Liquid Chromatography (HPLC) Analysis
Ion-pair reversed-phase HPLC is a common method for the analysis and purity control of this compound.[15][16]
-
Chromatographic System:
-
Column: Base-deactivated reversed-phase silica (B1680970) gel column (e.g., Supelcosil LC-ABZ).
-
Mobile Phase: An aqueous solution containing sodium sulphate (e.g., 14 g/L), a sodium salt of an alkylsulfonate as an ion-pairing agent (e.g., sodium octanesulfonate, 1.5 g/L), acetonitrile (B52724) (e.g., 50 mL/L), and a phosphate (B84403) buffer at pH 3.0 (e.g., 50 mL/L of 0.2 M).
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection: UV detection at 205 nm.
-
Column Temperature: Maintained at an elevated temperature, for example, 45°C.
-
-
Sample Preparation: Prepare a solution of this compound in the mobile phase or water at a known concentration.
-
Analysis: Inject the sample into the HPLC system. The retention time of the main peak corresponding to streptomycin is used for identification, and the peak area is used for quantification against a standard of known concentration. This method can also separate related substances and impurities like streptomycin B and streptidine.[15]
Mode of Action
This compound functions as a protein synthesis inhibitor in bacteria.[6][8] It binds to the 30S ribosomal subunit, specifically to the S12 protein. This binding interferes with the initiation of protein synthesis and can cause misreading of the mRNA, leading to the production of non-functional proteins and ultimately bacterial cell death.
References
- 1. Streptomycin sulfate | 3810-74-0 [chemicalbook.com]
- 2. Streptomycin | C21H39N7O12 | CID 19649 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Streptomycin Sulfate | C42H84N14O36S3 | CID 19648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ibisci.com [ibisci.com]
- 5. Streptomycin Sulfate | 3810-74-0 | TCI AMERICA [tcichemicals.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Streptomycin [drugfuture.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. himedialabs.com [himedialabs.com]
- 10. Streptomycin sulfate | Antibiotic | ribosome | TargetMol [targetmol.com]
- 11. Effect of certain additives on stability of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. rudolphresearch.com [rudolphresearch.com]
- 14. journals.umt.edu.pk [journals.umt.edu.pk]
- 15. researchgate.net [researchgate.net]
- 16. ijsred.com [ijsred.com]
Streptomycin Sulphate's Assault on Gram-Negative Bacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delineates the core mode of action of streptomycin (B1217042) sulphate against Gram-negative bacteria. It provides a comprehensive overview of the molecular mechanisms, quantitative efficacy data, and detailed experimental methodologies for studying this critical antibiotic.
Executive Summary
Streptomycin, an aminoglycoside antibiotic, exerts its bactericidal effects primarily by targeting the bacterial ribosome, leading to the inhibition of protein synthesis and the production of aberrant proteins. This guide will navigate the intricate details of streptomycin's interaction with the 30S ribosomal subunit of Gram-negative bacteria, the subsequent disruption of translation, and the downstream consequences leading to cell death. Quantitative data on its efficacy, detailed experimental protocols, and visual representations of the key processes are provided to offer a thorough understanding for research and drug development applications.
Core Mechanism of Action
Streptomycin's primary target is the 30S subunit of the bacterial ribosome.[1][2] Its binding to this subunit disrupts the process of protein synthesis in a multi-faceted manner.
2.1. Binding to the 30S Ribosomal Subunit:
Streptomycin binds to a specific site on the 16S rRNA of the 30S subunit, in proximity to ribosomal protein S12.[3][4] This binding pocket is formed by helices 1, 18, 27, and 44 of the 16S rRNA.[4] The interaction induces a significant conformational change in the ribosome, distorting the decoding center, which includes the crucial bases A1492 and A1493.[4][5]
2.2. Disruption of Protein Synthesis:
The binding of streptomycin interferes with multiple stages of protein synthesis:
-
Inhibition of Initiation: Streptomycin can induce the breakdown of the 70S initiation complex, which is the starting point of protein synthesis.[6] It prevents the proper binding of formylmethionyl-tRNA (fMet-tRNA) to the ribosome, thereby hindering the formation of a functional initiation complex.[3]
-
mRNA Misreading: A key consequence of streptomycin's interaction with the ribosome is the misreading of the mRNA codon at the A-site.[1][3] The distortion of the decoding center reduces the accuracy of codon-anticodon recognition, leading to the incorporation of incorrect amino acids into the growing polypeptide chain.[3][5] This results in the synthesis of non-functional or toxic proteins.[3]
-
Inhibition of Translocation: Streptomycin can also inhibit the translocation step of elongation, where the ribosome moves along the mRNA to the next codon. This is achieved by blocking the activity of elongation factor G (EF-G).[7]
The culmination of these effects is the production of a cascade of aberrant proteins, disruption of essential cellular processes, and ultimately, bacterial cell death.
Quantitative Efficacy Data
The efficacy of streptomycin against Gram-negative bacteria is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium.
Table 1: Minimum Inhibitory Concentration (MIC) of Streptomycin against Key Gram-Negative Bacteria
| Gram-Negative Bacterium | MIC Range (µg/mL) | Noteworthy Resistance Information |
| Escherichia coli | 4 - 32 | An epidemiological cut-off value (ECOFF) of ≤8 mg/L is recommended to distinguish wild-type from resistant strains.[8] |
| Pseudomonas aeruginosa | Varies widely, can be high | Some studies report MIC90 values as high as 32 µg/mL.[9][10] |
| Klebsiella pneumoniae | 16 - >128 | High rates of resistance are observed, with MBEC values (for biofilms) being significantly higher than MICs.[11] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the mode of action of streptomycin.
4.1. Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This method determines the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism in a liquid medium.
Materials:
-
Streptomycin sulphate stock solution
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial culture of the test organism (e.g., E. coli)
-
Sterile pipette tips and multichannel pipette
-
Incubator (37°C)
-
Microplate reader (optional, for quantitative analysis)
Procedure:
-
Prepare Bacterial Inoculum:
-
From a fresh agar (B569324) plate, pick a few colonies of the test bacterium and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Prepare Streptomycin Dilutions:
-
Perform a serial two-fold dilution of the streptomycin stock solution in MHB across the wells of the 96-well plate. Typically, concentrations ranging from 256 µg/mL down to 0.25 µg/mL are tested.
-
Include a growth control well (MHB with bacteria, no antibiotic) and a sterility control well (MHB only).
-
-
Inoculation:
-
Add the prepared bacterial inoculum to each well containing the streptomycin dilutions and the growth control well.
-
-
Incubation:
-
Incubate the microtiter plate at 37°C for 18-24 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of streptomycin at which there is no visible growth (i.e., the well remains clear). This can be determined by visual inspection or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.[12]
-
4.2. Ribosome Profiling of Streptomycin-Treated Bacteria
Ribosome profiling is a powerful technique to obtain a genome-wide snapshot of translation by sequencing ribosome-protected mRNA fragments.
Materials:
-
Bacterial culture
-
This compound
-
Liquid nitrogen
-
Lysis buffer (containing high magnesium concentration to arrest translation)
-
Sucrose (B13894) cushions
-
Nuclease (e.g., micrococcal nuclease)
-
RNA purification kits
-
Library preparation kits for next-generation sequencing
Procedure:
-
Cell Culture and Treatment:
-
Grow a bacterial culture to mid-log phase.
-
Treat one aliquot of the culture with a sub-lethal concentration of streptomycin for a defined period. Leave another aliquot untreated as a control.
-
-
Harvesting and Lysis:
-
Isolation of Monosomes:
-
Thaw the lysate and clarify it by centrifugation.
-
Layer the lysate onto a sucrose cushion and pellet the ribosomes by ultracentrifugation.[13]
-
-
Nuclease Digestion:
-
Treat the ribosome-containing pellet with a nuclease to digest any mRNA that is not protected by the ribosome.
-
-
Isolation of Ribosome-Protected Fragments (RPFs):
-
Isolate the monosomes containing the RPFs by sucrose gradient centrifugation or size-exclusion chromatography.
-
Extract the RPFs (typically 25-35 nucleotides in length) from the purified monosomes.
-
-
Library Preparation and Sequencing:
-
Prepare a cDNA library from the isolated RPFs. This involves ligation of adapters, reverse transcription, and PCR amplification.
-
Sequence the library using a next-generation sequencing platform.
-
-
Data Analysis:
-
Align the sequencing reads to the bacterial genome to determine the density of ribosomes on each mRNA.
-
Compare the ribosome profiles of the streptomycin-treated and untreated samples to identify changes in translation initiation, elongation, and pausing.
-
4.3. X-ray Crystallography of the Ribosome-Streptomycin Complex
This technique provides a high-resolution three-dimensional structure of the streptomycin molecule bound to the bacterial ribosome.
Materials:
-
Highly purified and active 70S ribosomes from a suitable bacterial source (e.g., Thermus thermophilus)
-
This compound
-
Crystallization buffers and screens
-
Cryo-protectants
-
X-ray diffraction equipment (synchrotron source)
Procedure:
-
Ribosome Preparation and Complex Formation:
-
Isolate and purify 70S ribosomes to a very high degree of homogeneity.[15]
-
Form the ribosome-streptomycin complex by incubating the purified ribosomes with an excess of streptomycin.
-
-
Crystallization:
-
Screen a wide range of crystallization conditions (e.g., different precipitants, pH, and temperature) using techniques like vapor diffusion (sitting or hanging drop).[15]
-
Optimize the conditions that yield well-diffracting crystals.
-
-
Data Collection:
-
Cryo-cool the crystals in a suitable cryo-protectant to prevent damage from X-ray radiation.
-
Collect X-ray diffraction data at a synchrotron source.
-
-
Structure Determination and Refinement:
-
Process the diffraction data to obtain electron density maps.
-
Solve the structure using molecular replacement, using a known ribosome structure as a model.
-
Build the model of streptomycin into the electron density map and refine the overall structure to high resolution.
-
-
Analysis:
-
Analyze the final structure to identify the specific interactions between streptomycin and the ribosomal RNA and proteins.
-
Visualizing the Mode of Action
The following diagrams illustrate the key pathways and workflows described in this guide.
Caption: Logical flow of streptomycin's action from cell entry to bactericidal effect.
References
- 1. biologydiscussion.com [biologydiscussion.com]
- 2. m.youtube.com [m.youtube.com]
- 3. What is the mechanism of Streptomycin Sulfate? [synapse.patsnap.com]
- 4. A structural basis for streptomycin-induced misreading of the genetic code - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Structure Reveals How the Antibiotic Streptomycin Works | BNL Newsroom [bnl.gov]
- 6. Breakdown by Streptomycin of Initiation Complexes Formed on Ribosomes of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sandwalk: How Does Streptomycin Work? [sandwalk.blogspot.com]
- 8. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 9. Antimicrobial susceptibility and minimal inhibitory concentration of Pseudomonas aeruginosa isolated from septic ocular surface disease in different animal species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antimicrobial susceptibility and minimal inhibitory concentration of Pseudomonas aeruginosa isolated from septic ocular surface disease in different animal species - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antibiofilm Synergistic Activity of Streptomycin in Combination with Thymol-Loaded Poly (Lactic-co-glycolic Acid) Nanoparticles against Klebsiella pneumoniae Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. Protocol for Ribosome Profiling in Bacteria [bio-protocol.org]
- 14. Protocol for Ribosome Profiling in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Decoding Resistance: An In-depth Guide to the Initial Mechanisms of Streptomycin Resistance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the foundational studies that have elucidated the primary mechanisms of bacterial resistance to streptomycin (B1217042). Since its discovery in 1943 by Schatz, Bugie, and Waksman, streptomycin has been a critical tool in treating bacterial infections, most notably tuberculosis.[1][2][3] However, the emergence of resistance has been a persistent challenge.[4] This document details the core molecular strategies employed by bacteria to evade the antimicrobial action of streptomycin, focusing on target modification, enzymatic inactivation, and efflux systems.
Target Modification: Alterations in the Ribosomal Machinery
The primary target of streptomycin is the bacterial ribosome, specifically the 30S subunit, where it binds to the 16S rRNA and the S12 ribosomal protein (encoded by the rpsL gene).[1][5][6][7] This binding disrupts protein synthesis by causing codon misreading.[1][7] The earliest and most well-documented mechanism of high-level streptomycin resistance involves mutations in the genes encoding these components.
Mutations in the rpsL Gene
Mutations in the rpsL gene, which codes for the S12 ribosomal protein, are a major cause of high-level streptomycin resistance.[8][9][10][11][12][13] These mutations often occur in specific codons, with codons 43 and 88 being frequently implicated. For instance, a common mutation results in a substitution of lysine (B10760008) (K) to arginine (R) at position 43 (K43R).[9][12][13] Such alterations in the S12 protein are thought to change the structure of the streptomycin binding site, thereby reducing the drug's affinity for the ribosome.[7][14]
Mutations in the 16S rRNA Gene (rrs)
Mutations within the rrs gene, which encodes the 16S rRNA, can also confer streptomycin resistance, typically at low to intermediate levels.[8][15] These mutations often cluster in the 530 loop of the 16S rRNA, a region critical for the decoding of mRNA.[8][15] The crystal structure of the 30S subunit has confirmed that these regions are directly involved in streptomycin binding.[8]
| Gene | Mutation (Codon/Nucleotide Change) | Organism | Resulting Phenotype | Minimum Inhibitory Concentration (MIC) |
| rpsL | K43R | Mycobacterium tuberculosis | High-level resistance | >200 µg/ml |
| rpsL | K88E/R | Mycobacterium smegmatis | High-level resistance | >200 µg/ml |
| rpsL | K42R/T/N/M | Mycobacterium smegmatis | High-level resistance | >200 µg/ml |
| rrs | 524G→C | Mycobacterium smegmatis | High-level resistance | >200 µg/ml |
| rrs | 526C→T | Mycobacterium smegmatis | Intermediate-level resistance | 100 µg/ml |
| rrs | 522C→T | Mycobacterium smegmatis | Intermediate-level resistance | 100 µg/ml |
| rrs | 523A→C | Mycobacterium smegmatis | Intermediate-level resistance | 100 µg/ml |
Table 1: Summary of key mutations conferring streptomycin resistance and their associated MIC levels as reported in initial studies.[8]
Enzymatic Inactivation: Modifying the Drug
Another primary mechanism of streptomycin resistance is the enzymatic modification of the antibiotic by aminoglycoside-modifying enzymes (AMEs). These enzymes alter the structure of streptomycin, rendering it unable to bind to its ribosomal target.
Aminoglycoside Phosphotransferases (APHs)
Aminoglycoside phosphotransferases (APHs) are a key class of AMEs that inactivate streptomycin by catalyzing the transfer of a phosphate (B84403) group from ATP to a hydroxyl group on the streptomycin molecule.[16][17][18] One of the well-studied enzymes is APH(6)-Id, which phosphorylates the 6-hydroxyl group of the streptidine (B14820) ring of streptomycin.[16] The genes encoding these enzymes, such as strA and strB, are often located on mobile genetic elements like plasmids and transposons, facilitating their spread among bacterial populations.[12][13]
| Enzyme | Gene | Mechanism of Action | Organism |
| Aminoglycoside phosphotransferase APH(6)-Ia | aph(6)-Ia | Phosphorylation at the 6-hydroxyl group of the streptidine ring | Streptomyces griseus |
| Aminoglycoside phosphotransferase APH(6)-Id | strA | Phosphorylation at the 6-hydroxyl group of the streptidine ring | Various pathogenic bacteria |
Table 2: Key streptomycin-inactivating enzymes and their mechanisms.[16]
Efflux Pumps: Actively Removing the Antibiotic
Efflux pumps are membrane-associated protein complexes that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell.[19][20][21] This mechanism reduces the intracellular concentration of the antibiotic to sub-inhibitory levels. Several families of efflux pumps have been identified, including the ATP-binding cassette (ABC) superfamily, the major facilitator superfamily (MFS), and the resistance-nodulation-division (RND) family.[19][20] While initially discovered in the context of resistance to other antibiotics, their role in streptomycin resistance has also been documented.[22][23] The discovery of efflux pump inhibitors (EPIs) has opened a potential avenue to counteract this resistance mechanism.[19]
Experimental Protocols
Isolation of Streptomycin-Resistant Mutants (Gradient Plate Technique)
This technique is used to isolate spontaneous mutants resistant to an antibiotic.[24][25][26]
-
Prepare the Bottom Agar (B569324) Layer: Melt nutrient agar and pour it into a sterile petri dish. Allow it to solidify at an angle by propping one side of the dish on a small object (e.g., a pencil).[25][26]
-
Prepare the Top Agar Layer: Melt a second tube of nutrient agar and add a sterile solution of streptomycin to a final desired concentration (e.g., 100 µg/ml).[26]
-
Create the Gradient: Place the petri dish flat and pour the streptomycin-containing agar over the slanted bottom layer. This creates a concentration gradient of streptomycin from low to high across the plate.[24][25]
-
Inoculation: Spread a dense culture of the susceptible bacterial strain evenly over the entire surface of the agar.
-
Incubation: Incubate the plate at the optimal temperature for the bacterium (e.g., 37°C for E. coli) for 24-72 hours.[24][26]
-
Selection: Colonies that grow in the high-concentration area of the plate are considered streptomycin-resistant mutants.[24] These can then be subcultured for further analysis.
Determination of Minimum Inhibitory Concentration (MIC) (Broth Microdilution Method)
The MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.[27][28][29][30]
-
Prepare Antibiotic Dilutions: Perform a serial two-fold dilution of streptomycin in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[27][29][30]
-
Prepare Bacterial Inoculum: Prepare a standardized bacterial suspension (e.g., to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells).[30]
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions. Include a positive control well (bacteria with no antibiotic) and a negative control well (medium with no bacteria).
-
Incubation: Incubate the plate at the appropriate temperature and duration (e.g., 37°C for 18-24 hours).[27][29]
-
Determine MIC: The MIC is the lowest concentration of streptomycin in which no visible bacterial growth is observed.[27]
Visualizations
Caption: Overview of streptomycin's mechanism of action and the primary resistance pathways.
Caption: Workflow for the identification of streptomycin resistance mechanisms.
References
- 1. Streptomycin - Wikipedia [en.wikipedia.org]
- 2. Waksman Discovers the Antibiotic Streptomycin | Research Starters | EBSCO Research [ebsco.com]
- 3. Streptomycin | Antibiotic, Bacterial Resistance & Tuberculosis | Britannica [britannica.com]
- 4. Evolution of Resistance to Continuously Increasing Streptomycin Concentrations in Populations of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deficiency in ribosome biogenesis causes streptomycin resistance and impairs motility in Salmonella - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Molecular Structure Reveals How the Antibiotic Streptomycin Works | BNL Newsroom [bnl.gov]
- 8. Mechanisms of Streptomycin Resistance: Selection of Mutations in the 16S rRNA Gene Conferring Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of rpsL and rrs mutations in streptomycin-resistant Mycobacterium tuberculosis isolates from diverse geographic localities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. The contribution of common rpsL mutations in Escherichia coli to sensitivity to ribosome targeting antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A novel mechanism of streptomycin resistance in Yersinia pestis: Mutation in the rpsL gene | PLOS Neglected Tropical Diseases [journals.plos.org]
- 13. A novel mechanism of streptomycin resistance in Yersinia pestis: Mutation in the rpsL gene - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]
- 15. Molecular Mechanisms of Intrinsic Streptomycin Resistance in Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Purification and Characterization of Aminoglycoside Phosphotransferase APH(6)-Id, a Streptomycin Inactivating Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | APH(3’)-Ie, an aminoglycoside-modifying enzyme discovered in a rabbit-derived Citrobacter gillenii isolate [frontiersin.org]
- 18. researchgate.net [researchgate.net]
- 19. Efflux pump inhibitors for bacterial pathogens: From bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 20. microbiologyresearch.org [microbiologyresearch.org]
- 21. journals.asm.org [journals.asm.org]
- 22. researchgate.net [researchgate.net]
- 23. Frontiers | Mutations in Efflux Pump Rv1258c (Tap) Cause Resistance to Pyrazinamide, Isoniazid, and Streptomycin in M. tuberculosis [frontiersin.org]
- 24. Virtual Labs [mvii-au.vlabs.ac.in]
- 25. docsity.com [docsity.com]
- 26. Isolation and Identification of Auxotrophic and Drug Resistant Mutants (Procedure) : Microbiology Virtual Lab II : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 27. mlsu.ac.in [mlsu.ac.in]
- 28. Probiotic Potential of Pediococcus acidilactici SWP-CGPA01: Alleviating Antibiotic-Induced Diarrhea and Restoring Hippocampal BDNF | MDPI [mdpi.com]
- 29. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 30. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Investigation of Streptomycin Sulphate in Agricultural Applications
An In-depth Technical Guide
This technical guide provides a comprehensive preliminary investigation into the use of streptomycin (B1217042) sulphate in agriculture. It is intended for researchers, scientists, and drug development professionals, offering detailed insights into its mechanism of action, efficacy, resistance mechanisms, and the experimental protocols used for its evaluation.
Introduction
Overview of Streptomycin Sulphate
Streptomycin is an aminoglycoside antibiotic first isolated in 1943 from the soil actinobacterium Streptomyces griseus.[1][2] It was the first antibiotic found to be effective against tuberculosis in humans.[2] In its sulphate salt form, streptomycin is a stable, water-soluble compound used in both medicine and agriculture to combat bacterial infections.[3] Structurally, it is composed of streptidine, streptose, and N-methyl-L-glucosamine.[3]
Significance in Agriculture
Since the 1950s, streptomycin has been a critical tool for managing bacterial diseases in high-value crops.[4] Its primary application is the control of fire blight, a destructive disease of apple and pear trees caused by the bacterium Erwinia amylovora.[5][6] It is also used to manage a variety of other bacterial diseases on fruits, vegetables, and ornamental plants.[3] However, its use is under scrutiny due to the increasing prevalence of antibiotic-resistant bacterial strains.[4][5]
Mechanism of Action
Inhibition of Bacterial Protein Synthesis
Streptomycin exerts its bactericidal effect by disrupting protein synthesis in susceptible bacteria. It irreversibly binds to the 16S rRNA component of the small 30S ribosomal subunit.[7] This binding event interferes with the translation process in two main ways:
-
Inhibition of Initiation: It hinders the proper binding of formyl-methionyl-tRNA to the 30S subunit, preventing the formation of the initiation complex required to start protein synthesis.
-
Codon Misreading: It distorts the ribosomal structure, leading to the misreading of the mRNA codon by the tRNA anticodon. This results in the incorporation of incorrect amino acids into the growing polypeptide chain, leading to the production of non-functional or toxic proteins and ultimately, cell death.
Visualizing the Mechanism of Action
The following diagram illustrates the inhibitory effect of streptomycin on bacterial protein synthesis.
Key Agricultural Applications and Efficacy
Streptomycin is primarily used as a preventative spray during bloom periods when environmental conditions are favorable for bacterial infection.[6][8]
Control of Fire Blight (Erwinia amylovora)
The most significant use of streptomycin in agriculture is for the control of fire blight on apple and pear trees.[5] Applications are timed using disease forecasting models (e.g., NEWA, MaryBlyt) to coincide with high-risk infection periods during flowering.[6][9] Effective control requires direct contact of the antibiotic with the bacteria on the flower stigmas before infection occurs.[5]
Management of Other Phytopathogenic Bacteria
Streptomycin is also registered for use against a range of other plant bacterial diseases, although its use has diminished in some areas due to resistance. These include:
-
Bacterial Spot (Xanthomonas arboricola pv. pruni) on stone fruit.
-
Tomato Speck (Pseudomonas syringae pv. tomato) on tomatoes.
-
Crown Gall (Agrobacterium tumefaciens) on various ornamentals.
Quantitative Efficacy Data
The efficacy of streptomycin can be measured by determining the zone of inhibition in agar (B569324) diffusion assays or by calculating the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The table below summarizes efficacy data from various studies.
| Pathogen | Assay Type | Concentration / Dose | Result | Reference |
| Erwinia amylovora | Disk Diffusion | 10 µg/mL | Minimal inhibition (zone ≤ 14 mm) for some isolates | [10] |
| Erwinia amylovora | Disk Diffusion | 10 µ g/disk | Low resistance (18.1% of isolates) observed | |
| Erwinia amylovora | MIC Determination | 5 µM | MIC value for susceptible strains | [11] |
| Erwinia amylovora | MBC Determination | 5-8 µM | MBC value for susceptible strains | [11] |
| Erwinia amylovora | In planta (apple shoots) | N/A (Standard application) | 75% reduction in fire blight incidence | [10] |
Application Rates and Residue Levels
Recommended Application Rates
Application rates for streptomycin vary depending on the crop, target pathogen, and local regulations. For fire blight control, rates are often provided per acre.
| Crop | Product Formulation | Application Rate per Acre | Notes | Reference |
| Apple & Pear | Fire Wall 17 WP / Agrimycin 17 WP | 1.5 to 3 lbs (24 - 48 oz) | Recommended to be mixed with a penetrating adjuvant like LI 700 or Regulaid. | [9] |
| Apple & Pear | Fire Wall 50 WP | 8 - 16 oz | Higher concentration formulation. | [9] |
Streptomycin Residue Analysis Data
Monitoring for antibiotic residues in harvested crops is crucial for food safety. The following table presents findings from studies that analyzed streptomycin residues in fruit.
| Crop | Application Method | Dose | Time Post-Application | Residue Level (µg/g or mg/kg) | Reference |
| Citrus (Leaf) | Foliar Spray | Standard | 2 days | 0.23 - 0.32 | [7] |
| Citrus (Leaf) | Trunk Injection | 2.0 g/tree | 7 days | 1.69 | [7] |
| Citrus (Fruit) | Trunk Injection | 2.0 g/tree | 12 months | 0.28 | [7] |
| Kiwifruit | N/A | N/A | N/A | LOQ = 0.01 mg/kg | [12] |
| Apple | N/A | N/A | N/A | LOQ = 2 µg/kg (0.002 mg/kg) | [13] |
LOQ: Limit of Quantification
Mechanisms of Bacterial Resistance
The emergence of streptomycin-resistant bacteria poses a significant threat to its continued efficacy.[4] Resistance has been documented in numerous regions where it has been used extensively.[5] Two primary mechanisms of resistance have been identified.
Target Site Modification (rpsL Gene)
The most common mechanism of high-level resistance involves a point mutation in the chromosomal rpsL gene.[4] This gene encodes the S12 ribosomal protein, a key component of the streptomycin binding site on the 30S subunit. A single amino acid substitution resulting from this mutation alters the structure of the S12 protein, reducing its affinity for streptomycin. The antibiotic can no longer bind effectively, and protein synthesis proceeds normally.
Enzymatic Inactivation (strA/strB Genes)
A second mechanism involves the acquisition of resistance genes, often carried on mobile genetic elements like transposons (e.g., Tn5393) and plasmids.[14] The most common are the strA and strB genes. These genes encode aminoglycoside phosphotransferase enzymes that inactivate streptomycin by covalently adding a phosphate (B84403) group to the antibiotic molecule.[4] This modification prevents streptomycin from binding to the ribosome.
Visualizing Resistance Mechanisms
This diagram contrasts the two main pathways of streptomycin resistance in bacteria.
Plant Defense Signaling Pathways
Understanding the plant's native immune system is critical for developing integrated disease management strategies. Plants possess a two-tiered innate immune system to defend against bacterial pathogens.[15][16]
PAMP-Triggered Immunity (PTI)
The first line of defense involves the recognition of conserved Pathogen-Associated Molecular Patterns (PAMPs), such as flagellin (B1172586) from bacterial flagella.[15] These PAMPs are recognized by cell surface-localized Pattern Recognition Receptors (PRRs).[17] This recognition event triggers a signaling cascade that leads to downstream defense responses, including the production of reactive oxygen species (ROS), callose deposition to reinforce the cell wall, and activation of defense-related genes.[15][18]
Effector-Triggered Immunity (ETI)
Successful pathogens have evolved effector proteins that are injected into the plant cell, often via a Type III Secretion System (T3SS), to suppress PTI.[15][16] The second tier of plant immunity, ETI, involves the detection of these specific pathogen effectors by intracellular resistance (R) proteins.[15] R-protein activation triggers a much stronger and more rapid defense response, often culminating in a localized programmed cell death known as the Hypersensitive Response (HR).[15] The HR effectively limits the spread of the pathogen from the initial infection site.
Visualizing Plant Immune Response
The diagram below outlines the two primary branches of the plant's immune response to bacterial invasion.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the evaluation of this compound.
Protocol 1: In Vitro Efficacy Testing (Kirby-Bauer Disk Diffusion)
This method assesses the susceptibility of a bacterial strain to streptomycin.
-
Inoculum Preparation: Prepare a bacterial suspension of the test organism (e.g., E. amylovora) in a sterile broth. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Plate Inoculation: Using a sterile cotton swab, uniformly streak the bacterial suspension over the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn.
-
Disk Application: Aseptically place a commercial paper disk impregnated with a standard amount of streptomycin (e.g., 10 µg) onto the surface of the agar.
-
Incubation: Invert the plates and incubate at 27-28°C for 24-48 hours.
-
Data Collection: Measure the diameter (in mm) of the zone of complete growth inhibition around the disk. Compare the result to standardized charts to determine if the strain is susceptible, intermediate, or resistant.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of streptomycin that prevents visible bacterial growth.[11]
-
Preparation: Prepare a series of two-fold dilutions of this compound in a suitable liquid growth medium (e.g., King's B broth) in a 96-well microtiter plate. Concentrations may range from 100 µM down to 1.6 µM.
-
Inoculation: Add a standardized bacterial inoculum (adjusted to a final concentration of ~5 x 10⁵ CFU/mL) to each well. Include a positive control (bacteria, no streptomycin) and a negative control (media only).
-
Incubation: Incubate the plate at 25-28°C for 24 hours with constant shaking.
-
Reading the MIC: After incubation, determine the MIC by visual inspection. The MIC is the lowest streptomycin concentration in which there is no visible turbidity (growth). Absorbance can also be read using a plate reader at 600 nm.
Protocol 3: Streptomycin Residue Analysis in Fruit via LC-MS/MS
This protocol describes a method for the extraction and quantification of streptomycin residues from fruit samples, adapted from published methods.[7][12][13]
-
Sample Homogenization: Weigh 5 g of a representative, homogenized fruit sample (e.g., apple, citrus) into a 50 mL centrifuge tube.
-
Extraction:
-
Add 20 mL of an acidic extraction buffer (e.g., phosphate buffer at pH 4.0 containing EDTA and trichloroacetic acid, or 1% formic acid in methanol).[7][12]
-
Add an internal standard (e.g., dihydrostreptomycin) to correct for matrix effects and procedural losses.
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
-
Clean-up (Solid Phase Extraction - SPE):
-
Collect the supernatant and adjust the pH to ~7.5 with NaOH.
-
Condition an SPE cartridge (e.g., polymeric or weak cation exchange) according to the manufacturer's instructions.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge with a suitable solvent (e.g., water/methanol) to remove interferences.
-
Elute the streptomycin with an acidified solvent (e.g., formic acid in methanol).
-
-
Analysis (LC-MS/MS):
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.
-
Inject the sample into an LC-MS/MS system.
-
Chromatography: Use a HILIC (Hydrophilic Interaction Liquid Chromatography) column for separation. Mobile phase typically consists of an aqueous component with an acid (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile).[12][13]
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode for streptomycin and the internal standard.
-
-
Quantification: Calculate the concentration of streptomycin in the original sample by comparing its peak area ratio to the internal standard against a matrix-matched calibration curve.
Visualizing the Residue Analysis Workflow
The following diagram provides a high-level overview of the experimental workflow for streptomycin residue analysis.
Conclusion and Future Outlook
This compound remains a valuable, albeit threatened, tool for the management of specific bacterial diseases in agriculture, most notably fire blight. Its mechanism of action is well-understood, but its utility is compromised by the widespread development of bacterial resistance. The data and protocols presented in this guide highlight the methodologies required to assess its efficacy, monitor for residues, and understand the underlying resistance mechanisms.
Future research should focus on strategies to mitigate resistance, such as alternating chemistries, integrating biological control agents, and developing novel application methods like trunk injection that may improve efficacy and reduce environmental exposure.[7] Furthermore, a deeper understanding of plant-pathogen interactions and the plant's own defense pathways will be crucial for developing sustainable, long-term solutions for bacterial disease control in agriculture.
References
- 1. Frontiers | Persistence and viable but non-culturable state induced by streptomycin in Erwinia amylovora [frontiersin.org]
- 2. Streptomycin | C21H39N7O12 | CID 19649 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [sitem.herts.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. nyshs.org [nyshs.org]
- 6. umass.edu [umass.edu]
- 7. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 8. foodstandards.gov.au [foodstandards.gov.au]
- 9. Streptomycin Application Needed Today to Protect Against Fire Blight Infections 14-16 April in Whole Virginia, Add Fungicides to Your Tank – Aćimović Lab [treefruitpathology.spes.vt.edu]
- 10. mdpi.com [mdpi.com]
- 11. In Vitro Evaluation of Five Antimicrobial Peptides against the Plant Pathogen Erwinia amylovora - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Plant Agricultural Streptomycin Formulations Do Not Carry Antibiotic Resistance Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. heraldopenaccess.us [heraldopenaccess.us]
- 16. Frontiers | Modulation of Plant Defense System in Response to Microbial Interactions [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. How do plants defend themselves against pathogens-Biochemical mechanisms and genetic interventions - PMC [pmc.ncbi.nlm.nih.gov]
Streptomycin as a Tool in Basic Research: An In-Depth Technical Guide to its Application as a Protein Synthesis Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Streptomycin (B1217042), an aminoglycoside antibiotic discovered in 1943, has been a cornerstone in the fight against bacterial infections. Beyond its clinical significance, streptomycin's specific mechanism of action—the inhibition of protein synthesis—has made it an invaluable tool in basic scientific research. By binding to the 30S ribosomal subunit of bacteria, streptomycin induces mistranslation and inhibits the initiation of protein synthesis, providing researchers with a powerful method to probe the intricacies of ribosome function, gene expression, and cellular stress responses. This technical guide explores the core applications of streptomycin as a protein synthesis inhibitor in a research context, providing detailed experimental protocols, quantitative data, and visual workflows to aid in the design and execution of robust scientific investigations.
Mechanism of Action: A Molecular Glitch in the Ribosomal Machinery
Streptomycin exerts its effects by binding to the small 30S ribosomal subunit in bacteria. This binding event, which occurs at a specific site on the 16S rRNA, induces a conformational change in the ribosome. This structural alteration has two primary consequences for protein synthesis:
-
Induction of mRNA Misreading: Streptomycin's presence distorts the decoding center of the ribosome, leading to inaccurate pairing between the mRNA codon and the tRNA anticodon. This results in the incorporation of incorrect amino acids into the growing polypeptide chain, leading to the production of non-functional or toxic proteins.
-
Inhibition of Translation Initiation: Streptomycin can also interfere with the formation of the translation initiation complex, preventing the ribosome from starting protein synthesis on new mRNA molecules.
This dual-pronged attack on protein synthesis ultimately leads to a cascade of downstream cellular effects, making streptomycin a versatile tool for studying various biological processes.
Quantitative Data on Streptomycin's Effects
The following tables summarize key quantitative data related to the interaction of streptomycin with bacterial ribosomes and its impact on cellular processes.
Table 1: Streptomycin Binding Affinity
| Parameter | Value | Organism/System | Reference(s) |
| Dissociation Constant (Kd) | 0.75 ± 0.14 μM | Mycobacterium bovis Dehydroquinate Synthase | [1] |
| Binding Stoichiometry | 1:1 (Streptomycin:DHQS) | Mycobacterium bovis Dehydroquinate Synthase | [1] |
Table 2: Streptomycin-Induced Translational Misreading Frequencies in E. coli
| Codon | Misreading Frequency (x 10⁻³) (without Streptomycin) | Misreading Frequency (x 10⁻³) (with Streptomycin) | Fold Increase | Reference(s) |
| UAA | Not Reported | Increased | Not Reported | [2] |
| UAG | Not Reported | Increased | Not Reported | [2] |
| AGA | ~1.2 | ~5.5 | ~4.6 | [2] |
| AGG | ~1.0 | ~4.6 | ~4.6 | [2] |
| AAU | Not Reported | Increased | Not Reported | [2][3] |
| AAC | Not Reported | Increased | Not Reported | [2][3] |
| AUA | Not Reported | Increased | Not Reported | [2] |
Note: Data on misreading frequencies for a comprehensive set of codons is limited. The table reflects the codons for which significant streptomycin-induced misreading has been reported.
Table 3: Concentration-Dependent Effects of Streptomycin on E. coli Growth
| Streptomycin Concentration (µg/mL) | Relative Cell Concentration (%) at 150 min | Reference(s) |
| 0 | 100 | |
| 10 | ~80 | |
| 20 | ~60 | |
| 40 | ~40 | |
| 80 | ~20 | |
| 160 | ~10 |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This is a fundamental assay to determine the susceptibility of a bacterial strain to streptomycin.
Method: Broth Microdilution
-
Prepare Streptomycin Stock Solution: Dissolve streptomycin sulfate (B86663) in sterile distilled water to a concentration of 10 mg/mL. Filter-sterilize the solution using a 0.22 µm filter.
-
Prepare Bacterial Inoculum:
-
From a fresh agar (B569324) plate, pick a single, well-isolated colony of the test bacterium.
-
Inoculate a tube of appropriate broth medium (e.g., Mueller-Hinton Broth) and incubate at the optimal temperature with shaking until the culture reaches the mid-logarithmic phase of growth (e.g., an optical density at 600 nm (OD₆₀₀) of 0.4-0.6).
-
Dilute the culture in fresh broth to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
-
Prepare Serial Dilutions of Streptomycin:
-
In a sterile 96-well microtiter plate, add 100 µL of sterile broth to all wells.
-
Add 100 µL of the streptomycin stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row. Discard 100 µL from the last well. This will create a gradient of streptomycin concentrations.
-
-
Inoculate the Plate: Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL and a final bacterial concentration of approximately 2.5 x 10⁵ CFU/mL.
-
Controls:
-
Growth Control: A well containing only broth and the bacterial inoculum (no streptomycin).
-
Sterility Control: A well containing only sterile broth.
-
-
Incubation: Incubate the plate at the optimal temperature for the bacterium for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of streptomycin in which no visible growth (turbidity) is observed.
Generation and Selection of Streptomycin-Dependent Auxotrophic Mutants
Streptomycin-dependent mutants require the presence of streptomycin for growth. This dependency can be exploited to select for auxotrophic mutants, which have lost the ability to synthesize an essential nutrient.
Method: Gradient Plate Technique and Replica Plating
-
Prepare Streptomycin Gradient Plates:
-
Pour a bottom layer of nutrient agar into a petri dish and allow it to solidify with the plate tilted at an angle.
-
Once solidified, place the plate flat and pour a second layer of nutrient agar containing a high concentration of streptomycin (e.g., 100 µg/mL) over the slanted layer. This creates a concentration gradient of streptomycin across the plate.
-
-
Mutagenesis (Optional but Recommended): To increase the frequency of mutations, treat a mid-log phase bacterial culture with a mutagen (e.g., UV irradiation or a chemical mutagen like ethyl methanesulfonate) according to standard protocols.
-
Selection of Streptomycin-Resistant Mutants:
-
Spread the mutagenized (or non-mutagenized) bacterial culture onto the streptomycin gradient plates.
-
Incubate at the optimal temperature until colonies appear. Colonies that grow in the high-concentration region of the gradient are streptomycin-resistant.
-
-
Screening for Auxotrophs using Replica Plating:
-
Gently press a sterile velvet cloth onto the surface of the master plate containing the streptomycin-resistant colonies.
-
Press the velvet onto a fresh plate of complete medium (containing all essential nutrients) and then onto a plate of minimal medium (lacking a specific nutrient, e.g., a specific amino acid). Ensure both plates contain streptomycin.
-
Incubate both plates.
-
Colonies that grow on the complete medium but fail to grow on the minimal medium are auxotrophic mutants.
-
-
Confirmation and Characterization:
-
Pick the putative auxotrophic colonies from the complete medium plate and re-streak them onto both complete and minimal media (both with streptomycin) to confirm their nutritional requirements.
-
Further biochemical and genetic tests can be performed to identify the specific metabolic pathway that has been disrupted.
-
Applications in Basic Research
Studying Ribosome Function and Translational Fidelity
Streptomycin's ability to induce misreading makes it an excellent tool for investigating the mechanisms of translational fidelity. By comparing protein synthesis in the presence and absence of streptomycin, researchers can:
-
Identify codons prone to misreading: As shown in Table 2, certain codons are more susceptible to streptomycin-induced errors.
-
Investigate the role of ribosomal proteins in accuracy: Mutations in ribosomal proteins that confer resistance to streptomycin often lead to hyperaccurate translation, highlighting the intricate balance between speed and fidelity in protein synthesis.
-
Probe the structure of the decoding center: The binding site of streptomycin provides a target for structural studies aimed at understanding the conformational changes that occur during codon recognition.
Investigating Cellular Stress Responses
The production of misfolded proteins due to streptomycin-induced misreading triggers a cellular stress response, primarily the heat shock response. This allows researchers to:
-
Study the induction of chaperone proteins: The accumulation of aberrant proteins leads to the upregulation of chaperones like DnaK and GroEL, which attempt to refold or degrade the damaged proteins.
-
Elucidate signaling pathways: The cellular response to misfolded proteins involves complex signaling cascades that can be dissected using streptomycin as an inducer.
Probing Programmed Cell Death (Apoptosis-Like Death) in Bacteria
Bactericidal antibiotics, including streptomycin, have been shown to induce a form of programmed cell death in bacteria that shares some hallmarks with eukaryotic apoptosis. This opens up avenues to:
-
Investigate the role of reactive oxygen species (ROS): Antibiotic-induced cell death is often associated with the production of ROS, which can damage cellular components.
-
Study DNA damage and repair pathways: The stress induced by streptomycin can lead to DNA damage, activating repair pathways such as the SOS response.
-
Identify bacterial "caspase-like" activities: Research has pointed to the involvement of proteins like RecA in mediating apoptosis-like events in bacteria.
Conclusion
Streptomycin's role as a protein synthesis inhibitor extends far beyond its clinical applications. For decades, it has served as a fundamental tool in molecular biology and microbiology, enabling researchers to unravel the complexities of the ribosome, explore the mechanisms of translational fidelity, and investigate the intricate cellular responses to stress. The experimental frameworks and quantitative data presented in this guide provide a solid foundation for leveraging the power of streptomycin in basic research, paving the way for new discoveries in the fundamental processes of life. As our understanding of cellular biology continues to evolve, the creative application of classic tools like streptomycin will undoubtedly remain a vital component of the scientific endeavor.
References
- 1. The frequency of translational misreading errors in E. coli is largely determined by tRNA competition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Streptomycin-induced, third-position misreading of the genetic code - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The synthesis of heat-shock proteins after a decrease in translational capacity in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Aminoglycoside Class of Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the aminoglycoside class of antibiotics, covering their core mechanism of action, structure-activity relationships, the molecular basis of bacterial resistance, and current clinical applications. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers and professionals in the field of drug development.
Introduction to Aminoglycosides
Aminoglycosides are a class of potent, broad-spectrum bactericidal antibiotics that have been a cornerstone in treating serious bacterial infections for decades.[1] Their chemical structure is characterized by an aminocyclitol ring linked to amino sugars via glycosidic bonds.[2][3] First discovered in 1943 with the isolation of streptomycin (B1217042) from Streptomyces griseus, this class has expanded to include both natural and semi-synthetic agents such as gentamicin, tobramycin, and amikacin (B45834).[1] While highly effective, particularly against aerobic Gram-negative bacilli, their use is associated with potential nephrotoxicity and ototoxicity, necessitating careful monitoring.[4][5]
Mechanism of Action
The bactericidal activity of aminoglycosides is primarily achieved through the inhibition of bacterial protein synthesis.[1][6] This process can be broken down into several key stages:
-
Cellular Uptake: Aminoglycosides, being polycationic molecules, initially interact with the negatively charged components of the bacterial outer membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.[7] This interaction displaces divalent cations like Mg2+ and Ca2+, leading to disruption of the outer membrane and increased permeability.[7] Subsequent energy-dependent phases transport the drug across the cytoplasmic membrane into the cytoplasm.[7]
-
Ribosomal Binding: Once inside the cell, aminoglycosides bind with high affinity to the 16S ribosomal RNA (rRNA) of the 30S ribosomal subunit.[1][6] The primary binding site is the A-site, which is crucial for decoding the messenger RNA (mRNA).[1]
-
Inhibition of Protein Synthesis: The binding of aminoglycosides to the A-site interferes with protein synthesis in several ways:
-
Codon Misreading: It induces conformational changes in the A-site, leading to the misreading of the mRNA codon by the incoming aminoacyl-transfer RNA (tRNA). This results in the incorporation of incorrect amino acids into the growing polypeptide chain, leading to the production of non-functional or toxic proteins.[1][4]
-
Inhibition of Translocation: Aminoglycosides can also block the translocation of the peptidyl-tRNA from the A-site to the P-site, thereby halting protein elongation.[1]
-
Inhibition of Initiation: Some aminoglycosides can also interfere with the formation of the initiation complex, preventing the start of protein synthesis.[1]
-
The accumulation of aberrant proteins and the disruption of normal protein synthesis ultimately lead to bacterial cell death.[7]
Figure 1. Mechanism of action of aminoglycoside antibiotics.
Structure-Activity Relationships
The antibacterial activity and spectrum of aminoglycosides are significantly influenced by their chemical structure, particularly the number and location of amino and hydroxyl groups on the sugar rings. Modifications to these functional groups can affect their binding affinity to the ribosome and their susceptibility to bacterial resistance enzymes. For instance, the presence of specific amino groups is crucial for broad-spectrum activity, and these sites are often the primary targets for inactivating enzymes.[8] Semi-synthetic derivatives like amikacin were developed by modifying natural aminoglycosides to protect them from enzymatic inactivation, thereby expanding their utility against resistant strains.[8]
Mechanisms of Bacterial Resistance
Bacterial resistance to aminoglycosides is a significant clinical concern and can arise through several mechanisms.[2][9]
Enzymatic Modification
The most prevalent mechanism of aminoglycoside resistance is the enzymatic modification of the antibiotic by aminoglycoside-modifying enzymes (AMEs).[2][9] These enzymes are often encoded by genes located on mobile genetic elements like plasmids and transposons, facilitating their dissemination among bacteria.[2] AMEs are classified into three main families based on the type of chemical modification they catalyze:
-
Aminoglycoside Acetyltransferases (AACs): These enzymes transfer an acetyl group from acetyl-CoA to an amino group on the aminoglycoside.[2]
-
Aminoglycoside Phosphotransferases (APHs): These enzymes transfer a phosphate (B84403) group from ATP to a hydroxyl group on the antibiotic.[2]
-
Aminoglycoside Nucleotidyltransferases (ANTs) or Adenyltransferases (AADs): These enzymes transfer an adenylyl group from ATP to a hydroxyl group.[2]
These modifications prevent the aminoglycoside from binding effectively to its ribosomal target.[9]
Alteration of the Ribosomal Target
Resistance can also occur through modifications of the 30S ribosomal subunit, which reduce the binding affinity of aminoglycosides. This can happen via two primary mechanisms:
-
Mutations: Point mutations in the gene encoding the 16S rRNA can alter the structure of the A-site, preventing aminoglycoside binding.
-
Methylation: The acquisition of genes encoding 16S rRNA methyltransferases can lead to the methylation of specific nucleotides within the A-site, which sterically hinders the binding of aminoglycosides. This mechanism often confers high-level resistance to a broad range of aminoglycosides.
Reduced Permeability and Efflux
Decreased intracellular accumulation of aminoglycosides can also lead to resistance. This can be due to:
-
Reduced Uptake: Alterations in the bacterial cell wall and membrane can decrease the permeability of the cell to aminoglycosides.
-
Efflux Pumps: Bacteria can acquire or upregulate efflux pumps that actively transport aminoglycosides out of the cell, preventing them from reaching their ribosomal target.[2]
Figure 2. Overview of aminoglycoside resistance mechanisms.
Data Presentation: In Vitro Activity of Aminoglycosides
The in vitro activity of aminoglycosides is typically determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
Table 1: MIC Ranges (μg/mL) of Common Aminoglycosides Against Key Pathogens
| Aminoglycoside | Escherichia coli | Pseudomonas aeruginosa | Staphylococcus aureus |
| Gentamicin | ≤2 - ≥8 | 0.5 - ≥8 | ≤4 - ≥16 |
| Tobramycin | ≤2 - ≥8 | ≤1 - ≥8 | ≤4 - ≥16 |
| Amikacin | ≤2 - ≥32 | ≤4 - ≥32 | ≤8 - ≥32 |
Note: MIC ranges can vary based on the specific strain and the susceptibility testing method used. Breakpoints for susceptible, intermediate, and resistant categories are defined by organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][6][10]
Table 2: Common Aminoglycoside-Modifying Enzymes (AMEs), Corresponding Genes, and Substrate Profiles
| Enzyme Class | Specific Enzyme | Gene(s) | Common Aminoglycoside Substrates |
| AAC | AAC(6')-Ib | aac(6')-Ib | Tobramycin, Kanamycin, Amikacin, Netilmicin |
| AAC(3)-II | aac(3)-II | Gentamicin, Tobramycin, Netilmicin | |
| APH | APH(3')-Ia | aph(3')-Ia | Kanamycin, Neomycin |
| APH(2'')-Ia | aph(2'')-Ia | Gentamicin, Tobramycin, Kanamycin | |
| ANT | ANT(2'')-Ia | ant(2'')-Ia | Gentamicin, Tobramycin, Kanamycin |
| ANT(3'')-I | ant(3'')-I | Streptomycin, Spectinomycin |
[Source: Adapted from various studies on aminoglycoside resistance.][2][3][11]
Clinical Applications and Synergistic Effects
Aminoglycosides are crucial for treating severe infections caused by aerobic Gram-negative bacteria, such as Pseudomonas aeruginosa, Klebsiella pneumoniae, and Escherichia coli.[7] They are often used in combination with other antibiotics, particularly β-lactams, to achieve synergistic bactericidal effects and to broaden the spectrum of activity.[7] This synergy is thought to result from the β-lactam-induced damage to the bacterial cell wall, which enhances the uptake of the aminoglycoside.[7]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Objective: To determine the lowest concentration of an aminoglycoside that inhibits the visible growth of a bacterial isolate.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)
-
Stock solutions of aminoglycoside antibiotics
-
Sterile diluents (e.g., sterile water or saline)
-
Incubator (35°C ± 2°C)
-
Microplate reader (optional)
Procedure:
-
Prepare Antibiotic Dilutions:
-
Prepare serial two-fold dilutions of the aminoglycoside in CAMHB in the 96-well plate. The final volume in each well should be 50 µL. The concentration range should bracket the expected MIC.
-
-
Prepare Bacterial Inoculum:
-
From a fresh culture, prepare a bacterial suspension in sterile broth or saline to match a 0.5 McFarland turbidity standard.
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well after adding the inoculum.
-
-
Inoculation:
-
Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions. This will bring the total volume in each well to 100 µL.
-
Include a growth control well (inoculum in broth without antibiotic) and a sterility control well (broth only).
-
-
Incubation:
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of the antibiotic at which there is no visible growth (i.e., the well is clear). This can be determined by visual inspection or by using a microplate reader to measure optical density.
-
Figure 3. Workflow for MIC determination by broth microdilution.
PCR Detection of Aminoglycoside Resistance Genes
Objective: To detect the presence of specific genes encoding aminoglycoside-modifying enzymes in a bacterial isolate.
Materials:
-
Bacterial genomic DNA template
-
Gene-specific primers (forward and reverse)
-
PCR master mix (containing Taq polymerase, dNTPs, MgCl2, and buffer)
-
Nuclease-free water
-
Thermal cycler
-
Agarose (B213101) gel electrophoresis system
-
DNA stain (e.g., ethidium (B1194527) bromide or SYBR Safe)
-
Positive and negative controls
Procedure:
-
DNA Extraction:
-
Extract genomic DNA from the bacterial isolate using a commercial kit or a standard lysis protocol.
-
-
PCR Reaction Setup:
-
In a PCR tube, combine the following components:
-
PCR master mix
-
Forward primer (e.g., for aac(6')-Ib)
-
Reverse primer (e.g., for aac(6')-Ib)
-
Genomic DNA template
-
Nuclease-free water to the final reaction volume.
-
-
Include a positive control (DNA from a known resistant strain) and a negative control (no DNA template).
-
-
Thermal Cycling:
-
Perform PCR using a thermal cycler with the following general parameters (annealing temperature and extension time may need optimization based on the primers):
-
Initial denaturation: 95°C for 5 minutes
-
30-35 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-65°C for 30 seconds
-
Extension: 72°C for 1 minute/kb of expected product size
-
-
Final extension: 72°C for 5-10 minutes
-
-
-
Gel Electrophoresis:
Assay for Aminoglycoside Acetyltransferase (AAC) Activity
Objective: To measure the enzymatic activity of an AAC enzyme.
Materials:
-
Purified AAC enzyme or cell lysate containing the enzyme
-
Aminoglycoside substrate
-
Acetyl-CoA
-
DTNB (5,5'-dithio-bis(2-nitrobenzoic acid))
-
Buffer (e.g., HEPES)
-
Spectrophotometer
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture containing buffer, DTNB, the aminoglycoside substrate, and the enzyme preparation.
-
-
Initiate Reaction:
-
Start the reaction by adding acetyl-CoA.
-
-
Spectrophotometric Measurement:
-
The acetylation of the aminoglycoside releases Coenzyme A (CoA-SH).
-
The free thiol group of CoA-SH reacts with DTNB to produce 2-nitro-5-thiobenzoate (TNB), which has a yellow color.
-
Monitor the increase in absorbance at 412 nm over time using a spectrophotometer.
-
-
Calculate Activity:
Conclusion
Aminoglycosides remain a vital component of the antibacterial arsenal, particularly for managing severe Gram-negative infections. A thorough understanding of their mechanism of action, the molecular basis of resistance, and their structure-activity relationships is essential for their effective clinical use and for the development of novel aminoglycoside derivatives that can overcome existing resistance mechanisms. The experimental protocols detailed in this guide provide a foundation for researchers to further investigate this important class of antibiotics.
References
- 1. idexx.com [idexx.com]
- 2. Aminoglycoside Modifying Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. biorxiv.org [biorxiv.org]
- 6. 2023 AST: CLSI M100 ED33 Updates | News | CLSI [clsi.org]
- 7. Aminoglycosides: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Identification and characterization of a novel 6′-N-aminoglycoside acetyltransferase AAC(6′)-Va from a clinical isolate of Aeromonas hydrophila [frontiersin.org]
- 9. Effects of Altering Aminoglycoside Structures on Bacterial Resistance Enzyme Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. EUCAST: Clinical Breakpoint Tables [eucast.org]
- 11. researchgate.net [researchgate.net]
- 12. Multiplex PCR for Detection of Aminoglycoside Resistance Genes in Enterococci - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A rapid and accurate method for the detection of four aminoglycoside modifying enzyme drug resistance gene in clinical strains of Escherichia coli by a multiplex polymerase chain reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Spectrum of Aminoglycoside Modifying Enzymes in Gram-Negative Bacteria Causing Human Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Aminoglycoside resistance profile and structural architecture of the aminoglycoside acetyltransferase AAC(6')-Im - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
The Dawn of the Antibiotic Era: A Technical Guide to the Discovery of Streptomycin Sulphate and its Revolutionary Impact on Tuberculosis
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the discovery of streptomycin (B1217042) sulphate, the first effective chemotherapeutic agent against tuberculosis. It details the timeline of its discovery, the key scientific contributions, the experimental protocols of the era, and the seminal clinical trials that established its efficacy. This document also explores the mechanism of action of streptomycin and the enduring legacy of this landmark discovery, including the associated Nobel Prize and the ensuing controversies.
A New Hope Against the "White Plague": The Discovery Timeline
The discovery of streptomycin in the early 1940s was a pivotal moment in the history of medicine, offering the first real hope against Mycobacterium tuberculosis. The timeline below outlines the key milestones in its journey from a soil microbe to a life-saving drug.
| Date | Key Event | Primary Individuals/Organizations | Significance |
| 1939 | Selman Waksman initiates a systematic search for antimicrobial agents from soil microorganisms.[1] | Selman Waksman | Laid the groundwork for the discovery of numerous antibiotics, including streptomycin. |
| Jun 1943 | Albert Schatz, a PhD student in Waksman's lab, begins his research to find an antibiotic effective against gram-negative bacteria and tuberculosis.[2] | Albert Schatz | Focused research efforts that directly led to the isolation of streptomycin. |
| Oct 19, 1943 | Albert Schatz isolates two strains of Streptomyces griseus that produce an antibiotic substance he names "streptomycin".[3][4] | Albert Schatz | The definitive moment of discovery of the antibiotic. |
| Jan 1944 | The discovery of streptomycin is first published in the Proceedings of the Society for Experimental Biology and Medicine.[2][3] | Albert Schatz, Elizabeth Bugie, Selman Waksman | Formal announcement of the discovery to the scientific community. |
| Mar 1944 | Waksman contacts William Feldman and H. Corwin Hinshaw at the Mayo Clinic to conduct in vivo tests of streptomycin on guinea pigs.[5] | Selman Waksman, William Feldman, H. Corwin Hinshaw | Initiation of crucial animal studies to determine efficacy and toxicity. |
| Dec 1944 | Feldman and Hinshaw report the striking suppressive effect of streptomycin on tuberculosis in guinea pigs.[6] | William Feldman, H. Corwin Hinshaw | First demonstration of streptomycin's potent in vivo activity against tuberculosis. |
| Nov 1944 | The first human patient, a 21-year-old woman with advanced pulmonary tuberculosis, is treated with streptomycin at the Mayo Clinic.[7] | H. Corwin Hinshaw, William Feldman, Karl H. Pfuetze | Marked the beginning of clinical application and hope for patients. |
| 1946-1948 | The first randomized clinical trial of streptomycin for pulmonary tuberculosis is conducted by the British Medical Research Council (MRC).[4] | Medical Research Council (UK) | A landmark study that rigorously established the clinical efficacy of streptomycin. |
| 1952 | Selman Waksman is awarded the Nobel Prize in Physiology or Medicine "for his discovery of streptomycin, the first antibiotic effective against tuberculosis".[8] | Nobel Committee, Selman Waksman | Global recognition of the profound impact of streptomycin on medicine. |
The Scientific Breakthrough: Key Experiments and Protocols
The discovery and development of streptomycin were underpinned by a series of meticulous experiments. This section details the methodologies that were instrumental in its isolation, purification, and initial testing.
Isolation and Production of Streptomycin
The initial isolation of streptomycin by Schatz involved screening soil actinomycetes for antimicrobial activity. The process, as described in early publications and patents, followed these general steps:
Experimental Protocol: Isolation of Streptomyces griseus and Production of Streptomycin
-
Soil Sample Collection and Plating: Soil samples were collected from various locations. Dilutions of these samples were plated on nutrient agar (B569324) to isolate individual microbial colonies.
-
Screening for Antibiotic Activity: Colonies of actinomycetes, identified by their characteristic morphology, were streaked on agar plates that had been previously seeded with a test bacterium (e.g., E. coli, B. subtilis). A clear zone of inhibition around the actinomycete streak indicated the production of an antibiotic substance.
-
Submerged Culture for Production: Strains of Streptomyces griseus showing significant inhibitory activity were then grown in submerged liquid culture. The culture medium typically contained:
-
Incubation: The cultures were incubated at 22-28°C for 2-4 days under submerged aerobic conditions to allow for the production of streptomycin in the culture broth.[11]
-
Harvesting: After incubation, the mycelium of S. griseus was separated from the culture broth by filtration. The cell-free broth contained the crude streptomycin.
Purification of Streptomycin Sulphate
The crude streptomycin in the culture broth needed to be purified to be used as a therapeutic agent. Early methods for purification included:
Experimental Protocol: Purification of Streptomycin
-
Adsorption: The filtered culture broth was passed through a column containing an adsorbent material, such as activated carbon, at a neutral pH. Streptomycin would bind to the adsorbent.[11]
-
Elution: The streptomycin was then eluted (released) from the adsorbent using an acidic solvent, such as 0.5% HCl in methanol.[11]
-
Concentration: The eluate containing streptomycin was concentrated by evaporation under reduced pressure.
-
Precipitation: The concentrated streptomycin solution was then treated with a solvent in which streptomycin is insoluble, such as acetone (B3395972) or ether, to precipitate the streptomycin hydrochloride.
-
Conversion to Sulphate Salt: For clinical use, the hydrochloride salt was often converted to the sulphate salt, which was found to be less painful upon injection and more stable.
Preclinical and Clinical Evaluation
The efficacy and safety of streptomycin were established through a series of groundbreaking animal and human studies.
The Mayo Clinic Guinea Pig Experiments (1944)
-
Objective: To determine the in vivo efficacy and toxicity of streptomycin against Mycobacterium tuberculosis.
-
Methodology:
-
Guinea pigs were infected with a virulent strain of M. tuberculosis.
-
A treatment group received daily injections of streptomycin, while a control group remained untreated.
-
The animals were monitored for signs of disease progression and toxicity.
-
After a set period, the animals were euthanized, and the extent of tuberculous lesions in various organs was scored.
-
-
Key Findings: The streptomycin-treated guinea pigs showed significantly less extensive tuberculosis compared to the control group, demonstrating a powerful suppressive effect of the drug.[6] The initial doses were tinkered with to minimize side effects like weight loss.[5]
The MRC Randomized Clinical Trial (1946-1948)
-
Objective: To definitively assess the efficacy of streptomycin in treating pulmonary tuberculosis in humans.
-
Methodology:
-
Patients aged 15-30 with acute progressive bilateral pulmonary tuberculosis were enrolled.[12]
-
Patients were randomly allocated to one of two groups:
-
Streptomycin Group: Received daily intramuscular injections of streptomycin plus bed rest.
-
Control Group: Received bed rest alone.[12]
-
-
The allocation was concealed from the investigators using sealed envelopes to prevent bias.[13]
-
Patients were monitored for clinical improvement, radiological changes on chest X-rays, and mortality over six months.
-
-
Key Findings: The results, published in the British Medical Journal in 1948, were a landmark in evidence-based medicine.
Quantitative Outcomes: The Evidence for a Miracle Drug
The early clinical trials of streptomycin provided the first quantitative evidence of an effective treatment for tuberculosis.
Table 1: Mortality Rates in the 1948 MRC Streptomycin Trial
| Treatment Group | Number of Patients | Deaths within 6 Months | Mortality Rate |
| Streptomycin + Bed Rest | 55 | 4 | 7% |
| Bed Rest Alone (Control) | 52 | 14 | 27% |
Data from the Medical Research Council's 1948 report in the BMJ.
The trial demonstrated a nearly four-fold reduction in mortality in the streptomycin-treated group.[12][14]
Table 2: Radiological Improvement in the 1948 MRC Streptomycin Trial
| Radiological Assessment at 6 Months | Streptomycin Group | Control Group |
| Considerable Improvement | 51% | 8% |
| Moderate/Slight Improvement | 18% | 23% |
| No Significant Change | 4% | 15% |
| Moderate/Slight Deterioration | 11% | 25% |
| Considerable Deterioration | 16% | 29% |
Data from the Medical Research Council's 1948 report in the BMJ.
The radiological findings provided clear evidence of the positive effect of streptomycin on the progression of pulmonary tuberculosis.
Dosage and Side Effects in Early Trials
-
Dosage: The typical dosage of streptomycin in the early trials was 2 grams per day, administered in divided intramuscular injections.
-
Side Effects: The most significant side effects observed were:
-
Vestibular and Cochlear Toxicity: Damage to the eighth cranial nerve, leading to vertigo, dizziness, and hearing loss.[15]
-
Nephrotoxicity: Kidney damage, particularly in patients with pre-existing renal impairment.[15]
-
Hypersensitivity Reactions: Rashes, fever, and eosinophilia.[16]
-
Paresthesia: Numbness or tingling, particularly around the face.[15]
-
-
Drug Resistance: A major challenge that emerged early on was the development of bacterial resistance to streptomycin, especially when used as a monotherapy.[12][17] This discovery paved the way for the development of combination therapies for tuberculosis.
Visualizing the Discovery and Mechanism of Action
The Pathway to a Cure: A Workflow of Streptomycin's Discovery
Caption: A workflow diagram illustrating the key stages in the discovery and development of streptomycin.
The Molecular Target: Streptomycin's Mechanism of Action
Streptomycin exerts its bactericidal effect by inhibiting protein synthesis in bacteria. It specifically targets the 30S ribosomal subunit.
Caption: The signaling pathway of streptomycin's mechanism of action, leading to bacterial cell death.
The Nobel Prize and the Controversy of Credit
In 1952, Selman Waksman was awarded the Nobel Prize in Physiology or Medicine for his "discovery of streptomycin".[8] However, this was not without controversy. Albert Schatz, who performed the crucial experiments that led to the isolation of streptomycin, was not included in the award. Schatz later sued for a share of the royalties and public recognition of his role.[1] The case was settled out of court, with Schatz receiving a portion of the royalties and being legally recognized as a co-discoverer.[5] The debate over the allocation of credit for this monumental discovery continues to be a case study in the ethics of scientific collaboration and recognition.
Conclusion: The Enduring Legacy of Streptomycin
The discovery of this compound was a watershed moment in the fight against infectious diseases. It not only provided the first effective treatment for tuberculosis, saving countless lives, but it also ushered in the "golden age" of antibiotic discovery. The systematic screening of soil microbes pioneered by Waksman's laboratory became a standard methodology in the pharmaceutical industry, leading to the discovery of many other important antibiotics. Furthermore, the rigorous methodology of the MRC streptomycin trial set a new standard for clinical research and played a crucial role in the development of evidence-based medicine. While the challenges of antibiotic resistance, a phenomenon first observed with streptomycin, continue to be a major global health concern, the discovery of this remarkable molecule remains a testament to the power of scientific inquiry and its profound impact on human health.
References
- 1. chm.bris.ac.uk [chm.bris.ac.uk]
- 2. The True Story of the Discovery of Streptomycin [albertschatzphd.com]
- 3. Albert Schatz (scientist) - Wikipedia [en.wikipedia.org]
- 4. Streptomycin - Wikipedia [en.wikipedia.org]
- 5. acs.org [acs.org]
- 6. Waksman Discovers the Antibiotic Streptomycin | Research Starters | EBSCO Research [ebsco.com]
- 7. HORTON CORWIN HINSHAW, MD: 1902 – 2000 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. microbiologymatters.com [microbiologymatters.com]
- 9. US2538942A - Process for the production of streptomycin using soybean meal-distillers solubles medium - Google Patents [patents.google.com]
- 10. US2515461A - Process for producing streptomycin on medium containing whole yeast - Google Patents [patents.google.com]
- 11. US2449866A - Streptomycin and process of preparation - Google Patents [patents.google.com]
- 12. The MRC randomized trial of streptomycin and its legacy: a view from the clinical front line - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Use of randomisation in the Medical Research Council’s clinical trial of streptomycin in pulmonary tuberculosis in the 1940s - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A statistical note on the analysis of the 1948 MRC streptomycin trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Streptomycin (Streptomycin): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 16. Streptomycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Penicillin-Streptomycin in Mammalian Cell Culture
Introduction
Penicillin-Streptomycin (Pen-Strep) is a widely used antibiotic solution in mammalian cell culture to prevent bacterial contamination.[1][2] It is a broad-spectrum antibacterial agent effective against both Gram-positive and Gram-negative bacteria.[1][2] While a valuable tool for safeguarding cell cultures, particularly primary cultures or during the development of new cell lines, its routine and long-term use is debated due to potential off-target effects on cell metabolism, proliferation, and differentiation.[3][4] These application notes provide a comprehensive overview and detailed protocols for the appropriate use of Penicillin-Streptomycin.
Mechanism of Action
Penicillin-Streptomycin combines the activity of two antibiotics:
-
Penicillin: A β-lactam antibiotic that inhibits the synthesis of the peptidoglycan layer of bacterial cell walls. This action is most effective against Gram-positive bacteria, which have an exposed and thick peptidoglycan wall. Penicillin acts on actively dividing cells.[2]
-
Streptomycin (B1217042): An aminoglycoside antibiotic that binds to the 30S subunit of the bacterial ribosome, leading to the misreading of mRNA and inhibition of protein synthesis.[2][5][6][7] This makes it effective against both Gram-positive and Gram-negative bacteria, and it can affect cells regardless of their division state.[2]
Data Presentation
Table 1: Recommended Concentrations for Penicillin-Streptomycin
| Component | Commercial Stock Solution (100x) | Typical Working Concentration | Final Concentration in Media (per mL) |
| Penicillin | 10,000 units/mL | 1% (v/v) | 50-100 units |
| Streptomycin | 10,000 µg/mL | 1% (v/v) | 50-100 µg |
Data compiled from multiple sources.[1][8][9][10]
Table 2: Reported Off-Target Effects of Penicillin-Streptomycin on Mammalian Cells
| Cell Type | Observed Effect | Reference |
| C2C12 Myotubes | ~40% reduction in myotube diameter and reduced protein synthesis rate. | [11] |
| Human Adipose Tissue-Derived Stem Cells | Altered differentiation into adipocytes. | [3][12][13] |
| Keratinocytes | Suppressed growth rates and altered differentiation. | [3][13] |
| Embryonic Stem Cells | Negative effects on differentiation. | [3][12][13] |
| HepG2 Cells | Differential expression of over 200 genes related to stress and metabolism. | [14] |
Experimental Protocols
Protocol 1: Preparation of Cell Culture Medium with Penicillin-Streptomycin (1x)
This protocol describes the dilution of a 100x stock solution to a 1x working concentration in cell culture medium.
Materials:
-
Complete cell culture medium
-
Penicillin-Streptomycin stock solution (100x), stored at -20°C
-
Sterile serological pipettes
-
Laminar flow hood
Procedure:
-
Thaw the 100x Penicillin-Streptomycin stock solution at 4°C or in a 37°C water bath. If using a water bath, remove immediately upon thawing to avoid degradation.
-
It is recommended to aliquot the stock solution into smaller, single-use volumes and refreeze to avoid repeated freeze-thaw cycles.[6][7]
-
Under aseptic conditions in a laminar flow hood, add the Penicillin-Streptomycin solution to the cell culture medium at a 1:100 ratio. For example, add 5 mL of 100x Pen-Strep to 500 mL of medium.[6][9]
-
Mix the medium thoroughly by gentle swirling.
-
The final concentration will be approximately 100 units/mL of penicillin and 100 µg/mL of streptomycin.[9]
-
Store the supplemented medium at 4°C.
Protocol 2: Determining the Cytotoxicity of Penicillin-Streptomycin
Since high concentrations of Pen-Strep can be toxic to some cell lines, it is crucial to determine the optimal, non-toxic concentration for your specific cells.[5][7]
Materials:
-
Your mammalian cell line of interest
-
Antibiotic-free complete culture medium
-
Penicillin-Streptomycin stock solution (100x)
-
Multi-well culture plates (e.g., 24-well or 96-well)
-
Hemocytometer or automated cell counter
Procedure:
-
Dissociate, count, and dilute the cells in antibiotic-free medium to your standard seeding density.[5][7]
-
Dispense the cell suspension into the wells of a multi-well plate.[5][7]
-
Prepare a serial dilution of the Penicillin-Streptomycin solution in antibiotic-free medium to achieve a range of final concentrations (e.g., 0.5x, 1x, 2x, 5x, 10x of the standard working concentration).
-
Add the different concentrations of Pen-Strep to the wells. Include a control well with no antibiotics.
-
Incubate the plate under standard culture conditions (e.g., 37°C, 5% CO2).
-
Observe the cells daily for signs of toxicity, such as changes in morphology (rounding, vacuolization), reduced confluency, or cell detachment.[5][7]
-
After a set period (e.g., 48-72 hours), perform a cell viability assay (e.g., MTT, Trypan Blue exclusion) to quantify cytotoxicity.
-
Determine the highest concentration that does not significantly impact cell viability or morphology. This is the maximum recommended concentration for your cell line.
Protocol 3: Decontaminating a Contaminated Cell Culture
This protocol is intended for valuable or irreplaceable cultures that have become contaminated with bacteria. Routine use of antibiotics to mask poor aseptic technique is strongly discouraged.
Procedure:
-
Isolate the contaminated culture from other cell lines to prevent cross-contamination.[5][7]
-
Determine the toxic concentration of Pen-Strep for your cell line using Protocol 2.
-
Culture the contaminated cells for two to three passages in medium containing Pen-Strep at a concentration one- to two-fold lower than the determined toxic level.[5][7]
-
After the treatment period, culture the cells for one passage in antibiotic-free medium.[5][7]
-
Repeat the antibiotic treatment (Step 3) for another two to three passages.[5][7]
-
Finally, culture the cells in antibiotic-free medium for at least 4 to 6 passages to ensure the contamination has been successfully eliminated.[5][7]
-
Thoroughly decontaminate all equipment, including incubators and laminar flow hoods, that may have been exposed to the contaminated culture.[5][7]
Recommendations and Best Practices
-
Avoid Routine Use: Most experienced cell culturists advise against the routine use of antibiotics. Good aseptic technique is the best defense against contamination.
-
Masking Contamination: The continuous use of antibiotics can mask low-level contamination, including the presence of mycoplasma, which are not affected by Pen-Strep.
-
Altered Cell Behavior: Antibiotics can alter cellular metabolism, gene expression, and differentiation, potentially confounding experimental results.[3][11][12][14]
-
When to Use: The use of Pen-Strep is justified in specific situations:
-
Primary cell culture: During the initial isolation phase to prevent contamination from the source tissue.
-
Valuable cultures: As a temporary safeguard for irreplaceable cell lines.
-
Post-transfection/transduction: For a short period following procedures that increase the risk of contamination.
-
References
- 1. Pen-Strep - Wikipedia [en.wikipedia.org]
- 2. Capricorn's Penicillin/Streptomycin (Pen/Strep), 100x [capricorn-scientific.com]
- 3. promocell.com [promocell.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. immunologicalsciences.com [immunologicalsciences.com]
- 6. Penicillin-Streptomycin Solution (100×), Sterile | TargetMol [targetmol.com]
- 7. biosera.com [biosera.com]
- 8. celprogen.com [celprogen.com]
- 9. abioreagents.com [abioreagents.com]
- 10. researchgate.net [researchgate.net]
- 11. The commonly used antibiotic streptomycin reduces protein synthesis and differentiation in cultured C2C12 myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Antibiotics in Cell Culture: When and How to Use Them [capricorn-scientific.com]
Application Notes and Protocols: Streptomycin Sulphate for Bacterial Selection in Molecular Cloning
For Researchers, Scientists, and Drug Development Professionals
Introduction
Streptomycin (B1217042), an aminoglycoside antibiotic isolated from Streptomyces griseus, is a widely used selective agent in molecular cloning. Its primary function is to inhibit protein synthesis in bacteria, making it an effective tool for selecting cells that have successfully incorporated a plasmid containing a streptomycin resistance gene.[1][2] These application notes provide detailed information and protocols for the use of streptomycin sulphate in bacterial selection.
Mechanism of Action
Streptomycin exerts its bactericidal effect by targeting the bacterial ribosome.[1][3] Specifically, it binds to the 16S rRNA of the 30S ribosomal subunit.[1][2] This binding event interferes with the proper binding of formyl-methionyl-tRNA to the 30S subunit, leading to two primary consequences:
-
Codon Misreading: Streptomycin binding distorts the ribosomal structure, causing misreading of the mRNA codons during translation. This results in the incorporation of incorrect amino acids into the growing polypeptide chain, leading to the synthesis of non-functional or toxic proteins.[1][4][5]
-
Inhibition of Protein Synthesis: By disrupting the initiation complex and causing premature termination of translation, streptomycin effectively halts protein synthesis, which is essential for bacterial survival.[1][2][3]
The selectivity of streptomycin for bacteria over mammalian cells is due to structural differences in their ribosomes.
Mechanism of Resistance
Resistance to streptomycin in molecular cloning is typically conferred by the aadA gene.[6][7] This gene encodes an enzyme called aminoglycoside-3''-adenylyltransferase, which inactivates streptomycin through adenylation, a process of adding an adenosine (B11128) monophosphate (AMP) molecule.[7] This modification prevents streptomycin from binding to the ribosome, allowing protein synthesis to proceed normally in the resistant bacterial cells.
Quantitative Data: Working Concentrations
The effective concentration of this compound can vary depending on the bacterial species, the type of plasmid (high-copy vs. low-copy), and the specific experimental conditions. It is always recommended to perform a kill curve to determine the optimal concentration for a new strain or application.
| Application | Organism | Recommended Working Concentration (µg/mL) | Reference |
| Bacterial Selection (General) | Escherichia coli | 30 - 100 | [1][8] |
| Bacterial Selection (Stringent Plasmids) | Escherichia coli | 10 | [9] |
| Bacterial Selection (Relaxed Plasmids) | Escherichia coli | 50 | [9] |
| Bacterial Selection | Agrobacterium tumefaciens | 100 - 300 | [8] |
| Bacterial Selection | Streptomyces sp. | 50 | [10] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Sterile distilled or deionized water
-
Sterile container (e.g., 50 mL conical tube)
-
0.22 µm syringe filter
Protocol (for a 50 mg/mL stock solution):
-
Weigh 2 grams of this compound powder and transfer it to a sterile 50 mL conical tube.[5]
-
Add sterile distilled water to a final volume of 40 mL.[5]
-
Vortex or mix thoroughly until the powder is completely dissolved.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile container.[5][11]
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 1 mL) to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage (up to one year).[2][11] For short-term use, the stock solution can be stored at 4°C for up to two weeks.[1][4]
Bacterial Selection in Liquid Culture
Materials:
-
Overnight culture of transformed bacteria
-
Luria-Bertani (LB) broth (or other suitable growth medium)
-
This compound stock solution (50 mg/mL)
-
Sterile culture tubes or flasks
-
Incubator shaker
Protocol:
-
Prepare the required volume of LB broth.
-
Allow the autoclaved LB broth to cool to below 50°C. This is crucial to prevent heat degradation of the antibiotic.[12]
-
Add the streptomycin stock solution to the cooled LB broth to achieve the desired final concentration (e.g., for a final concentration of 50 µg/mL, add 1 µL of a 50 mg/mL stock solution for every 1 mL of media).
-
Inoculate the streptomycin-containing LB broth with a single colony of transformed bacteria or a small volume of an overnight culture.
-
Incubate the culture at 37°C with vigorous shaking (e.g., 225-250 rpm) for the appropriate duration (typically 12-16 hours).[13]
Bacterial Selection on Agar (B569324) Plates
Materials:
-
Transformed bacterial cells
-
LB agar
-
This compound stock solution (50 mg/mL)
-
Sterile petri dishes
-
Spreader or sterile beads
Protocol:
-
Prepare LB agar according to the manufacturer's instructions and autoclave.
-
Cool the molten agar in a water bath to approximately 50°C.[12]
-
Add the streptomycin stock solution to the cooled agar to the desired final concentration and mix gently but thoroughly to ensure even distribution.
-
Pour the streptomycin-containing agar into sterile petri dishes (approximately 20-25 mL per plate).
-
Allow the plates to solidify at room temperature.
-
Plate the transformed bacterial cell suspension onto the selective plates. For chemically competent cells, this is typically done after the heat shock and recovery steps.[14]
-
Spread the cells evenly using a sterile spreader or glass beads.
-
Incubate the plates in an inverted position at 37°C overnight or until colonies are visible.
Visualizations
Caption: Experimental workflow for bacterial selection using this compound.
Caption: Mechanism of action of streptomycin and the aadA resistance gene.
References
- 1. Antibiotics Used in Molecular Biology | Protocols Online [protocolsonline.com]
- 2. laboratorynotes.com [laboratorynotes.com]
- 3. Selection Antibiotics | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. ProtocolsAntibioticStockSolutions < Lab < TWiki [barricklab.org]
- 5. Stock Solution [mmbio.byu.edu]
- 6. Detection of a Streptomycin/Spectinomycin Adenylyltransferase Gene (aadA) in Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. idosi.org [idosi.org]
- 8. researchgate.net [researchgate.net]
- 9. ibisci.com [ibisci.com]
- 10. Antibiotic stocks and working concentrations - ActinoBase [actinobase.org]
- 11. Streptomycin Stock Solution [novoprolabs.com]
- 12. Bacterial cultivation media and antibiotics [qiagen.com]
- 13. bmb.natsci.msu.edu [bmb.natsci.msu.edu]
- 14. Bacterial Transformation Protocol protocol v1 [protocols.io]
Application Notes and Protocols for Using Streptomycin Sulphate to Prevent Contamination in Plant Tissue Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacterial contamination is a significant challenge in plant tissue culture, leading to loss of valuable plant material and compromising experimental outcomes. Streptomycin (B1217042) sulphate, an aminoglycoside antibiotic, is a widely used agent to control the growth of a broad spectrum of Gram-positive and Gram-negative bacteria.[1][2] This document provides detailed application notes and protocols for the effective use of streptomycin sulphate in plant tissue culture to prevent bacterial contamination, while also considering its potential phytotoxic effects.
Mechanism of Action
This compound inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit.[3][4] This binding interferes with the initiation complex of protein synthesis and causes misreading of the mRNA, leading to the production of non-functional proteins and ultimately bacterial cell death.
Caption: Mechanism of streptomycin action in bacteria.
Quantitative Data Summary
The efficacy of this compound in controlling bacterial contamination and its potential for phytotoxicity are concentration-dependent and vary among plant species. The following tables summarize quantitative data from various studies.
Table 1: Efficacy of this compound in Controlling Bacterial Contamination
| Plant Species | Contaminant | This compound Concentration | Efficacy (% Contamination Reduction or % Clean Explants) | Reference |
| Ginger (Zingiber officinale) | Endogenous bacteria | 25 mg/L (in combination with Cefotaxime) | 87% clean explants | [5] |
| Ginger (Zingiber officinale) | Endogenous bacteria | 50, 100, 200 mg/L (alone) | Ineffective (0-27% clean microshoots) | [5] |
| Blueberry (Vaccinium sp.) | Environmental bacteria | 60 units/mL | Reduced bacterial infection rate to 13% | [6] |
| Potato (Solanum tuberosum) | Microbial contaminants | 0.1% and 0.2% | Minimized microbial contaminants | [7] |
| Yam (Dioscorea sp.) | Endophytic bacteria | ≥ 125 µg/ml (in combination with Gentamycin) | Highly bactericidal | [8] |
Table 2: Phytotoxicity of this compound in Plant Tissue Culture
| Plant Species | This compound Concentration | Observed Phytotoxic Effects | Reference |
| Ginger (Zingiber officinale) | 25 mg/L (in combination with Cefotaxime) | Some yellowing of microshoots | [5] |
| Blueberry (Vaccinium sp.) | Increasing concentrations | Increased death rate of explants | [6] |
| Pea, Bean, Corn | 0.12-1.0 percent | Stunting of stems, roots, and leaves; absence of greenness | [9] |
| Bambusa balcooa | High concentrations | Reduced vegetative growth and fewer shoot numbers | [10] |
| Potato (Solanum tuberosum) | 0.1% | Increased microplant height (in Kufri Sindhuri) | [7] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Sterile distilled water
-
Sterile container (e.g., beaker or flask)
-
Magnetic stirrer and stir bar
-
Sterile syringe filter (0.22 µm)
-
Sterile storage vials or tubes
Protocol:
-
Determine the desired stock solution concentration. A common stock concentration is 10 mg/mL or 50 mg/mL.
-
Weigh the required amount of this compound powder. For a 50 mg/mL stock solution, weigh 500 mg of this compound to prepare 10 mL of solution.
-
Dissolve the powder in sterile distilled water. In a sterile container, add the weighed powder to a slightly smaller volume of sterile distilled water than the final desired volume (e.g., 9 mL for a final volume of 10 mL).
-
Mix thoroughly. Use a magnetic stirrer to ensure the powder is completely dissolved.
-
Adjust to the final volume. Add sterile distilled water to reach the final desired volume.
-
Sterilize the solution. Use a sterile 0.22 µm syringe filter to filter-sterilize the stock solution into a sterile container.
-
Aliquot and store. Dispense the sterile stock solution into smaller, sterile vials or tubes. Store at -20°C for long-term storage (up to one year).
Caption: Workflow for preparing a sterile this compound stock solution.
Application of this compound in Plant Tissue Culture Media
Materials:
-
Autoclaved plant tissue culture medium (cooled to 45-50°C)
-
Sterile this compound stock solution
-
Sterile pipettes
-
Laminar flow hood
Protocol:
-
Work in a sterile environment. Perform all steps in a laminar flow hood to maintain sterility.
-
Cool the autoclaved medium. Allow the autoclaved plant tissue culture medium to cool to approximately 45-50°C. Adding the antibiotic to hot medium can cause it to degrade.
-
Calculate the required volume of stock solution. Determine the volume of the stock solution needed to achieve the desired final concentration in the medium. For example, to prepare 1 liter of medium with a final concentration of 100 mg/L using a 10 mg/mL stock solution, you would add 10 mL of the stock solution.
-
Add the stock solution to the medium. Using a sterile pipette, add the calculated volume of the filter-sterilized this compound stock solution to the cooled medium.
-
Mix thoroughly. Gently swirl the medium to ensure the antibiotic is evenly distributed.
-
Dispense the medium. Pour the medium containing this compound into sterile culture vessels.
-
Culture the explants. Inoculate the plant explants onto the prepared medium.
Potential Signaling Pathways Affected in Plants
While the primary target of streptomycin is the bacterial ribosome, high concentrations can have off-target effects on plant cells. The exact signaling pathways are not fully elucidated, but some evidence suggests potential interactions.
-
Chloroplast Function and Retrograde Signaling: Streptomycin can interfere with chloroplast protein synthesis, leading to bleaching or chlorosis.[9] This disruption of chloroplast function may trigger retrograde signaling pathways, where signals are sent from the chloroplast to the nucleus to alter gene expression.
-
TOR (Target of Rapamycin) Signaling: There is some indication that streptomycin might inhibit mechanosensory signaling in plants, which can be linked to the TOR signaling pathway, a central regulator of growth and stress responses.[11] However, more research is needed to confirm a direct link.
References
- 1. toku-e.com [toku-e.com]
- 2. himedialabs.com [himedialabs.com]
- 3. laboratorynotes.com [laboratorynotes.com]
- 4. ibisci.com [ibisci.com]
- 5. Assessing the Efficacy of Broad-Spectrum Antibiotics in Controlling Bacterial Contamination in the In Vitro Micropropagation of Ginger (Zingiber officinale Rosc) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. e3s-conferences.org [e3s-conferences.org]
- 7. researchgate.net [researchgate.net]
- 8. auojs.au.edu [auojs.au.edu]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
Streptomycin sulphate stock solution preparation and storage for lab use
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation, storage, and handling of streptomycin (B1217042) sulfate (B86663) stock solutions for laboratory use.
Chemical and Physical Properties
Streptomycin sulfate is a widely used aminoglycoside antibiotic in research laboratories to inhibit the growth of Gram-positive and some Gram-negative bacteria.[1][2] It functions by binding to the 30S ribosomal subunit of bacteria, which interferes with protein synthesis.[2][3][4]
Table 1: Properties of Streptomycin Sulfate
| Property | Value | References |
| Molecular Formula | (C₂₁H₃₉N₇O₁₂)₂ · 3H₂SO₄ | [2][4] |
| Molecular Weight | 1457.38 g/mol | [4][5] |
| Appearance | White to light yellow hygroscopic powder | [1][2] |
| Solubility in Water | Freely soluble; 100 mg/mL to 242.5 mg/mL | [1][2][6] |
| Solubility in PBS (pH 7.2) | Approximately 10 mg/mL | [7] |
| Solubility in DMSO | Approximately 2 mg/mL | [7] |
| Solubility in Dimethyl Formamide | Approximately 13 mg/mL | [7] |
Preparation of Streptomycin Sulfate Stock Solution
The following protocol outlines the steps for preparing a sterile stock solution of streptomycin sulfate. The most common solvent is sterile, deionized, or Milli-Q water.[3]
Materials
-
Streptomycin sulfate powder
-
Sterile, deionized, or Milli-Q water
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile serological pipettes
-
Vortex mixer or magnetic stirrer
-
Analytical balance and weigh boats
-
Sterile syringe filters (0.22 µm pore size)
-
Sterile syringes
-
Sterile microcentrifuge tubes or cryovials for aliquoting
Protocol
-
Determine the Desired Concentration and Volume: Common stock solution concentrations range from 10 mg/mL to 100 mg/mL.[4][5] For this protocol, we will prepare a 50 mg/mL stock solution.
-
Weighing: In a sterile weigh boat, accurately weigh the required amount of streptomycin sulfate powder. For a 10 mL stock solution of 50 mg/mL, weigh out 500 mg of streptomycin sulfate.[3]
-
Dissolving: Transfer the powder to a sterile conical tube. Add a portion of the sterile water (e.g., 8 mL for a final volume of 10 mL) to the tube.
-
Mixing: Cap the tube securely and mix thoroughly using a vortex mixer or a magnetic stirrer until the powder is completely dissolved.[3]
-
Adjusting the Final Volume: Once dissolved, add sterile water to reach the final desired volume (e.g., 10 mL).[3]
-
Sterilization: Draw the solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the syringe.[2][4][5] Dispense the solution through the filter into a new sterile conical tube. This step is crucial for removing any potential bacterial contamination.
-
Aliquoting: Dispense the sterile stock solution into smaller, single-use aliquots (e.g., 1 mL) in sterile microcentrifuge tubes or cryovials.[3] This practice minimizes the risk of contamination from repeated use of the main stock and avoids repeated freeze-thaw cycles.[8]
Visual Workflow for Stock Solution Preparation
Caption: A step-by-step workflow for preparing a sterile streptomycin sulfate stock solution.
Storage and Stability
Proper storage of streptomycin sulfate stock solutions is critical to maintain their efficacy.
Table 2: Storage Recommendations for Streptomycin Sulfate Solutions
| Storage Temperature | Duration | Stability Notes | References |
| -80°C | Up to 1 year | Recommended for long-term storage. | [6][8][9] |
| -20°C | 1 month to 1 year | Suitable for long-term storage. | [3][5][8][10] |
| 2-8°C | Up to 1 month | For short-term storage. | [10] |
| Room Temperature | 1 week (protected from light) | Not generally recommended for prolonged storage. | [11] |
| 37°C | 3 days | Solutions are stable for a short period at this temperature. | [10] |
Important Considerations:
-
Light Sensitivity: Protect solutions from light, especially during room temperature storage.[11]
-
Hygroscopic Nature: The powder form is hygroscopic and should be stored in a tightly sealed container in a dry place.[1][12]
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles as they can degrade the antibiotic.[8] Aliquoting is highly recommended.
Quality Control
The pH of a freshly prepared streptomycin sulfate solution should be between 4.5 and 7.0 for a 200 mg/mL solution in water.[11][13]
Safety Precautions
-
Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, when handling streptomycin sulfate powder and solutions.
-
Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation.
-
Refer to the Safety Data Sheet (SDS) for detailed safety information.
Signaling Pathway and Mechanism of Action
Streptomycin exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria.
Caption: Streptomycin inhibits bacterial protein synthesis, leading to cell death.
References
- 1. Streptomycin sulfate | 3810-74-0 [chemicalbook.com]
- 2. himedialabs.com [himedialabs.com]
- 3. laboratorynotes.com [laboratorynotes.com]
- 4. ibisci.com [ibisci.com]
- 5. Streptomycin Stock Solution [novoprolabs.com]
- 6. Streptomycin sulfate | Antibiotic | ribosome | TargetMol [targetmol.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. 链霉素 硫酸盐 powder, BioReagent, suitable for cell culture | Sigma-Aldrich [sigmaaldrich.com]
- 11. healio.com [healio.com]
- 12. Streptomycin Sulfate | C42H84N14O36S3 | CID 19648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Streptomycin Sulfate [drugfuture.com]
Application Notes and Protocols for the Use of Streptomycin Sulphate in Agrobacterium-Mediated Transformation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the effective use of streptomycin (B1217042) sulphate in Agrobacterium-mediated transformation protocols. Streptomycin sulphate serves a dual purpose: as a selective agent to eliminate non-transformed Agrobacterium tumefaciens and as a selection agent for transgenic plant tissues containing the corresponding resistance gene.
Introduction
Agrobacterium-mediated transformation is a widely used method for introducing foreign DNA into plants. A critical step in this process is the selection of successfully transformed cells and the elimination of the Agrobacterium after co-cultivation. Streptomycin, an aminoglycoside antibiotic, inhibits protein synthesis in susceptible bacteria by binding to the 30S ribosomal subunit.[1] Many Agrobacterium tumefaciens strains are sensitive to streptomycin, making it an effective agent for their removal from plant tissue cultures post-transformation.
Furthermore, by incorporating a streptomycin resistance gene, such as the aadA (aminoglycoside 3''-adenyltransferase) gene, into the T-DNA of the transformation vector, this compound can be used as a selectable marker to identify and isolate transgenic plant cells. The aadA gene confers resistance by enzymatically inactivating streptomycin and spectinomycin.[2]
Key Applications of this compound
-
Selection of Transformed Agrobacterium tumefaciens : After transformation of Agrobacterium with a binary vector, streptomycin can be added to the growth medium to select for bacterial cells that have successfully taken up the plasmid, assuming the plasmid backbone carries a streptomycin resistance gene.
-
Elimination of Agrobacterium Post-Co-cultivation : Following the co-cultivation of plant explants with Agrobacterium, antibiotics are necessary to prevent bacterial overgrowth, which can be detrimental to plant tissue regeneration. Streptomycin, often in combination with other antibiotics like cefotaxime (B1668864), is used for this purpose.
-
Selection of Transgenic Plant Tissues : When the T-DNA of the binary vector contains a streptomycin resistance gene (e.g., aadA), this compound can be included in the plant tissue culture medium to inhibit the growth of non-transformed plant cells, allowing for the selective regeneration of transgenic plants.
Quantitative Data: Recommended Concentrations
The optimal concentration of this compound can vary depending on the Agrobacterium strain, plant species, and the specific stage of the protocol. It is crucial to perform a sensitivity test to determine the minimum inhibitory concentration (MIC) for your specific experimental system.
| Application | Organism | Typical Concentration Range | Notes |
| Selection of Transformed Agrobacterium | Agrobacterium tumefaciens | 25 - 300 mg/L | Often used in combination with other antibiotics depending on the resistances present on the Ti plasmid and the binary vector. |
| Elimination of Agrobacterium from Plant Culture | Agrobacterium tumefaciens | 100 - 500 mg/L | Frequently used with other antibiotics like cefotaxime (200-500 mg/L) to ensure complete removal of bacteria. |
| Selection of Transgenic Plants | Various Plant Species | 100 - 500 µg/mL | The optimal concentration is highly species-dependent. A kill curve analysis is recommended to determine the lowest concentration that effectively inhibits non-transgenic tissue growth. |
| Nicotiana tabacum (Tobacco) | 200 - 500 µg/mL | ||
| Oryza sativa (Rice) | 100 - 1000 mg/L | Sensitivity can be influenced by light conditions during selection.[3] |
Experimental Protocols
Preparation of this compound Stock Solution
-
Weighing : Accurately weigh the desired amount of this compound powder.
-
Dissolving : Dissolve the powder in sterile distilled water to a final concentration of 25-50 mg/mL.
-
Sterilization : Filter-sterilize the solution through a 0.22 µm syringe filter into a sterile container.
-
Storage : Store the stock solution in aliquots at -20°C for up to 6 months. Avoid repeated freeze-thaw cycles.
Protocol for Agrobacterium Transformation and Selection
This protocol outlines the steps for introducing a binary vector into Agrobacterium and selecting for transformed colonies using streptomycin.
-
Transformation : Introduce the binary vector (containing the gene of interest and a plant-selectable streptomycin resistance gene, e.g., aadA) into competent Agrobacterium tumefaciens cells (e.g., strain LBA4404) via electroporation or the freeze-thaw method.
-
Recovery : After transformation, allow the bacteria to recover in antibiotic-free liquid medium (e.g., LB or YEP) for 2-4 hours at 28°C with shaking.
-
Plating : Plate the transformed bacteria on solid medium (e.g., LB agar) containing the appropriate antibiotics for selecting the Agrobacterium strain (e.g., rifampicin (B610482) for LBA4404) and the binary vector (e.g., 50 mg/L kanamycin (B1662678) if the vector has kanamycin resistance). If the vector backbone itself confers streptomycin resistance, include streptomycin at a concentration of 50-100 mg/L.
-
Incubation : Incubate the plates at 28°C for 2-3 days until colonies appear.
-
Verification : Select single colonies and verify the presence of the T-DNA insert by colony PCR.
Protocol for Agrobacterium-Mediated Plant Transformation with Streptomycin Selection
This protocol provides a general workflow for plant transformation, incorporating streptomycin for both bacterial elimination and transgenic plant selection.
Stage 1: Co-cultivation
-
Prepare Explants : Prepare suitable explants from your plant of interest (e.g., leaf discs, cotyledons, callus).
-
Inoculation : Inoculate the explants with an overnight culture of the transformed Agrobacterium harboring the binary vector with the aadA gene.
-
Co-cultivation : Co-cultivate the explants with Agrobacterium for 2-3 days in the dark on a co-cultivation medium.
Stage 2: Bacterial Elimination and Plant Selection
-
Washing : After co-cultivation, wash the explants thoroughly with sterile water or a washing medium containing an antibiotic like cefotaxime (e.g., 250 mg/L) to remove excess Agrobacterium.
-
Selection and Regeneration : Transfer the washed explants to a regeneration medium containing:
-
This compound : At a pre-determined optimal concentration (e.g., 100-500 µg/mL) for selecting transgenic plant cells.
-
Bacteriostatic Antibiotic : An antibiotic to eliminate remaining Agrobacterium, such as cefotaxime (250-500 mg/L) or timentin (200 mg/L).
-
-
Subculture : Subculture the explants to fresh selection and regeneration medium every 2-3 weeks. During this time, transformed cells will proliferate and regenerate into shoots, while non-transformed cells will bleach and die.
Stage 3: Rooting and Acclimatization
-
Rooting : Once regenerated shoots are large enough, excise them and transfer them to a rooting medium. This medium may also contain a lower concentration of streptomycin to maintain selective pressure.
-
Acclimatization : After roots have developed, carefully transfer the plantlets to soil and acclimatize them to greenhouse conditions.
Visualizations
Workflow of Agrobacterium-Mediated Transformation with Streptomycin Selection
Caption: Workflow for Agrobacterium-mediated transformation using streptomycin.
Mechanism of Streptomycin Resistance via the aadA Gene
Caption: Mechanism of streptomycin inactivation by the aadA enzyme.
References
Application Notes and Protocols for In Vivo Studies of Streptomycin Sulphate in Animal Models of Bacterial Infection
Audience: Researchers, scientists, and drug development professionals.
Introduction
Streptomycin (B1217042), the first discovered aminoglycoside antibiotic, has historically been a cornerstone in the treatment of various bacterial infections.[1] Its efficacy against a range of Gram-negative bacteria and Mycobacterium tuberculosis has been extensively studied in numerous in vivo animal models. These models are crucial for understanding the pharmacokinetics, efficacy, and treatment protocols of streptomycin sulphate in a physiological context, bridging the gap between in vitro susceptibility and clinical application.[2] This document provides detailed application notes and standardized protocols for utilizing this compound in established animal models of bacterial infection, including those for Salmonellosis, Plague, Brucellosis, and Tuberculosis.
Data Presentation: Efficacy of this compound in Various Animal Models
The following tables summarize quantitative data from key in vivo studies, providing a comparative overview of streptomycin's efficacy across different bacterial infections and animal models.
Table 1: Efficacy of this compound in Murine Model of Salmonella Colitis
| Animal Model | Bacterial Strain | Infection Route & Dose | This compound Dose & Regimen | Key Efficacy Endpoints | Reference |
| C57BL/6 Mice | S. enterica serovar Typhimurium SL1344 (streptomycin-resistant) | Oral gavage, 20 mg streptomycin pretreatment 24h prior to 10⁸ CFU | Single oral dose of 20 mg/mouse 24h before infection | Enables robust intestinal colonization and colitis development, mimicking human enterocolitis.[3][4] | [3][4] |
| Swiss White Mice | S. enterica serovar Typhimurium (streptomycin-resistant) | Orogastric challenge, 10³ CFU | 5 mg/mL in drinking water | 100,000-fold reduction in the 50% implantation dose; 100% of treated mice excreted the pathogen.[5] | [5] |
Table 2: Efficacy of this compound in Murine Model of Pneumonic Plague (Yersinia pestis)
| Animal Model | Bacterial Strain | Infection Route & Dose | This compound Dose & Regimen | Key Efficacy Endpoints | Reference |
| BALB/c or Swiss Webster Mice | Y. pestis CO92 | Inhalation of aerosolized bacteria | Intraperitoneal injection every 6 hours for 5 days | Early treatment (24h post-challenge) resulted in 100% survival, comparable to ciprofloxacin (B1669076) and ofloxacin.[6][7] | [6][7] |
| BALB/c Mice | Y. pestis CO92 | Aerosol challenge (~50 x LD₅₀) | 50 mg/kg, intraperitoneally, four times a day for 10 days (delayed treatment at 42h post-exposure) | 70% survival after a 14-day post-dosing observation period. | [8] |
Table 3: Efficacy of this compound in Murine Model of Brucellosis (Brucella melitensis)
| Animal Model | Bacterial Strain | Infection Route & Dose | This compound Dose & Regimen | Key Efficacy Endpoints | Reference |
| BALB/c Mice | B. melitensis | Intraperitoneal, 2 x 10⁴ to 4 x 10⁴ CFU | 75, 150, or 300 mg/kg/day, intraperitoneally for 14 days (monotherapy) | Monotherapy failed to cure any animals, with splenic CFU similar to controls.[9][10] | [9][10] |
| BALB/c Mice | B. melitensis | Intraperitoneal, 2 x 10⁴ to 4 x 10⁴ CFU | 75, 150, or 300 mg/kg/day, intraperitoneally for 14 days in combination with doxycycline (B596269) or rifampin | All animals treated with doxycycline or rifampin in combination with any dose of streptomycin were cured.[9][10] | [9][10] |
| BALB/c Mice | B. melitensis Rev 1 | Intraperitoneal, 1 x 10⁶ CFU | 0.4 mg/day, intraperitoneally for 14 days | Ineffective as monotherapy and in combination with doxycycline against this streptomycin-resistant strain. | [11] |
Table 4: Efficacy of this compound in Guinea Pig Model of Tuberculosis (Mycobacterium tuberculosis)
| Animal Model | Bacterial Strain | Infection Route & Dose | This compound Dose & Regimen | Key Efficacy Endpoints | Reference |
| Hartley Guinea Pigs | M. tuberculosis H37Rv | Aerosol infection | 70 mg/kg, intramuscularly, 5 days/week for 10 weeks | Potent activity in the first 14 days (~4 log₁₀ reduction in lung CFU), followed by reduced activity due to persisters.[5][12][13] | [5][12][13] |
| Guinea Pigs | M. tuberculosis | - | In combination with dapsone, thiosemicarbazones, or PAS | Combination therapy was evaluated to enhance anti-tuberculous effects. |
Experimental Protocols
Protocol 1: Streptomycin Pre-treatment Model for Salmonella Colitis in Mice
This model is used to study Salmonella-induced intestinal inflammation, which is not typically observed in mice without antibiotic pre-treatment.[4]
1. Materials:
-
C57BL/6 mice (6-8 weeks old)
-
Streptomycin-resistant Salmonella enterica serovar Typhimurium (e.g., SL1344)
-
Luria-Bertani (LB) broth
-
This compound solution (e.g., 100 mg/mL in sterile water)
-
Sterile water for oral gavage
-
Oral gavage needles
2. Bacterial Preparation: a. Inoculate a single colony of streptomycin-resistant S. Typhimurium into 5 mL of LB broth. b. Incubate overnight at 37°C with shaking. c. The following day, dilute the overnight culture 1:20 in fresh LB broth and grow for another 3-4 hours to reach late logarithmic phase. d. Pellet the bacteria by centrifugation, wash with sterile phosphate-buffered saline (PBS), and resuspend in PBS to the desired concentration (e.g., 10⁹ CFU/mL).
3. Animal Procedure: a. Twenty-four hours prior to infection, orally administer 20 mg of this compound in a total volume of 100 µL to each mouse.[3] A control group should receive sterile water. b. On the day of infection, orally inoculate the streptomycin-pre-treated mice with 10⁸ CFU of S. Typhimurium in a volume of 100 µL. c. Monitor mice for clinical signs of illness (weight loss, ruffled fur, lethargy). d. At desired time points (e.g., 48-72 hours post-infection), euthanize the mice. e. Collect cecum and colon for histopathological analysis and spleen and liver for enumeration of bacterial load.
4. Endpoint Analysis: a. Bacterial Load: Homogenize spleen and liver tissues in sterile PBS. Serially dilute the homogenates and plate on selective agar (B569324) (e.g., MacConkey agar with streptomycin) to determine CFU/gram of tissue. b. Histopathology: Fix cecal and colonic tissues in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E) to assess inflammation, edema, and epithelial damage.
Protocol 2: Aerosol Infection Model of Pneumonic Plague and Streptomycin Treatment in Mice
This protocol describes the induction of pneumonic plague via aerosolized Yersinia pestis and subsequent treatment with streptomycin.
1. Materials:
-
BALB/c mice (6-8 weeks old)
-
Yersinia pestis (e.g., CO92 strain)
-
Heart Infusion Broth (HIB)
-
Aerosol exposure system (e.g., nose-only or whole-body chamber)
-
This compound for injection
-
Sterile saline
2. Bacterial Preparation: a. Grow Y. pestis in HIB at 28°C with shaking to mid-log phase. b. Dilute the culture to the desired concentration in sterile PBS to achieve the target inhaled dose.
3. Animal Procedure: a. Place mice in the aerosol exposure chamber. b. Generate an aerosol of Y. pestis using a nebulizer. The duration and concentration will depend on the system and desired dose. c. After exposure, return mice to their cages and monitor for signs of illness. d. Initiate treatment at a specified time point (e.g., 24 hours for early treatment, 42 hours for late treatment).[6] e. Administer this compound (e.g., 50 mg/kg) via intraperitoneal injection every 6 hours for 5 days.[6] Control groups may receive sterile saline.
4. Endpoint Analysis: a. Survival: Monitor mice daily for the duration of the study (e.g., 21 days) and record survival rates. b. Bacterial Load: At specific time points, euthanize a subset of animals and collect lungs, spleen, and blood to determine bacterial load (CFU/organ or CFU/mL).
Protocol 3: Murine Model of Brucella melitensis Infection and Combination Therapy
This protocol outlines the procedure for establishing a Brucella melitensis infection in mice and evaluating the efficacy of streptomycin in combination with other antibiotics.
1. Materials:
-
BALB/c mice (6-8 weeks old)
-
Brucella melitensis (e.g., 16M strain)
-
Tryptic Soy Broth (TSB)
-
This compound for injection
-
Doxycycline hyclate for oral administration
-
Rifampin for oral administration
-
Sterile saline
2. Bacterial Preparation: a. Grow B. melitensis in TSB to stationary phase. b. Wash and resuspend the bacteria in sterile saline to the desired concentration (e.g., 2-4 x 10⁵ CFU/mL).
3. Animal Procedure: a. Inoculate mice with 2 x 10⁴ to 4 x 10⁴ CFU of B. melitensis via intraperitoneal injection.[9][10] b. Seven days post-infection, begin antibiotic treatment. c. Administer this compound (e.g., 150 mg/kg/day) intraperitoneally. d. For combination therapy, co-administer doxycycline (e.g., 6 mg/kg/day) or rifampin (e.g., 3 mg/kg/day) orally.[9][10] e. Treat the animals for 14 days.
4. Endpoint Analysis: a. Bacterial Load: Two weeks after the cessation of treatment, euthanize the mice and aseptically remove their spleens. b. Homogenize the spleens in sterile PBS and plate serial dilutions on appropriate agar (e.g., Tryptic Soy Agar) to determine the number of CFU per spleen. c. A "cure" is typically defined as a sterile spleen.[10]
Protocol 4: Guinea Pig Model of Tuberculosis and Streptomycin Monotherapy
This model is highly relevant for studying tuberculosis as the pathology in guinea pigs closely resembles that in humans.
1. Materials:
-
Hartley guinea pigs (250-300 g)
-
Mycobacterium tuberculosis (e.g., H37Rv strain)
-
Middlebrook 7H9 broth and 7H11 agar
-
Aerosol exposure chamber
-
This compound for injection
2. Bacterial Preparation: a. Grow M. tuberculosis in 7H9 broth to mid-log phase. b. Prepare a single-cell suspension and dilute to the appropriate concentration for aerosolization.
3. Animal Procedure: a. Infect guinea pigs with M. tuberculosis via the aerosol route to deliver a low dose to the lungs. b. Two weeks post-infection, begin treatment with this compound. c. Administer 70 mg/kg of streptomycin intramuscularly, 5 days a week.[5][12] d. Continue treatment for up to 10 weeks.
4. Endpoint Analysis: a. Bacterial Load: At various time points during and after treatment, euthanize groups of animals. b. Aseptically remove the lungs and spleen, homogenize the tissues, and plate serial dilutions on 7H11 agar. c. Incubate plates at 37°C for 3-4 weeks and enumerate CFU to determine the bacterial load per organ.
Mandatory Visualizations
Diagram 1: Experimental Workflow for the Murine Model of Salmonella Colitis
Caption: Workflow for the streptomycin pre-treatment model of Salmonella colitis in mice.
Diagram 2: Experimental Workflow for the Pneumonic Plague Model
References
- 1. Pretreatment of Mice with Streptomycin Provides a Salmonella enterica Serovar Typhimurium Colitis Model That Allows Analysis of Both Pathogen and Host - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Murine models of Salmonella infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The potent bactericidal activity of streptomycin in the guinea pig model of tuberculosis ceases due to the presence of persisters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. KEGG PATHWAY Database [genome.jp]
- 5. What is the mechanism of Streptomycin Sulfate? [synapse.patsnap.com]
- 6. iitri.org [iitri.org]
- 7. Streptomycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Molecular Structure Reveals How the Antibiotic Streptomycin Works | BNL Newsroom [bnl.gov]
- 9. researchgate.net [researchgate.net]
- 10. Streptomycin treatment alters the intestinal microbiome, pulmonary T cell profile and airway hyperresponsiveness in a cystic fibrosis mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Host Directed Therapy Against Infection by Boosting Innate Immunity [frontiersin.org]
- 12. The treatment of tuberculosis in the guinea-pig with streptomycin alone or in combination with dapsone, thiosemicarbazones, pas, or sodium iodide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Natural History of Yersinia pestis Pneumonia in Aerosol-Challenged BALB/c Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Penicillin-Streptomycin Solution in Primary Cell Culture Initiation
For Researchers, Scientists, and Drug Development Professionals
The initiation of primary cell cultures is a critical step in many biological research and drug development endeavors. Primary cells, being directly isolated from tissues, more closely mimic the in vivo physiological state compared to immortalized cell lines. However, the process of isolating these cells carries a significant risk of microbial contamination. Penicillin-Streptomycin (Pen-Strep) solution is a widely used antibiotic combination to prevent bacterial contamination during the initial, most vulnerable stages of primary cell culture.
These application notes provide a comprehensive guide to the use of Penicillin-Streptomycin in primary cell culture, including its mechanism of action, potential off-target effects, recommended concentrations, and detailed protocols for its application.
Mechanism of Action
Penicillin-Streptomycin solution combines the activity of two antibiotics to provide broad-spectrum protection against bacterial contamination.[1][2][3]
-
Penicillin: A β-lactam antibiotic that is effective against Gram-positive bacteria.[1] It works by inhibiting the synthesis of peptidoglycan, a crucial component of the bacterial cell wall.[3]
-
Streptomycin (B1217042): An aminoglycoside antibiotic that is effective against most Gram-negative bacteria.[1] It inhibits protein synthesis by binding to the 30S ribosomal subunit of bacteria, leading to misreading of mRNA and the production of nonfunctional proteins.[3][4]
Application in Primary Cell Culture Initiation
The use of antibiotics is particularly recommended during the initiation of primary cultures due to the high probability of contamination arising from the host tissue and the extensive handling required for tissue dissociation and cell isolation.[5] It is often used for the first few weeks of culture, after which its use may be discontinued (B1498344) to avoid long-term cellular effects.[5]
Potential Off-Target Effects on Primary Cells
While effective against bacteria, researchers should be aware of the potential non-target effects of Penicillin-Streptomycin on mammalian cells, which can influence experimental outcomes.
-
Altered Gene Expression: Studies have shown that Pen-Strep can significantly alter gene expression in cultured cells.[6][7] For instance, in HepG2 cells, Pen-Strep treatment led to changes in the expression of genes involved in xenobiotic metabolism and PXR/RXR activation pathways.[6]
-
Effects on Cell Differentiation and Growth: The presence of antibiotics can impair cell growth, adherence, and differentiation in various primary cell types, including keratinocytes, and stem cells.[7][8]
-
Mitochondrial Effects: Streptomycin can interfere with mitochondrial function due to the evolutionary similarity between mitochondrial and bacterial ribosomes.[8] This can impact cellular metabolism and energy production.[8]
-
Masking of Underlying Contamination: The routine use of antibiotics may suppress the growth of susceptible bacteria, but it can also mask low-level infections or the presence of resistant microbes like mycoplasma.[9]
Quantitative Data Summary
The following table summarizes quantitative data regarding the recommended concentrations and potential effects of Penicillin-Streptomycin in cell culture.
| Parameter | Value | Cell Type/System | Reference |
| Recommended Working Concentration | |||
| Penicillin | 50 - 100 I.U./mL | Mammalian Cell Culture | [9] |
| Streptomycin | 50 - 100 µg/mL | Mammalian Cell Culture | [9] |
| Commercial Stock Solution (Typical) | |||
| Penicillin | 5,000 - 10,000 I.U./mL | 100x Concentrate | [1][9][10] |
| Streptomycin | 5,000 - 10,000 µg/mL | 100x Concentrate | [1][9][10] |
| Reported Cellular Effects | |||
| Altered Gene Expression | 209 genes | HepG2 cells | [6] |
| Reduction in Myotube Diameter | ~40% | C2C12 myotubes | [11] |
| Inhibition of Myotube Differentiation | 25% lower | C2C12 myotubes | [11] |
| Inhibition of Myotube Fusion Index | 60% lower | C2C12 myotubes | [11] |
Experimental Protocols
Protocol 1: Preparation of Complete Culture Medium with Penicillin-Streptomycin
This protocol describes the preparation of a complete cell culture medium supplemented with Penicillin-Streptomycin.
Materials:
-
Basal medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS) or other appropriate serum
-
L-glutamine (if not already in the basal medium)
-
100x Penicillin-Streptomycin solution (typically 10,000 I.U./mL penicillin and 10,000 µg/mL streptomycin)
-
Sterile bottles and pipettes
Procedure:
-
In a sterile biological safety cabinet, start with the desired volume of basal medium.
-
Add FBS to the desired final concentration (e.g., 10%). For 500 mL of medium, add 50 mL of FBS.
-
If required, add L-glutamine to a final concentration of 2 mM.
-
Add the 100x Penicillin-Streptomycin solution to achieve a 1x final concentration. For 500 mL of medium, add 5 mL of the 100x solution.[2] This will result in a final concentration of 100 I.U./mL penicillin and 100 µg/mL streptomycin.
-
Mix the complete medium gently by swirling.
-
Store the complete medium at 2-8°C and protect it from light. Use within 2-4 weeks.
Protocol 2: Initiation of Primary Cell Culture from Tissue Biopsy
This protocol provides a general workflow for initiating a primary cell culture from a fresh tissue sample using a medium containing Penicillin-Streptomycin.
Materials:
-
Fresh tissue biopsy in a sterile collection medium
-
Phosphate-Buffered Saline (PBS), sterile
-
Enzymatic digestion solution (e.g., collagenase, trypsin)
-
Complete culture medium with Penicillin-Streptomycin (from Protocol 1)
-
Sterile petri dishes, scalpels, and forceps
-
Centrifuge tubes
-
Cell strainer (e.g., 70 µm)
-
Culture flasks or plates
Procedure:
-
Tissue Preparation: In a sterile hood, wash the tissue biopsy 2-3 times with sterile PBS to remove excess blood and debris.
-
Mechanical Dissociation: Mince the tissue into small pieces (1-2 mm³) using sterile scalpels in a petri dish containing a small amount of PBS.
-
Enzymatic Digestion: Transfer the minced tissue to a tube containing the appropriate enzymatic digestion solution. Incubate at 37°C for a duration optimized for the specific tissue type (e.g., 30-90 minutes), with gentle agitation.
-
Cell Dissociation: After incubation, gently pipette the cell suspension up and down to further dissociate the tissue into a single-cell suspension.
-
Neutralization: Add complete culture medium containing serum to neutralize the enzymatic activity.
-
Filtration: Pass the cell suspension through a sterile cell strainer to remove any remaining tissue clumps.
-
Centrifugation: Centrifuge the cell suspension (e.g., at 200-300 x g for 5-10 minutes) to pellet the cells.
-
Resuspension: Discard the supernatant and resuspend the cell pellet in fresh complete culture medium containing Penicillin-Streptomycin.
-
Cell Counting and Seeding: Determine the viable cell concentration using a hemocytometer or automated cell counter. Seed the cells into culture flasks or plates at the desired density.
-
Incubation: Place the culture vessel in a humidified incubator at 37°C with 5% CO2.
-
Monitoring: Monitor the cells daily for attachment, growth, and signs of contamination. Change the medium every 2-3 days.
Visualizations
Caption: A flowchart illustrating the key steps in initiating a primary cell culture from tissue samples, including the incorporation of Penicillin-Streptomycin.
Caption: A diagram showing potential cellular signaling pathways and processes that can be influenced by the presence of Penicillin-Streptomycin in the culture medium.
References
- 1. Pen-Strep - Wikipedia [en.wikipedia.org]
- 2. abioreagents.com [abioreagents.com]
- 3. abo.com.pl [abo.com.pl]
- 4. SMPDB [smpdb.ca]
- 5. Why Use Antibiotics in Cell Culture? [sigmaaldrich.com]
- 6. Use antibiotics in cell culture with caution: genome-wide identification of antibiotic-induced changes in gene expression and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. promocell.com [promocell.com]
- 8. The commonly used antibiotic streptomycin reduces protein synthesis and differentiation in cultured C2C12 myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro Technologies :: Products [lifescience.invitro.com.au]
- 10. celprogen.com [celprogen.com]
- 11. researchgate.net [researchgate.net]
Application Notes: Utilizing Streptomycin Sulphate for the Development of Antibiotic-Resistant Bacterial Strains for Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
Streptomycin (B1217042), an aminoglycoside antibiotic isolated from the actinobacterium Streptomyces griseus, is a potent inhibitor of protein synthesis in a wide range of bacteria.[1][2] Its primary mechanism of action involves irreversibly binding to the 16S rRNA component of the 30S ribosomal subunit.[3][4][5] This binding interferes with the initiation of protein synthesis and causes misreading of the mRNA codons, leading to the production of nonfunctional or toxic proteins and ultimately resulting in bacterial cell death.[1][6]
The development of bacterial strains resistant to streptomycin is a critical tool in various research areas, including microbial genetics, molecular biology, and drug discovery. These resistant strains are invaluable for:
-
Selectable Markers: Using resistance genes, such as aadA, as selectable markers in genetic engineering and cloning experiments.[5]
-
Understanding Resistance Mechanisms: Studying the genetic and biochemical bases of antibiotic resistance, which can inform the development of new antimicrobial agents.[7][8]
-
Evolutionary Studies: Investigating the dynamics of bacterial evolution and adaptation under selective pressure.[8]
-
Competitive Fitness Assays: Comparing the fitness of resistant mutants to their wild-type counterparts in various environments.
This document provides detailed protocols for the preparation and use of streptomycin sulphate to select for and characterize spontaneously arising antibiotic-resistant bacterial strains.
Mechanism of Action and Resistance
Streptomycin's bactericidal effect stems from its ability to disrupt ribosomal function.[4][9] However, bacteria can develop resistance through several key mechanisms:
-
Target Site Modification: This is a common mechanism for chromosomally acquired resistance. Point mutations in the rpsL gene, which encodes the ribosomal protein S12, or the rrs gene (16S rRNA) can alter the streptomycin-binding pocket, reducing the antibiotic's affinity for the ribosome.[7][10]
-
Enzymatic Inactivation: Bacteria may acquire genes, often on plasmids or transposons, that encode aminoglycoside-modifying enzymes (AMEs). These enzymes, such as phosphotransferases, chemically modify streptomycin, rendering it inactive.[11][12]
-
Reduced Permeability and Efflux: Some bacteria can limit the intracellular concentration of streptomycin by reducing its uptake or by actively pumping the drug out of the cell using efflux pumps.[11]
The following diagram illustrates the primary mechanism of streptomycin action and the corresponding resistance pathways.
References
- 1. Streptomycin - Wikipedia [en.wikipedia.org]
- 2. himedialabs.com [himedialabs.com]
- 3. What is the mechanism of Streptomycin Sulfate? [synapse.patsnap.com]
- 4. Articles [globalrx.com]
- 5. toku-e.com [toku-e.com]
- 6. What is Streptomycin Sulfate used for? [synapse.patsnap.com]
- 7. Mechanisms of Streptomycin Resistance: Selection of Mutations in the 16S rRNA Gene Conferring Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evolution of Resistance to Continuously Increasing Streptomycin Concentrations in Populations of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Streptomycin: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 10. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 11. PDB-101: Global Health: Antimicrobial Resistance: undefined: Streptomycin Resistance [pdb101.rcsb.org]
- 12. apsjournals.apsnet.org [apsjournals.apsnet.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Bacterial Contamination in Streptomycin-Treated Cell Cultures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address bacterial contamination in cell cultures, particularly when using streptomycin (B1217042).
Frequently Asked Questions (FAQs)
1. I'm using Penicillin-Streptomycin in my media, but I still see bacterial contamination. Why is this happening?
The routine use of antibiotics like Penicillin-Streptomycin can lead to the development of antibiotic-resistant bacterial strains.[1] This is a primary reason for persistent contamination despite the presence of antibiotics. Additionally, the contamination might not be bacterial. Other common contaminants include yeast, mold, and mycoplasma, which are not affected by streptomycin.[2]
Possible causes for persistent contamination include:
-
Antibiotic-Resistant Bacteria: Bacteria can acquire resistance through genetic mutations or by obtaining resistance genes from other bacteria.[3][4] Overuse of antibiotics in cell culture creates a selective pressure that allows these resistant strains to thrive.[5][6]
-
Mycoplasma Contamination: Mycoplasma are small bacteria that lack a cell wall and are therefore unaffected by antibiotics like penicillin that target cell wall synthesis.[7] They are difficult to detect as they do not cause the typical turbidity seen with other bacterial contaminations.
-
Incorrect Antibiotic Concentration: The concentration of streptomycin in your media may be too low to effectively inhibit the specific contaminating bacteria.
-
Poor Aseptic Technique: Lapses in sterile technique are a major source of contamination.[8][9][10] This can introduce high loads of bacteria that overwhelm the antibiotics.
-
Contaminated Reagents or Equipment: Media, sera, supplements, or even sterile equipment can be sources of contamination.[8][11]
2. How can I identify the type of contamination in my cell culture?
Identifying the contaminant is the first step toward effective treatment. Here are some common signs:
-
Bacterial Contamination:
-
Yeast Contamination:
-
Visual: The medium may become turbid, similar to bacterial contamination.
-
Microscopic: Yeast appear as individual, round or oval particles that may be budding.[13]
-
-
Mold Contamination:
-
Mycoplasma Contamination:
-
Visual: There are typically no visible signs of contamination; the medium remains clear.
-
Microscopic: Mycoplasma are too small to be seen with a standard light microscope. Special detection methods are required.
-
3. What should I do if I suspect my streptomycin-treated culture is contaminated?
If you suspect contamination, it's crucial to act quickly to prevent it from spreading.
-
Isolate the Contaminated Culture: Immediately separate the suspected culture from other cultures to prevent cross-contamination.[1]
-
Visually Inspect and Document: Observe the culture for signs of contamination and document your findings.
-
Microscopic Examination: Examine the culture under a microscope to try and identify the type of contaminant.
-
Consider Discarding the Culture: The safest and most recommended course of action is to discard the contaminated culture.[14] Decontaminating a culture can be time-consuming and may not always be successful.
-
Decontaminate the Work Area: Thoroughly clean and disinfect the incubator, biosafety cabinet, and any other potentially contaminated surfaces.[13][15]
Troubleshooting Guides
Troubleshooting Persistent Bacterial Contamination
If you are experiencing recurrent bacterial contamination despite using streptomycin, follow these steps:
-
Review Aseptic Technique: Ensure you and your lab personnel are strictly adhering to proper aseptic techniques.[8][9][10][16] This includes properly disinfecting work surfaces, minimizing air exposure, and not reusing sterile materials.[9][16]
-
Test for Mycoplasma: Since mycoplasma is a common and often undetected contaminant, it's essential to test your cultures routinely.[8]
-
Check for Antibiotic Resistance: You can test the contaminating bacteria's sensitivity to streptomycin and other antibiotics.
-
Evaluate All Reagents: Test all media, sera, and supplements for contamination by incubating them without cells.
-
Consider Alternative Antibiotics: If you have a valuable culture that you must save, you may consider using a different antibiotic or a combination of antibiotics. However, this should be a last resort.[1]
Data Presentation
Table 1: Common Cell Culture Contaminants and Their Characteristics
| Contaminant | Visual Appearance of Medium | Microscopic Appearance | pH Change |
| Bacteria | Turbid/Cloudy[1][8][12] | Small, motile rods or cocci[8][12] | Rapid decrease (yellow)[8][12] |
| Yeast | Can become turbid[2] | Round or oval, budding particles[13] | Gradual decrease |
| Mold | Filamentous growth, may form a surface film[1] | Mycelia (thin filaments) and spores[1] | Variable |
| Mycoplasma | Clear | Not visible with a light microscope | No significant change |
Table 2: Recommended Actions for Contamination Events
| Contamination Type | Primary Recommended Action | Secondary Action (for valuable cultures) |
| Bacterial | Discard the culture and decontaminate the work area.[13] | Wash cells with PBS and treat with a higher concentration or different antibiotic.[13] |
| Yeast/Mold | Discard the culture and decontaminate the work area.[13] | Wash with PBS and treat with an antimycotic like Amphotericin B.[13] |
| Mycoplasma | Discard the culture and decontaminate the work area. | Treat with specific anti-mycoplasma antibiotics. |
Experimental Protocols
Protocol 1: Mycoplasma Detection via PCR
This is a highly sensitive method for detecting mycoplasma contamination.[8]
-
Sample Preparation: Collect 1 mL of the cell culture supernatant. Centrifuge at 200 x g for 5 minutes to pellet the cells. Transfer the supernatant to a new tube and centrifuge at 12,000 x g for 10 minutes to pellet the mycoplasma.
-
DNA Extraction: Resuspend the mycoplasma pellet in a suitable lysis buffer and extract the DNA using a commercial DNA extraction kit.
-
PCR Amplification: Use primers specific for the 16S rRNA gene of mycoplasma. A typical PCR reaction would include the extracted DNA, primers, dNTPs, Taq polymerase, and PCR buffer.
-
Gel Electrophoresis: Run the PCR product on an agarose (B213101) gel. The presence of a band of the expected size indicates mycoplasma contamination.
Protocol 2: Antibiotic Resistance Testing (Dose-Response Assay)
This protocol helps determine the concentration at which an antibiotic becomes toxic to your cells and can be adapted to test for bacterial resistance.
-
Cell Seeding: Seed your cells in a multi-well plate at a consistent density.
-
Antibiotic Dilution Series: Prepare a serial dilution of the antibiotic to be tested (e.g., streptomycin) in your culture medium.
-
Treatment: Add the different concentrations of the antibiotic to the wells containing your cells. Include a control well with no antibiotic.
-
Incubation and Observation: Incubate the plate under standard conditions and observe the cells daily for signs of toxicity, such as changes in morphology, detachment, or reduced confluency.[1]
-
Determine Toxic Level: The lowest concentration that causes significant cell death is the toxic level. For treating contamination, use a concentration one- to two-fold lower than the toxic concentration.[1]
Visualizations
References
- 1. Cell Culture Contamination | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibiotic Resistance - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. Antibiotic Resistance | BCM [bcm.edu]
- 6. my.clevelandclinic.org [my.clevelandclinic.org]
- 7. Mycoplasma contamination of cell cultures: Incidence, sources, effects, detection, elimination, prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Culture Contamination: 5 Common Sources and How to Prevent Them [capricorn-scientific.com]
- 9. Aseptic Laboratory Techniques and Safety in Cell Culture | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. eurobiobank.org [eurobiobank.org]
- 11. safety.fsu.edu [safety.fsu.edu]
- 12. How to recognize bacterial contamination in your cell culture - Eppendorf South Asia Pacific [eppendorf.com]
- 13. yeasenbio.com [yeasenbio.com]
- 14. researchgate.net [researchgate.net]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. youtube.com [youtube.com]
Technical Support Center: Optimizing Streptomycin Sulphate for Sensitive Cell Lines
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the use of streptomycin (B1217042) sulphate in sensitive cell culture applications. Below you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the standard concentration of streptomycin in cell culture media?
A1: The standard final concentration of streptomycin in cell culture media typically ranges from 50 to 100 µg/mL. It is commonly used in combination with penicillin at 50 to 100 I.U./mL. However, the routine use of antibiotics is often discouraged for long-term cultures as it can mask low-level contamination and may interfere with cellular metabolism.
Q2: Why is it critical to optimize streptomycin concentration for sensitive cell lines?
A2: Sensitive cell lines, such as primary cells or certain stem cells, can be adversely affected by standard antibiotic concentrations.[1] Streptomycin can have off-target effects, including inhibiting protein synthesis and altering gene expression, which may impact experimental outcomes.[2] Therefore, determining the minimum effective and non-toxic concentration is crucial to maintain cell health and data integrity.
Q3: Can streptomycin affect my experimental results?
A3: Yes. Streptomycin has been shown to have off-target effects on eukaryotic cells. It can inhibit mitochondrial protein synthesis due to the evolutionary similarity between mitochondrial and bacterial ribosomes.[2][3][4] This can lead to reduced cell differentiation, altered metabolism, and changes in gene expression.[2][5] For experiments investigating these processes, it is highly recommended to use antibiotic-free media or to perform thorough validation.
Q4: How does streptomycin work to prevent bacterial contamination?
A4: Streptomycin is an aminoglycoside antibiotic that inhibits protein synthesis in bacteria. It binds to the 30S subunit of the bacterial ribosome, causing misreading of the genetic code on the mRNA and preventing the formation of functional proteins, which ultimately leads to bacterial cell death.[6][7][8]
Q5: Are there alternatives to penicillin-streptomycin (B12071052) for sensitive cell lines?
A5: Yes, other antibiotics like gentamicin (B1671437) can be used. Gentamicin has a broad spectrum of activity and is stable under heat.[9] However, like streptomycin, its optimal concentration should be determined for each cell line to avoid cytotoxicity. In many cases, the best practice for sensitive assays and long-term cultures is to maintain a sterile work environment and use antibiotic-free media.
Troubleshooting Guide
Issue 1: I'm observing cytotoxicity (cell death, reduced proliferation) after adding streptomycin.
| Possible Cause | Troubleshooting Action |
| Streptomycin concentration is too high for your specific cell line. | Perform a dose-response experiment (kill curve) to determine the minimum concentration that is effective against bacteria but not toxic to your cells. (See Experimental Protocol 1). |
| The cell line is inherently sensitive to aminoglycoside antibiotics. | Consider using an alternative antibiotic with a different mechanism of action or transitioning to antibiotic-free culture conditions with stringent aseptic technique. |
| Interaction with other media components. | Ensure that the streptomycin solution is properly dissolved and that the pH of the media is within the optimal range. |
Issue 2: I have persistent bacterial contamination despite using streptomycin.
| Possible Cause | Troubleshooting Action |
| Bacterial resistance to streptomycin. | The contaminating bacteria may have developed resistance. It is advisable to have the contaminant identified and perform an antibiotic susceptibility test to select an effective antibiotic. |
| Mycoplasma contamination. | Streptomycin is not effective against Mycoplasma as they lack a cell wall.[6] Test your cultures for mycoplasma using a specific detection kit (e.g., PCR-based). If positive, use a mycoplasma-specific removal agent. |
| Improper aseptic technique. | Review and reinforce sterile work practices in the laboratory to prevent the introduction of contaminants. |
Issue 3: My experimental results are inconsistent or unexpected.
| Possible Cause | Troubleshooting Action |
| Off-target effects of streptomycin. | Streptomycin can alter cellular processes like protein synthesis and differentiation.[2] To confirm this, run a control experiment with an antibiotic-free culture and compare the results. |
| Batch-to-batch variation in reagents. | If you have recently started using a new batch of media, serum, or streptomycin, test it on a non-critical culture to ensure it performs as expected. |
Data Presentation
Table 1: Recommended Concentration Ranges for Common Selection Antibiotics
This table provides general concentration ranges for determining the optimal working concentration via a kill curve experiment. The optimal concentration is cell-line dependent.
| Antibiotic | Typical Concentration Range for Kill Curve |
| Puromycin | 0.5 - 10 µg/mL |
| Hygromycin B | 50 - 800 µg/mL |
| Neomycin (G418) | 400 - 800 µg/mL |
| Blasticidin | 0.5 - 10 µg/mL |
| Streptomycin Sulphate | 50 - 100 µg/mL (for contamination control) |
Data compiled from various sources.[10]
Experimental Protocols
Protocol 1: Determining the Optimal Streptomycin Concentration (Kill Curve)
This protocol outlines the steps to determine the lowest concentration of streptomycin that effectively prevents bacterial contamination while minimizing cytotoxicity to the mammalian cell line.
Materials:
-
Healthy, actively dividing cells of your target line
-
Complete cell culture medium
-
This compound solution
-
24-well or 96-well cell culture plates
-
Trypan blue solution or another viability assay reagent (e.g., MTT)
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Plating:
-
Adding Streptomycin:
-
The following day, prepare a series of dilutions of streptomycin in your complete culture medium. A suggested range to test is: 0, 25, 50, 75, 100, 150, and 200 µg/mL.
-
Include a "no antibiotic" control.
-
Aspirate the old medium from the cells and replace it with the medium containing the different concentrations of streptomycin. It is recommended to test each concentration in triplicate.[12]
-
-
Incubation and Observation:
-
Incubate the plates under standard conditions (e.g., 37°C, 5% CO2).
-
Observe the cells daily under a microscope for signs of cytotoxicity, such as changes in morphology, detachment, or cell death.
-
Replace the medium with freshly prepared antibiotic-containing medium every 2-3 days.[12]
-
-
Determining Viability:
-
After 7-10 days, assess cell viability.[11][] This can be done by:
-
Visual Inspection: Identify the lowest concentration at which all cells are dead.
-
Viability Assay: Use Trypan Blue exclusion or an MTT assay to quantify the percentage of viable cells at each concentration.
-
-
-
Selecting the Optimal Concentration:
-
The optimal concentration for routine contamination control is the lowest concentration that shows minimal to no cytotoxicity compared to the antibiotic-free control, while still being effective against common laboratory contaminants. For sensitive cell lines, this may be lower than the standard 50-100 µg/mL.
-
Visualizations
Caption: Workflow for determining the optimal streptomycin concentration.
Caption: Mechanism of action and off-target effects of Streptomycin.
References
- 1. benchchem.com [benchchem.com]
- 2. The commonly used antibiotic streptomycin reduces protein synthesis and differentiation in cultured C2C12 myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure of the mitoribosomal small subunit with streptomycin reveals Fe-S clusters and physiological molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determining the off-target activity of antibiotics and novel translation initiation sites in mitochondria [elifesciences.org]
- 5. researchgate.net [researchgate.net]
- 6. biologydiscussion.com [biologydiscussion.com]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. Streptomycin - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
- 10. manuals.cellecta.com [manuals.cellecta.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. Determining Antibiotic Killing Curve for Stable Cell Line Generation Protocol - Creative Biogene [creative-biogene.com]
Technical Support Center: Managing Streptomycin Resistance in Laboratory E. coli Strains
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address streptomycin (B1217042) resistance in laboratory E. coli strains.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of streptomycin?
Streptomycin is an aminoglycoside antibiotic that inhibits protein synthesis in bacteria. It binds to the 16S rRNA of the 30S ribosomal subunit.[1] This binding interferes with the proper reading of mRNA codons, leading to the incorporation of incorrect amino acids and the production of nonfunctional proteins, which is ultimately lethal to the bacterial cell.[1][2]
Q2: What are the common mechanisms of streptomycin resistance in E. coli?
Streptomycin resistance in E. coli primarily arises from two mechanisms:
-
Target Modification: This is the most common mechanism in laboratory settings and involves mutations in the genes encoding the components of the ribosome, the target of streptomycin.
-
Mutations in the rpsL gene: The rpsL gene encodes the ribosomal protein S12.[3][4] Point mutations in this gene are a frequent cause of high-level streptomycin resistance.[2][5] These mutations can alter the S12 protein structure, preventing streptomycin from binding effectively to the ribosome.[4]
-
Mutations in the 16S rRNA gene (rrs): Mutations in the 16S rRNA gene, particularly in the 530 loop region, can also confer streptomycin resistance by altering the streptomycin-binding site on the ribosome.[4]
-
-
Enzymatic Inactivation: E. coli can acquire genes that encode enzymes that chemically modify and inactivate streptomycin.
-
strA-strB genes: These genes encode aminoglycoside phosphotransferases that inactivate streptomycin. They are often associated with high-level resistance.[6][7]
-
aadA gene cassettes: These genes, often found within integrons, encode aminoglycoside adenylyltransferases that also modify and inactivate streptomycin, typically conferring low to moderate levels of resistance.[6][7]
-
Q3: My transformed E. coli are not growing on streptomycin plates. What could be the problem?
Failure of transformed E. coli to grow on selective plates is a common issue. Here are some potential causes and troubleshooting steps:
-
Inefficient Transformation: The transformation efficiency may be too low. This can be due to the quality of the competent cells, the purity and amount of plasmid DNA, or errors in the transformation protocol (e.g., incorrect heat shock).[8][9][10][11]
-
Incorrect Antibiotic Concentration: The streptomycin concentration in your plates might be too high for the resistance gene on your plasmid to overcome, or the antibiotic may have degraded.[8][9]
-
Solution: Verify the recommended working concentration for your specific plasmid and E. coli strain. Prepare fresh antibiotic stock solutions and add the antibiotic to the agar (B569324) when it has cooled to around 50°C.[8][13]
-
-
Problem with the Plasmid: The plasmid may not have been successfully ligated with your insert, or there could be an issue with the plasmid itself.
-
Solution: Verify your ligation reaction and run controls. Ensure the plasmid carries the correct streptomycin resistance gene.
-
A general troubleshooting workflow for bacterial transformation is illustrated below.
Caption: Troubleshooting workflow for failed E. coli transformation.
Q4: I see small "satellite" colonies around my larger colonies on streptomycin plates. What are they and should I be concerned?
Satellite colonies are small colonies of non-resistant bacteria that can grow in the immediate vicinity of a true resistant colony. The resistant colony secretes an enzyme (e.g., aminoglycoside phosphotransferase) that inactivates the streptomycin in the surrounding medium, creating a localized zone of lower antibiotic concentration where sensitive cells can survive.[8]
While generally not a major concern for isolating your desired clone, it is good practice to select a well-isolated, larger colony for downstream applications to ensure you are starting with a pure culture of resistant bacteria.
Troubleshooting Guides
Guide 1: Unexpected Streptomycin Resistance in a Sensitive Strain
Problem: Your E. coli strain, which should be sensitive to streptomycin, is growing on plates containing the antibiotic.
| Potential Cause | Troubleshooting Steps |
| Spontaneous Mutations | Spontaneous mutations in the rpsL or 16S rRNA genes can arise at a low frequency, leading to resistant colonies. The mutation frequency for rpsL is estimated to be around 2.69 x 10-9.[3] |
| 1. Streak for single colonies: Isolate a few of the resistant colonies and re-streak them on fresh streptomycin plates to confirm the resistance phenotype. | |
| 2. Sequence the rpsL and rrs genes: To confirm the mechanism of resistance, sequence the rpsL gene and the 530 loop region of the 16S rRNA gene to identify any mutations.[2][4] | |
| Contamination | Your culture may be contaminated with a streptomycin-resistant strain. |
| 1. Perform a Gram stain and microscopy: Check for uniform cell morphology. | |
| 2. Use strain-specific markers: If your strain has specific genetic markers, use PCR or other methods to confirm its identity. | |
| Degraded Antibiotic | The streptomycin in your plates may have lost its activity. |
| 1. Prepare fresh plates: Make new streptomycin plates using a fresh stock solution. | |
| 2. Test with a known sensitive strain: Plate a known streptomycin-sensitive E. coli strain on your new plates to confirm the antibiotic's efficacy. |
Guide 2: Determining the Minimum Inhibitory Concentration (MIC) of Streptomycin
Protocol: Broth Microdilution Method
This protocol allows you to determine the lowest concentration of streptomycin that inhibits the visible growth of your E. coli strain.
Materials:
-
E. coli culture
-
Mueller-Hinton Broth (MHB)
-
Streptomycin stock solution
-
96-well microtiter plate
-
Spectrophotometer
Procedure:
-
Prepare bacterial inoculum:
-
Inoculate a single colony of your E. coli strain into MHB and grow overnight at 37°C with shaking.
-
Dilute the overnight culture in fresh MHB to an optical density at 600 nm (OD600) of approximately 0.08-0.1 (equivalent to ~1-2 x 108 CFU/mL).
-
Further dilute this culture 1:100 in MHB to achieve a final inoculum density of ~1-2 x 106 CFU/mL.
-
-
Prepare streptomycin dilutions:
-
In a 96-well plate, perform a two-fold serial dilution of streptomycin in MHB. The final volume in each well should be 100 µL. A typical concentration range to test is 1000 µg/mL down to 0.5 µg/mL.[3]
-
Include a growth control well with no streptomycin and a sterility control well with MHB only.
-
-
Inoculate the plate:
-
Add 100 µL of the diluted bacterial culture to each well (except the sterility control), bringing the final volume to 200 µL. The final bacterial density will be ~5 x 105 CFU/mL.
-
-
Incubate:
-
Incubate the plate at 37°C for 16-20 hours.
-
-
Determine the MIC:
-
The MIC is the lowest concentration of streptomycin at which no visible growth (turbidity) is observed.[14]
-
Data Presentation
Table 1: Common Streptomycin Resistance Mechanisms and Associated MIC Levels in E. coli
| Resistance Mechanism | Gene(s) Involved | Typical MIC Range (µg/mL) | Level of Resistance |
| Target Modification | rpsL (S12 protein) mutations | >200[4] | High |
| Target Modification | 16S rRNA (rrs) mutations | 100 to >200[4] | Intermediate to High |
| Enzymatic Inactivation | strA-strB | MIC50 = 128 mg/L (128 µg/mL)[6][7] | High |
| Enzymatic Inactivation | aadA | MIC50 = 16 mg/L (16 µg/mL)[6][7] | Low to Intermediate |
Table 2: Recommended Working Concentrations of Streptomycin for E. coli Selection
| Application | Recommended Concentration (µg/mL) |
| Plasmid Selection (general) | 50 - 100[15] |
| Cell Culture Contamination Control | 10 - 12 (in combination with penicillin)[13] |
Visualizations
Caption: Mechanism of streptomycin action and resistance.
Caption: Workflow for MIC determination by broth microdilution.
References
- 1. Streptomycin - Wikipedia [en.wikipedia.org]
- 2. journals.asm.org [journals.asm.org]
- 3. Evolution of Resistance to Continuously Increasing Streptomycin Concentrations in Populations of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of Streptomycin Resistance: Selection of Mutations in the 16S rRNA Gene Conferring Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The contribution of common rpsL mutations in Escherichia coli to sensitivity to ribosome targeting antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. The genetic background for streptomycin resistance in Escherichia coli influences the distribution of MICs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. edvotek.com [edvotek.com]
- 9. goldbio.com [goldbio.com]
- 10. neb.com [neb.com]
- 11. bitesizebio.com [bitesizebio.com]
- 12. Bacterial Transformation Troubleshooting Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. interchim.fr [interchim.fr]
- 14. journals.asm.org [journals.asm.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Cytotoxic Effects of Streptomycin Sulphate on Mammalian Cells in vitro
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the cytotoxic effects of streptomycin (B1217042) sulphate on mammalian cells in vitro. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in your research.
Troubleshooting Guides & FAQs
This section addresses specific issues and questions that may arise during in vitro experiments involving streptomycin sulphate.
Frequently Asked questions (FAQs)
Q1: Is this compound toxic to all mammalian cell lines?
A1: The cytotoxicity of streptomycin can vary between cell lines. While it is primarily an antibiotic targeting bacterial protein synthesis, it can have off-target effects on mammalian cells, particularly on mitochondrial ribosomes which share similarities with bacterial ribosomes.[1][2] The extent of this effect can be cell-type dependent. It is always recommended to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line.[3]
Q2: What is the primary mechanism of this compound cytotoxicity in mammalian cells?
A2: The primary mechanism of cytotoxicity in mammalian cells is believed to be the disruption of mitochondrial protein synthesis.[1][2] This interference can lead to mitochondrial dysfunction, increased production of reactive oxygen species (ROS), oxidative stress, and ultimately, apoptosis (programmed cell death).[4][5][6]
Q3: Can the long-term use of streptomycin in cell culture affect experimental results?
A3: Yes, the long-term use of streptomycin, even at concentrations generally considered safe, may alter gene expression, cellular metabolism, and differentiation in some cell lines.[7][8] This could potentially confound the results of studies focused on these cellular processes. Therefore, for sensitive assays, it is advisable to culture cells without antibiotics for a period before the experiment or to use alternative antibiotics with different mechanisms of action.
Q4: How can I be sure that the observed cytotoxicity is due to streptomycin and not other experimental factors?
A4: To confirm that cytotoxicity is streptomycin-dependent, include proper controls in your experimental design. These should include:
-
Vehicle Control: Cells treated with the same solvent used to dissolve the this compound.
-
Untreated Control: Cells cultured in the same medium without streptomycin.
-
Positive Control: A known cytotoxic agent to ensure the assay is working correctly. Additionally, performing a dose-response analysis will demonstrate a concentration-dependent effect, strengthening the conclusion that streptomycin is the causative agent.
Troubleshooting Common Issues
Issue 1: High variability in cell viability results between experiments.
-
Possible Cause 1: Inconsistent cell seeding density.
-
Solution: Ensure that a consistent number of viable cells are seeded in each well at the beginning of every experiment. Use a cell counter and a viability stain (e.g., trypan blue) to accurately determine cell numbers.
-
-
Possible Cause 2: Fluctuation in this compound solution potency.
-
Solution: Prepare fresh stock solutions of this compound regularly and store them appropriately (typically at -20°C in aliquots to avoid repeated freeze-thaw cycles). Verify the concentration and purity of the stock solution.
-
-
Possible Cause 3: Contamination of cell cultures.
-
Solution: Regularly check cultures for signs of bacterial, fungal, or mycoplasma contamination. Even low-level contamination can affect cell health and response to treatments.[9]
-
Issue 2: No significant cytotoxicity observed even at high concentrations of streptomycin.
-
Possible Cause 1: Cell line resistance.
-
Solution: Some cell lines may be inherently more resistant to the off-target effects of streptomycin. Consider increasing the incubation time or using a cell line known to be more sensitive to mitochondrial toxins.
-
-
Possible Cause 2: Inactivation of streptomycin.
-
Solution: Certain components in the culture medium could potentially interact with and inactivate streptomycin. Prepare streptomycin solutions in a buffered solution like PBS before adding to the culture medium. Also, ensure the pH of the culture medium is stable, as extreme pH can affect drug activity.
-
-
Possible Cause 3: Insufficient incubation time.
-
Solution: Cytotoxic effects may take time to manifest. Extend the incubation period with streptomycin (e.g., from 24 hours to 48 or 72 hours) to allow for the accumulation of cellular damage.
-
Issue 3: Discrepancies between different cytotoxicity assays (e.g., MTT vs. Apoptosis assay).
-
Possible Cause: Different cellular processes being measured.
-
Solution: Understand the principles behind each assay. The MTT assay measures metabolic activity, which may decrease before the morphological signs of apoptosis are evident.[10] An apoptosis assay using Annexin V/PI staining detects early and late apoptotic events.[11] It is not uncommon to see a reduction in metabolic activity before significant apoptosis is detected. Correlating results from multiple assays provides a more comprehensive understanding of the cytotoxic mechanism.
-
Quantitative Data Summary
While comprehensive data on the IC50 values of pure this compound across a wide range of mammalian cell lines is limited in the publicly available literature, the following tables summarize available quantitative and qualitative findings. It is important to note that many studies reporting cytotoxicity use extracts from Streptomyces species, which contain a mixture of compounds, and not purified this compound.
Table 1: Cytotoxic Effects of this compound on Various Mammalian Cells
| Cell Line/System | Concentration | Observed Effect | Reference |
| C2C12 myotubes | Not specified | ~40% reduction in myotube diameter; reduced protein synthesis rate; 25% lower differentiation and 60% lower fusion index. | [2][8] |
| Mouse Oocytes | 50 µg/ml | Concentration-dependent decrease in nuclear maturation; reduced polar body-rate (40% vs. 92% in control); significantly lower fertilization rate (23% vs. 74% in control). | [12] |
| Normal Human Melanocytes | Not specified | Decreased cell metabolic activity and reduced melanin (B1238610) content; affects redox homeostasis. | [5] |
| Various Mammalian Cells | High concentrations | Can be toxic to some cell lines. | [3] |
Note: The lack of standardized IC50 values necessitates that researchers determine these values empirically for their specific cell line and experimental conditions.
Detailed Experimental Protocols
Below are detailed methodologies for commonly used assays to evaluate the cytotoxic effects of this compound.
Protocol 1: MTT Assay for Cell Viability
This protocol is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of this compound. Include untreated and vehicle controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for another 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC50 value (the concentration of this compound that inhibits 50% of cell viability).
Protocol 2: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in appropriate culture vessels (e.g., 6-well plates) and treat with various concentrations of this compound for the desired duration. Include untreated and positive controls.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Cell Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Mandatory Visualizations
Signaling Pathway of Streptomycin-Induced Cytotoxicity
Caption: Proposed signaling pathway of this compound-induced cytotoxicity in mammalian cells.
Experimental Workflow: MTT Assay
References
- 1. laboratorynotes.com [laboratorynotes.com]
- 2. The commonly used antibiotic streptomycin reduces protein synthesis and differentiation in cultured C2C12 myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. immunologicalsciences.com [immunologicalsciences.com]
- 4. Bactericidal Antibiotics Promote Reactive Oxygen Species Formation and Inflammation in Human Sinonasal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Streptomycin generates oxidative stress in melanin-producing cells: In vitro study with EPR spectroscopy evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bactericidal Antibiotics Induce Mitochondrial Dysfunction and Oxidative Damage in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Use antibiotics in cell culture with caution: genome-wide identification of antibiotic-induced changes in gene expression and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. In Vitro Evaluation of the Cytotoxic Effect of Streptococcus pyogenes Strains, Protegrin PG-1, Cathelicidin LL-37, Nerve Growth Factor and Chemotherapy on the C6 Glioma Cell Line [mdpi.com]
- 11. Comparative Analysis of Different Methodological Approaches to the in Vitro Study of Drug-Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The antibiotic streptomycin assessed in a battery of in vitro tests for reproductive toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming satellite colonies when using streptomycin for plasmid selection
This technical support center provides troubleshooting guidance for researchers encountering issues with satellite colonies, or other unexpected colony growth, when using streptomycin (B1217042) for plasmid selection in bacterial cultures.
Frequently Asked Questions (FAQs)
Q1: What are satellite colonies and why are they a concern?
Satellite colonies are small colonies that grow around a larger, antibiotic-resistant colony on a selection plate. These smaller colonies typically consist of cells that have not taken up the desired plasmid and are therefore susceptible to the antibiotic.[1] Their growth is a concern because it can lead to the selection of false positives during screening, resulting in wasted time and resources.
Q2: How do satellite colonies typically form with antibiotic selection?
The classic example of satellite colony formation occurs with ampicillin (B1664943) selection. Bacteria containing a plasmid with an ampicillin resistance gene (bla) produce and secrete an enzyme called β-lactamase. This enzyme degrades ampicillin in the surrounding media, creating a zone with a lower antibiotic concentration.[1][2] Susceptible, non-transformed cells within this zone can then begin to grow, forming satellite colonies.[1][2]
Q3: Is the mechanism of satellite colony formation with streptomycin the same as with ampicillin?
The mechanism is different. The most common plasmid-borne streptomycin resistance genes, such as aadA and strA-strB, encode for intracellular enzymes (aminoglycoside adenylyltransferases or phosphotransferases).[3][4][5] These enzymes inactivate streptomycin inside the bacterial cell. Unlike β-lactamase, these enzymes are not typically secreted. Therefore, the formation of a localized zone of antibiotic depletion around a resistant colony is less likely.
Q4: If the resistance enzyme is not secreted, what causes small, unexpected colonies on my streptomycin plates?
If you are observing what appear to be satellite colonies on your streptomycin plates, the cause is likely due to one or more of the following factors:
-
Low Antibiotic Concentration: The concentration of streptomycin in the plates may be too low to effectively inhibit the growth of non-transformed cells.
-
Antibiotic Degradation: Streptomycin, like many antibiotics, can degrade over time, especially with prolonged incubation or improper storage of plates.
-
High Cell Density: Plating too many cells can lead to a lawn of bacteria where some cells can survive and form small colonies before the antibiotic can kill them.
-
Prolonged Incubation: Incubating plates for too long (e.g., over 16 hours) can allow for the growth of slower-growing, non-resistant cells as the antibiotic concentration wanes.[1][6]
Troubleshooting Guide
If you are experiencing issues with unexpected colonies on your streptomycin selection plates, follow this troubleshooting guide.
Problem: Presence of Suspected Satellite Colonies
Solution 1: Optimize Streptomycin Concentration
Ensure you are using the recommended working concentration of streptomycin.
| Parameter | Recommendation |
| Stock Solution Concentration | 50 mg/mL in sterile deionized water |
| Working Concentration in Media | 50 µg/mL |
| Storage of Stock Solution | -20°C in small aliquots |
Data compiled from multiple sources.[7]
Solution 2: Ensure Proper Plate Preparation
The proper preparation of your agar (B569324) plates is critical for effective selection.
-
Fresh Plates: Use freshly prepared plates for your experiments.
-
Correct Additive Temperature: Add streptomycin to your molten agar after it has cooled to below 50°C. Adding it to hotter agar can cause the antibiotic to degrade.[7]
-
Even Mixing: Ensure the streptomycin is thoroughly mixed into the agar before pouring the plates.
Solution 3: Optimize Plating and Incubation
-
Cell Plating Density: Avoid plating an overly dense culture of bacteria. If necessary, dilute your transformation mixture before plating.
-
Incubation Time: Do not incubate your plates for longer than 16 hours.[1][6] As soon as true colonies are visible, they should be picked for further analysis.
Solution 4: Verify True Transformants
It is essential to distinguish true transformants from any potential satellite colonies.
-
Colony Picking: Pick well-isolated, larger colonies for your downstream applications. Avoid picking small colonies that are clustered around a larger one.
-
Re-streaking: Re-streak the selected colony onto a fresh plate containing the same concentration of streptomycin. A true transformant will grow when re-streaked, while a satellite colony will not.
-
Verification by PCR or Plasmid Miniprep: Confirm the presence of your plasmid in the selected colonies by colony PCR or by performing a plasmid miniprep followed by restriction digest or sequencing.
Experimental Protocols
Protocol 1: Preparation of Streptomycin Stock Solution (50 mg/mL)
Materials:
-
Streptomycin sulfate (B86663) powder
-
Sterile, deionized water
-
Sterile conical tube (15 mL or 50 mL)
-
0.22 µm syringe filter
-
Sterile microcentrifuge tubes (1.5 mL)
Procedure:
-
Weigh out 500 mg of streptomycin sulfate and add it to a sterile conical tube.[8]
-
Add 9 mL of sterile, deionized water to the tube.[8]
-
Vortex until the streptomycin is completely dissolved.
-
Adjust the final volume to 10 mL with sterile, deionized water.[8]
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the sterilized stock solution into 1 mL volumes in sterile 1.5 mL microcentrifuge tubes.[8]
Protocol 2: Preparation of LB Agar Plates with Streptomycin
Materials:
-
LB agar powder
-
Deionized water
-
Autoclave
-
Sterile petri dishes
-
Streptomycin stock solution (50 mg/mL)
-
Water bath set to 50°C
Procedure:
-
Prepare 1 liter of LB agar according to the manufacturer's instructions.
-
Sterilize the LB agar by autoclaving.
-
Place the autoclaved LB agar in a 50°C water bath to cool.
-
Once the agar has cooled to 50°C, add 1 mL of the 50 mg/mL streptomycin stock solution (for a final concentration of 50 µg/mL).
-
Swirl the flask gently to ensure the antibiotic is evenly distributed.
-
Pour the plates and allow them to solidify at room temperature.
-
Store the plates at 4°C, protected from light.
Visualizations
Caption: Troubleshooting workflow for suspected satellite colonies on streptomycin plates.
Caption: Mechanism of plasmid-mediated streptomycin resistance.
References
- 1. blog.addgene.org [blog.addgene.org]
- 2. Streptomycin - Wikipedia [en.wikipedia.org]
- 3. Identification of strA-strB Genes in Streptomycin-Resistant Pseudomonas syringae pv. actinidiae Biovar 2 Strains Isolated in Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Streptomycin Sulfate? [synapse.patsnap.com]
- 5. Dissemination of the strA-strB streptomycin-resistance genes among commensal and pathogenic bacteria from humans, animals, and plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ProtocolsAntibioticStockSolutions < Lab < TWiki [barricklab.org]
- 7. Bacterial cultivation media and antibiotics [qiagen.com]
- 8. laboratorynotes.com [laboratorynotes.com]
Degradation of streptomycin sulphate in cell culture media over time
Welcome to our technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions regarding the degradation of streptomycin (B1217042) sulphate in cell culture media.
Frequently Asked Questions (FAQs)
Q1: How long is streptomycin sulphate stable in cell culture medium at 37°C?
This compound in a prepared cell culture medium is generally stable for approximately three days when incubated at 37°C.[1] After this period, a significant loss of antibiotic activity can be expected, potentially leading to an increased risk of bacterial contamination. For long-term experiments, it is advisable to refresh the medium with a freshly prepared antibiotic solution regularly.
Q2: What are the primary factors that influence the degradation of this compound in my cell culture?
Several factors can accelerate the degradation of this compound in your cell culture medium:
-
Temperature: Higher temperatures increase the rate of degradation. While stable for up to 21 days in pure water at 37°C, significant loss occurs after only three days at 60°C.[2]
-
pH: Streptomycin exhibits maximum stability in a pH range of 6.5 to 7.0.[2] Deviations from this optimal pH range, which can occur in cell culture due to cellular metabolism, can hasten its degradation.
-
Media Components: While specific data on interactions with all media components is limited, the complex mixture of amino acids, vitamins, and salts in culture media can potentially interact with and contribute to the degradation of streptomycin.
-
Additives: Certain substances can significantly impact stability. For instance, bentonite (B74815) can cause a significant decrease in activity after 15 days, while activated charcoal and veegum can lead to a near-total loss of activity within a few days.[2]
Q3: I'm still seeing bacterial contamination despite using streptomycin. What could be the issue?
If you are experiencing persistent bacterial contamination, consider the following possibilities:
-
Antibiotic Degradation: As mentioned, streptomycin's efficacy diminishes over time. Ensure you are using freshly prepared media or replacing it frequently.
-
Incorrect Concentration: Verify that you are using the recommended working concentration of streptomycin for your specific application.
-
Resistant Bacteria: The contaminating bacteria may be resistant to streptomycin. It is advisable to have your cell lines tested for microbial contaminants and their antibiotic sensitivity.
-
Mycoplasma Contamination: Mycoplasma are a common source of cell culture contamination and are not susceptible to streptomycin. Specific detection and treatment protocols are required for mycoplasma.
-
Poor Aseptic Technique: Contamination is often introduced through improper handling. Review your laboratory's aseptic techniques and ensure all materials and equipment are properly sterilized.[3]
Q4: Can I pre-mix this compound into my media and store it for a long period?
While stock solutions of this compound in water can be stored at 2-8°C for up to a month or for longer periods at -20°C, it is not recommended to store complete cell culture media containing streptomycin for extended durations, especially at 4°C.[1] The stability of streptomycin is reduced in the complex environment of the culture medium. For optimal performance, it is best to add the antibiotic to the medium shortly before use.
Q5: What are the known degradation products of streptomycin?
In aqueous solutions, the degradation of streptomycin can involve the hydrolysis of the guanido groups of the streptidine (B14820) moiety, leading to the formation of urea (B33335) and streptamine.[4] Thermal degradation, particularly at temperatures above 70°C, can produce streptidine and streptobiosamine.[5] The specific degradation products within the complex milieu of cell culture media are less well-characterized but are likely to involve similar hydrolytic pathways.
Troubleshooting Guides
Problem: Suspected Loss of Streptomycin Activity
If you suspect that the streptomycin in your culture medium has lost its activity, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for suspected loss of streptomycin activity.
Problem: Persistent Bacterial Contamination
For ongoing issues with bacterial contamination despite the use of streptomycin, consider the following steps:
Caption: Troubleshooting guide for persistent bacterial contamination.
Quantitative Data Summary
| Parameter | Condition | Value | Reference |
| Stability in Solution | In cell culture media at 37°C | Stable for approximately 3 days | [1] |
| In pure distilled water at 37°C | Stable for 21 days | [2] | |
| In pure distilled water at 60°C | Significant loss after 3 days | [2] | |
| Optimal pH for Stability | In McIlvain buffer | pH 6.5 - 7.0 | [2] |
Experimental Protocols
Protocol: Stability Testing of this compound in Cell Culture Media
This protocol outlines a method to determine the stability of this compound in your specific cell culture medium over time.
1. Materials:
-
This compound powder
-
Your cell culture medium of choice (e.g., DMEM, RPMI-1640)
-
Sterile, conical tubes (50 mL)
-
Sterile filters (0.22 µm)
-
Incubator (37°C, 5% CO₂)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV at 205 nm or an Evaporative Light Scattering Detector - ELSD)[5][6] or a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.[7]
-
Appropriate HPLC column (e.g., C18 or a specialized column for polar compounds)[8]
-
HPLC-grade solvents
2. Procedure:
-
Prepare a stock solution of this compound (e.g., 10 mg/mL) in sterile, deionized water and sterilize by filtration.
-
Prepare the test media: Aseptically add the streptomycin stock solution to your cell culture medium to the desired final concentration (e.g., 100 µg/mL).
-
Aliquot the media: Dispense the streptomycin-containing medium into sterile conical tubes.
-
Incubation: Place the tubes in a 37°C incubator.
-
Time-point sampling: At designated time points (e.g., 0, 24, 48, 72, 96 hours), remove one tube from the incubator.
-
Sample preparation for analysis:
-
If using HPLC with UV detection, you may need to perform a protein precipitation step if your medium contains serum. A simple method is to add an equal volume of a cold organic solvent (e.g., acetonitrile (B52724) or methanol), vortex, and centrifuge to pellet the proteins. The supernatant is then collected for analysis.
-
For LC-MS/MS analysis, a simple protein precipitation with trichloroacetic acid followed by centrifugation and filtration of the supernatant can be effective.[7]
-
-
Analytical quantification:
-
Analyze the samples using a validated HPLC or LC-MS/MS method to determine the concentration of streptomycin at each time point.
-
Generate a standard curve using known concentrations of streptomycin to accurately quantify the amount in your samples.
-
3. Data Analysis:
-
Plot the concentration of this compound as a function of time.
-
From this data, you can calculate the degradation rate and the half-life of streptomycin in your specific cell culture medium under your experimental conditions.
Caption: Experimental workflow for testing streptomycin stability.
References
- 1. ストレプトマイシン 硫酸塩 powder, BioReagent, suitable for cell culture | Sigma-Aldrich [sigmaaldrich.com]
- 2. Effect of certain additives on stability of this compound [pubmed.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Some products of the bacterial dissimilation of streptomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
- 6. agilent.com [agilent.com]
- 7. sciex.com [sciex.com]
- 8. Streptomycin Analyzed by HPLC - AppNote [mtc-usa.com]
Penicillin-streptomycin solution causing cell stress or altered morphology
This guide addresses common issues researchers encounter regarding the use of Penicillin-Streptomycin (Pen-Strep) in cell culture, focusing on its potential to induce cell stress, alter morphology, and impact experimental results.
Frequently Asked Questions (FAQs)
Q1: Why is Pen-Strep routinely used in cell culture?
Penicillin-Streptomycin is a widely used antibiotic cocktail that targets a broad range of gram-positive and gram-negative bacteria.[1][2] It is often added to culture media as a prophylactic measure to prevent bacterial contamination, which can otherwise quickly ruin experiments.[3][4] Penicillin works by inhibiting the synthesis of the bacterial cell wall, while streptomycin (B1217042) inhibits protein synthesis by binding to the 30S ribosomal subunit.[2][5]
Q2: Can Pen-Strep harm my mammalian cells?
Yes, despite its targeted action against bacteria, Pen-Strep can have off-target effects on mammalian cells.[3] Streptomycin, in particular, can affect eukaryotic cells because mitochondria, which are crucial for cell metabolism and energy, are evolutionary descendants of bacteria and have similar ribosomes.[6] These off-target effects can lead to unintended changes in cellular behavior, gene expression, and morphology.[4][7]
Q3: What specific changes in cell morphology and behavior are linked to Pen-Strep use?
Studies have documented several significant changes, particularly in sensitive cell types:
-
Altered Morphology: In C2C12 myotubes, streptomycin exposure led to a significant reduction in myotube diameter and fragmentation of the mitochondrial network.[6][8] Other signs of toxicity can include cells rounding up, sloughing off the plate, and the appearance of vacuoles.[2]
-
Inhibited Differentiation and Growth: The same study on C2C12 myotubes showed that streptomycin inhibited myogenic differentiation and reduced overall protein synthesis rates.[6] Similar effects on differentiation have been noted in keratinocytes and human adipose tissue-derived stem cells.[6]
-
Induced Cell Stress and Apoptosis: Pen-Strep treatment can upregulate genes associated with apoptosis (programmed cell death), drug response, and stress responses like the unfolded protein response.[5][7]
Q4: Can Pen-Strep interfere with my experimental data?
Absolutely. The use of Pen-Strep can be a significant confounding variable. In HepG2 liver cells, Pen-Strep treatment altered the expression of 209 genes and over 9,500 gene regulatory elements.[5][7] These changes involved critical pathways such as drug metabolism, cell differentiation, and stress response.[5][7] Therefore, if your research involves gene expression, cell signaling, differentiation, or metabolism, the use of antibiotics should be carefully considered as it can distort your results.[1][3]
Q5: Should I stop using Pen-Strep in my cultures?
The decision depends on your experimental context.
-
For sensitive assays (e.g., gene expression, metabolism, differentiation studies), it is highly recommended to culture cells without antibiotics to ensure the reliability and reproducibility of your findings.[4][5]
-
For routine cell line maintenance, thawing, or in shared facilities with a higher risk of contamination , short-term use may be justified.[1] The most reliable long-term defense against contamination is a strict and consistent aseptic technique.[1][3]
Troubleshooting Guide
Problem: My cells exhibit altered morphology (e.g., smaller size, rounding, fragmentation) or poor growth, and I use Pen-Strep.
This guide provides a logical workflow to determine if Pen-Strep is the causative agent.
Step 1: Initial Observation and Assessment
-
Document Changes: Carefully note the specific morphological changes. Are cells smaller, detached, granular, or vacuolated?
-
Check for Obvious Contamination: Before blaming the antibiotic, rule out common contaminants. Bacterial contamination often causes turbidity (cloudiness) and a sudden pH drop (yellow media), while fungi or yeast may appear as filamentous structures or budding particles.[9]
-
Review Culture Conditions: Confirm that other parameters (CO2 levels, temperature, media formulation, serum quality) are optimal and have not recently changed.[10]
Step 2: Formulate a Hypothesis - Could Pen-Strep be the cause?
If there is no obvious contamination and other conditions are stable, Pen-Strep becomes a primary suspect, especially in sensitive or differentiation-prone cell lines.[6]
Step 3: Test the Hypothesis
The most direct way to test this is to compare cells grown with and without the antibiotic.
-
Prepare Parallel Cultures: Thaw a fresh, early-passage vial of your cells.
-
Split the Population: Culture one group in your standard medium containing Pen-Strep and a second group in identical medium without Pen-Strep.
-
Culture for Multiple Passages: Maintain both cell populations for at least 2-3 passages. This allows the antibiotic-free culture to recover from any underlying stress and for differences to become apparent.
-
Observe and Compare: Regularly assess cell morphology, confluency, and viability in both groups. If the cells in the antibiotic-free medium appear healthier and exhibit normal morphology, it strongly suggests Pen-Strep was causing the stress.
Step 4: Action and Resolution
-
If Pen-Strep is the Cause: The recommended action is to switch to antibiotic-free culture permanently, relying on stringent aseptic technique.[4]
-
If the Problem Persists: The issue likely lies with another component of your culture system (e.g., media, serum, plasticware, or a cryptic contaminant like mycoplasma).[10] It is critical to test for mycoplasma, as it is not visible by standard microscopy and is not affected by Pen-Strep.[1]
Quantitative Data Summary
The off-target effects of Pen-Strep, particularly streptomycin, have been quantified in several studies. The table below summarizes key findings.
| Cell Line | Parameter Measured | Observation with Streptomycin | Quantitative Change | Citation |
| C2C12 Myotubes | Myotube Diameter | Significant reduction in size | ~40-46% decrease | [6][8] |
| Differentiation Index | Impaired cell differentiation | 25% lower | [6][8] | |
| Fusion Index | Reduced ability of myoblasts to fuse | ~60% lower | [6][8] | |
| Mitochondrial Network | Fragmentation and reduced footprint | 64% smaller footprint | [8] | |
| Mitochondrial Morphology | Shorter mitochondrial branches | 34% shorter | [8] | |
| HepG2 Cells | Gene Expression | Widespread changes in expressed genes | 209 responsive genes (157 up, 52 down) | [5][7] |
| Gene Regulation | Alteration of histone acetylation marks | 9,514 responsive H3K27ac peaks | [5][7] |
Experimental Protocols
To investigate if Pen-Strep is causing cellular stress in your specific model, you can perform the following key experiments.
Protocol 1: Apoptosis Assessment by Annexin V/PI Staining
This protocol determines the proportion of cells undergoing apoptosis (programmed cell death).
Methodology:
-
Cell Preparation: Culture cells in parallel with and without Pen-Strep for a minimum of 48-72 hours.
-
Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation agent like TrypLE™ to minimize membrane damage. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Incubation: Add 5 µL of fluorescently-labeled Annexin V and 5 µL of Propidium Iodide (PI) solution to 100 µL of the cell suspension. Incubate for 15 minutes at room temperature, protected from light.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer and analyze immediately by flow cytometry.
-
Healthy cells: Annexin V negative, PI negative.
-
Early apoptotic cells: Annexin V positive, PI negative.
-
Late apoptotic/necrotic cells: Annexin V positive, PI positive.
-
Protocol 2: Western Blot for Cellular Stress Markers
This protocol detects changes in the protein levels of key stress markers.
Methodology:
-
Cell Lysis: After culturing cells with and without Pen-Strep, wash plates with cold PBS and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Normalize all samples to the same protein concentration with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against stress markers (e.g., ATF3, cleaved Caspase-3, CHOP) and a loading control (e.g., GAPDH, β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash again and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity relative to the loading control.
Signaling Pathways & Workflows
Visualizing the processes involved can help clarify the impact of Pen-Strep and the troubleshooting logic.
Caption: Troubleshooting workflow for Pen-Strep induced cell stress.
Caption: Potential signaling pathways affected by Pen-Strep.
References
- 1. Antibiotics in Cell Culture: When and How to Use Them [capricorn-scientific.com]
- 2. immunologicalsciences.com [immunologicalsciences.com]
- 3. youtube.com [youtube.com]
- 4. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Use antibiotics in cell culture with caution: genome-wide identification of antibiotic-induced changes in gene expression and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The commonly used antibiotic streptomycin reduces protein synthesis and differentiation in cultured C2C12 myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Archive: Common Use of Antibiotics in Cells Grown for Research Could Distort Tests | UC San Francisco [ucsf.edu]
- 8. researchgate.net [researchgate.net]
- 9. Cell Culture Contamination | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. adl.usm.my [adl.usm.my]
Technical Support Center: Removal of Streptomycin Sulfate Post-Protein Purification
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for the effective removal of streptomycin (B1217042) sulfate (B86663) from protein solutions following its use in nucleic acid precipitation.
Introduction
Streptomycin sulfate is a polycationic aminoglycoside antibiotic commonly used to precipitate nucleic acids from protein extracts.[1][2] Its positive charges interact with the negatively charged phosphate (B84403) backbone of nucleic acids, leading to their precipitation and removal. However, residual streptomycin sulfate can interfere with downstream applications, such as chromatography, by interacting with resins or affecting protein stability. Therefore, its removal is a critical step in many protein purification workflows.
This technical support center outlines the most common methods for removing streptomycin sulfate, provides detailed experimental protocols, and offers solutions to potential problems encountered during the process.
Method Selection and Comparison
Choosing the appropriate method for streptomycin sulfate removal depends on factors such as the properties of the protein of interest, the required final purity, sample volume, and available equipment. The following table provides a quantitative comparison of the primary removal techniques.
| Method | Principle | Typical Removal Efficiency | Typical Protein Yield | Processing Time | Key Advantages | Key Disadvantages |
| Dialysis | Passive diffusion across a semi-permeable membrane based on a concentration gradient.[3] | >99% | >90% | 12-48 hours | Simple, gentle on proteins, low cost. | Slow, requires large buffer volumes, potential for sample dilution. |
| Diafiltration (TFF) | Convective transport of small molecules across a semi-permeable membrane driven by pressure.[4] | >99.9% | >95% | 1-4 hours | Fast, efficient, can concentrate the sample simultaneously.[4] | Requires specialized equipment, potential for membrane fouling or protein aggregation. |
| Size Exclusion Chromatography (SEC) | Separation of molecules based on their size as they pass through a porous resin.[5][6] | >99% | >95% | 30-60 minutes | Fast, effective for buffer exchange, gentle on proteins.[5] | Sample dilution, limited sample volume capacity per run. |
| Ion-Exchange Chromatography (IEX) | Separation based on the net charge of molecules.[7] | Variable | Variable | 1-3 hours | High specificity if protein and streptomycin have opposite charges. | Requires optimization of buffer pH and ionic strength, potential for protein to bind to the resin. |
Troubleshooting Guides
Dialysis
dot
Caption: Troubleshooting common issues during dialysis for streptomycin sulfate removal.
Diafiltration (Tangential Flow Filtration - TFF)
dot
Caption: Troubleshooting common issues during diafiltration.
Size Exclusion Chromatography (SEC)
dot
Caption: Troubleshooting common issues during size exclusion chromatography.
Experimental Protocols
Protocol 1: Removal of Streptomycin Sulfate by Dialysis
dot
Caption: Workflow for removing streptomycin sulfate using dialysis.
Protocol 2: Removal of Streptomycin Sulfate by Diafiltration
dot
Caption: Workflow for removing streptomycin sulfate using diafiltration.
Protocol 3: Removal of Streptomycin Sulfate by Size Exclusion Chromatography (SEC)
dot
Caption: Workflow for removing streptomycin sulfate using SEC.
Frequently Asked Questions (FAQs)
Q1: Why do I need to remove streptomycin sulfate after nucleic acid precipitation?
A1: Residual streptomycin sulfate can interfere with downstream applications. As a cationic molecule, it can bind to negatively charged ion-exchange resins, preventing your protein of interest from binding or co-eluting with it. It may also affect protein stability and enzymatic activity assays.
Q2: My protein is precipitating during dialysis. What should I do?
A2: Protein precipitation during dialysis is often due to the removal of salts that were helping to keep it soluble, or the buffer pH being too close to the protein's isoelectric point (pI).[8] Try using a dialysis buffer with a pH at least one unit away from your protein's pI. You can also add stabilizing agents like 5-10% glycerol, or low concentrations of non-ionic detergents to the dialysis buffer. Dialyzing against a buffer with a low salt concentration (e.g., 25-50 mM NaCl) instead of no salt can also help maintain solubility.
Q3: How can I tell if all the streptomycin sulfate has been removed?
A3: Complete removal can be verified using analytical techniques. High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., charged aerosol detection or ELSD) is a sensitive method for quantifying streptomycin.[9][10] Alternatively, commercially available ELISA kits can detect low concentrations of streptomycin in your protein sample.[11][12][13]
Q4: Can streptomycin sulfate bind to my protein of interest?
A4: Yes, although it primarily targets the negatively charged nucleic acids, non-specific ionic interactions between the cationic streptomycin and negatively charged patches on a protein's surface can occur. This is more likely if your protein has a low pI (is anionic at neutral pH). If you suspect this is happening (e.g., incomplete removal with standard methods), try performing the removal step (dialysis or diafiltration) in a buffer with a moderate salt concentration (e.g., 150-300 mM NaCl) to disrupt these ionic interactions.
Q5: Which method is best for a large volume of protein extract?
A5: For large volumes, diafiltration (TFF) is generally the most efficient method. It is much faster than dialysis and is scalable. While SEC can be used, it would require multiple runs or a very large, expensive column, making it less practical for large-scale preparations.
Q6: I'm still seeing a high A260/A280 ratio after streptomycin precipitation and removal. What does this mean?
A6: A high A260/A280 ratio indicates remaining nucleic acid contamination. This suggests that the initial streptomycin sulfate precipitation was incomplete. You may need to optimize the concentration of streptomycin sulfate used for precipitation.[14] The amount required can vary depending on the amount of nucleic acid in your lysate.[1] It's also possible that some nucleic acids are tightly bound to your protein and co-purifying with it. In this case, an additional purification step like ion-exchange chromatography might be necessary to separate the protein-nucleic acid complex.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. toku-e.com [toku-e.com]
- 3. home.sandiego.edu [home.sandiego.edu]
- 4. Diafiltration in Protein Purification - Creative Proteomics [creative-proteomics.com]
- 5. goldbio.com [goldbio.com]
- 6. Protein purification by size exclusion chromatography (SEC) [vlabs.iitkgp.ac.in]
- 7. conductscience.com [conductscience.com]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
- 10. Identification and control of impurities in streptomycin sulfate by high-performance liquid chromatography coupled with mass detection and corona charged-aerosol detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mybiosource.com [mybiosource.com]
- 12. Streptomycin ELISA Kit (A327247) [antibodies.com]
- 13. mybiosource.com [mybiosource.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Streptomycin Selection
This guide provides researchers, scientists, and drug development professionals with solutions to common issues encountered during streptomycin (B1217042) selection experiments.
Frequently Asked Questions (FAQs)
Q1: Why are my non-resistant (wild-type) cells surviving the streptomycin selection?
A1: There are several potential reasons for the incomplete selection of non-resistant cells:
-
Sub-optimal Streptomycin Concentration: The concentration of streptomycin may be too low to effectively kill all the cells. The sensitivity to streptomycin can vary significantly between different cell lines. It is crucial to determine the minimum antibiotic concentration required to kill all cells, a value determined through a kill curve experiment.[1][2]
-
High Cell Density: Plating cells at too high a density can lead to a "community effect" where cell-to-cell contact or secreted factors may protect some cells from the antibiotic. Ensure you are plating cells at a density that allows them to be 20-25% confluent on the day selection begins.[2]
-
Degraded Antibiotic: Streptomycin solution, especially when diluted in media and stored at 37°C, has a limited half-life of about three days.[3][4][5] Using an old or improperly stored solution can result in a lower effective concentration. It is recommended to use freshly prepared selection media.
-
Pre-existing Resistance: Although rare in standard lab strains, there is a possibility of spontaneous mutations conferring low-level resistance.[6]
Q2: My streptomycin-resistant cells are dying or growing poorly. What's wrong?
A2: This issue can arise from several factors unrelated to the resistance mechanism itself:
-
Streptomycin Concentration is Too High: While resistant, high concentrations of streptomycin can still exert toxic effects on some cell lines.[5][7] The ideal concentration is the lowest dose that kills 100% of the non-resistant cells, as determined by a kill curve.[1][2]
-
Toxicity of the Antibiotic: Streptomycin can have off-target effects on mammalian cells, including impacts on protein synthesis and mitochondrial function.[8] Some cell lines may be inherently more sensitive to these effects.
-
Poor Cell Health: Ensure the cells are healthy and in the logarithmic growth phase before starting the selection process.[] Cells that are stressed or have undergone too many passages may be more susceptible to the additional stress of antibiotic selection.
-
Inadequate Medium Exchange: Failure to replenish the selection medium every 2-3 days can lead to nutrient depletion and the accumulation of toxic waste products, causing cell death.[2][10]
Q3: How do I determine the optimal streptomycin concentration for my specific cell line?
A3: The optimal concentration is determined by performing an antibiotic kill curve (also known as a dose-response curve).[1][] This experiment involves exposing your non-transfected/non-transduced cells to a range of antibiotic concentrations to find the lowest concentration that kills all the cells over a specific period (typically 7-14 days).[1][][10]
Experimental Protocols
Protocol: Streptomycin Kill Curve Assay
This protocol outlines the steps to determine the optimal concentration of streptomycin for selecting your specific mammalian cell line.[1][10]
Materials:
-
Healthy, actively dividing cells of your target line.
-
Complete cell culture medium.
-
Streptomycin sulfate (B86663) solution.
-
Multi-well tissue culture plates (24- or 96-well plates are common).[][10]
Procedure:
-
Cell Plating: Seed your cells in a multi-well plate at a density that will result in 20-50% confluency the next day.[1][2]
-
Prepare Antibiotic Dilutions: The following day, prepare a series of dilutions of streptomycin in your complete culture medium. The concentration range will depend on the antibiotic, but for a new cell line, a broad range is recommended.
-
Initiate Selection: Replace the medium in each well with the medium containing the different streptomycin concentrations. Be sure to include a "no antibiotic" control well where cells receive only fresh medium.[1] It is advisable to test each concentration in triplicate.[10]
-
Incubation and Monitoring: Incubate the plate under standard conditions (e.g., 37°C, 5% CO2).
-
Medium Replacement: Replace the selective medium every 2-3 days with freshly prepared antibiotic-containing medium.[10]
-
Observe Cells: Monitor the cells daily under a microscope for signs of cell death, such as rounding, detachment, and lysis.[1][2]
-
Determine Optimal Concentration: The selection process can take from 7 to 14 days, depending on the cell line's growth rate.[][10] The optimal concentration for your experiments is the lowest concentration that results in 100% cell death in the non-resistant population within this timeframe.[1][2]
Data Presentation
Table 1: Example Streptomycin Kill Curve Plate Setup (24-well plate)
| Well | Streptomycin Conc. (µg/mL) | Cell Viability (Day 10) |
| A1-A3 | 0 (Control) | 100% |
| B1-B3 | 50 | 80% |
| C1-C3 | 100 | 40% |
| D1-D3 | 200 | 5% |
| E1-E3 | 400 | 0% |
| F1-F3 | 800 | 0% |
Note: The effective concentration range can vary widely between cell types. This table is for illustrative purposes only.
Table 2: Recommended Concentration Ranges for Common Selection Antibiotics
| Antibiotic | Typical Working Concentration (for mammalian cells) | Selection Time |
| G418 | 100 - 1000 µg/mL | 7 - 14 days |
| Hygromycin B | 50 - 1000 µg/mL | 5 - 10 days[2] |
| Puromycin | 0.5 - 10 µg/mL | 2 - 7 days[2] |
| Blasticidin S | 1 - 20 µg/mL | 3 - 15 days[2] |
| Streptomycin | 50 - 100 µg/mL (preventative use) | Varies by application |
Note: These are general ranges. The optimal concentration must be experimentally determined for each cell line.[2][11]
Visualizations
Mechanism of Streptomycin Action and Resistance
Streptomycin, an aminoglycoside antibiotic, functions by binding to the 30S subunit of the bacterial ribosome.[12][13][14] This binding interferes with protein synthesis in two main ways: it prevents the proper initiation of translation and causes misreading of the mRNA sequence.[13][14] The result is the production of nonfunctional or toxic proteins, ultimately leading to bacterial cell death.[14][15] Resistance can emerge through mutations in the ribosomal protein S12 (rpsL gene) or in the 16S rRNA, which prevent the antibiotic from binding effectively.[15][16]
Caption: Mechanism of streptomycin action and the development of resistance.
Troubleshooting Workflow for Inconsistent Selection
When faced with inconsistent results, a systematic approach can help identify the root cause. This workflow guides the user through a series of checkpoints to diagnose the problem.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. horizondiscovery.com [horizondiscovery.com]
- 3. Penicillin-Streptomycin suitable for cell culture, lyophilized (clear, colorless solution after reconstitution), non-sterile; 0.2 μm filtered, sufficient for 20 mL | Sigma-Aldrich [sigmaaldrich.com]
- 4. liquid, non-animal origin, suitable for cell culture, BioReagent | Sigma-Aldrich [sigmaaldrich.com]
- 5. biosera.com [biosera.com]
- 6. researchgate.net [researchgate.net]
- 7. immunologicalsciences.com [immunologicalsciences.com]
- 8. The commonly used antibiotic streptomycin reduces protein synthesis and differentiation in cultured C2C12 myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Best Antibiotics for Selecting Transfected Mammalian Cells [synapse.patsnap.com]
- 12. walshmedicalmedia.com [walshmedicalmedia.com]
- 13. Streptomycin - Wikipedia [en.wikipedia.org]
- 14. What is the mechanism of Streptomycin Sulfate? [synapse.patsnap.com]
- 15. Mechanism of action of Streptomycin_Chemicalbook [chemicalbook.com]
- 16. Mechanisms of Streptomycin Resistance: Selection of Mutations in the 16S rRNA Gene Conferring Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing the Impact of Streptomycin Sulphate on Downstream Experimental Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate the interference of streptomycin (B1217042) sulphate in various downstream experimental assays.
Frequently Asked Questions (FAQs)
Q1: Can the routine use of streptomycin in cell culture affect my experimental results?
A: Yes, the presence of streptomycin in cell culture medium can have off-target effects on eukaryotic cells, potentially confounding experimental outcomes. It has been shown to inhibit protein synthesis, affect cell differentiation and growth, and impact mitochondrial function.[1][2][3][4] Therefore, its use should be carefully evaluated, especially in experiments investigating cellular metabolism, protein synthesis, or differentiation.
Q2: How can streptomycin sulphate interfere with my protein-based assays (e.g., ELISA, Western Blot)?
A: Streptomycin's primary interference in protein-based assays stems from its effect on cellular physiology rather than direct chemical interaction with the assay components. By inhibiting protein synthesis and altering gene expression, streptomycin can lead to lower yields of the target protein.[1][2] For ELISAs designed to detect specific antigens from cell lysates, this can result in falsely low signals. While direct interference with the antibody-antigen interaction is less documented, it is good practice to remove streptomycin from samples before performing sensitive immunoassays.
Q3: My PCR/qPCR results are inconsistent when using samples from streptomycin-treated cells. Is the antibiotic inhibiting the reaction?
A: Streptomycin is not known to be a direct inhibitor of DNA polymerase activity in the same way as some other antibiotics that damage DNA.[5] However, its potential for interference in PCR/qPCR assays can be indirect. Streptomycin binds to RNA and can co-precipitate with nucleic acids.[6][7][8][9][10][11] This could potentially lead to the co-purification of inhibitors or affect the quality and quantity of the template RNA/cDNA. Furthermore, commercial preparations of this compound can contain impurities that might inhibit enzymatic reactions.[12][13]
Q4: I am performing a luciferase reporter assay. Can streptomycin affect the results?
A: Yes, streptomycin can significantly impact luciferase reporter assays. Since luciferase is a protein, its expression is dependent on the host cell's translational machinery. Streptomycin's inhibitory effect on protein synthesis can lead to reduced luciferase expression and, consequently, lower luminescent signals.[1][2][14][15][16] This can be misinterpreted as a specific effect on the promoter or signaling pathway under investigation.
Q5: Can this compound affect transfection efficiency?
A: The use of antibiotics like streptomycin during transfection is generally not recommended.[3][17][18][19] Cationic lipid-based transfection reagents increase cell permeability, which can enhance the uptake of antibiotics, leading to cytotoxicity and reduced transfection efficiency.[3][17] It is advisable to perform transfections in antibiotic-free medium.
Q6: Are there any alternatives to penicillin-streptomycin (B12071052) for routine cell culture?
A: Yes, several alternatives are available. Gentamicin is a broad-spectrum antibiotic that is often more stable and effective than the penicillin-streptomycin combination.[20] Other options include kanamycin (B1662678) and ciprofloxacin, depending on the specific needs of the cell culture and the potential for microbial contamination.[21] For selection experiments, it's crucial to use an antibiotic to which your expression vector does not confer resistance.
Troubleshooting Guides
Issue 1: Reduced protein yield in Western Blots or low signal in ELISAs
| Possible Cause | Troubleshooting Step |
| Streptomycin-induced inhibition of protein synthesis | 1. Culture cells in antibiotic-free medium for at least 48-72 hours before harvesting. 2. If continuous antibiotic use is necessary, consider using a lower concentration or an alternative antibiotic like gentamicin.[20] 3. Perform a cell viability assay (e.g., Trypan Blue, MTT) to ensure that the observed effect is not due to cytotoxicity. |
| Interference with sample preparation | 1. Wash cell pellets thoroughly with sterile, ice-cold PBS before lysis to remove residual medium containing streptomycin. 2. Consider a protein precipitation step (e.g., acetone (B3395972) or TCA precipitation) followed by resuspension in a compatible buffer to remove soluble contaminants. |
Issue 2: Inconsistent or inhibited PCR/qPCR results
| Possible Cause | Troubleshooting Step |
| Co-purification of inhibitors with nucleic acids | 1. Include an additional ethanol (B145695) wash step during nucleic acid purification to remove any residual salts or contaminants. 2. Consider using a column-based purification kit with a stringent wash buffer. 3. If purifying RNA, a DNase treatment step is recommended to remove any contaminating genomic DNA that might have co-precipitated. |
| Streptomycin binding to RNA template | 1. After RNA purification, consider a further purification step such as lithium chloride precipitation, which is effective at removing contaminants from RNA samples. |
| Impure this compound formulation | 1. If possible, source high-purity, molecular biology grade this compound. |
Issue 3: Low signal in luciferase reporter assays
| Possible Cause | Troubleshooting Step |
| Inhibition of luciferase protein expression | 1. Perform the transfection and subsequent cell culture in antibiotic-free medium.[3][17] 2. If the experiment requires long-term incubation, add antibiotics 24-48 hours post-transfection, after the reporter protein has had sufficient time to be expressed. 3. Normalize the firefly luciferase activity to a co-transfected Renilla luciferase control to account for general effects on transcription and translation. |
Data Summary
Table 1: Reported Effects of Streptomycin on C2C12 Myotube Differentiation and Protein Synthesis
| Parameter | Effect of Streptomycin | Reference |
| Myotube Diameter | ~40% reduction | [1][4] |
| Protein Synthesis Rate | Reduced | [1][4] |
| Differentiation Index | 25% lower | [1] |
| Fusion Index | 60% lower | [1] |
| Myh3 and Acta1 Gene Expression | Lower | [1] |
Experimental Protocols
Protocol 1: Removal of Streptomycin from Cell Culture Prior to Experimentation
-
Aseptic Technique: Perform all steps in a sterile biological safety cabinet.
-
Cell Culture: Grow cells to the desired confluency in standard culture medium containing this compound.
-
Medium Removal: Aspirate the streptomycin-containing medium from the culture vessel.
-
PBS Wash (x2): Gently wash the cell monolayer twice with an appropriate volume of sterile, pre-warmed phosphate-buffered saline (PBS) to remove residual medium. Aspirate the PBS after each wash.
-
Antibiotic-Free Medium: Add pre-warmed, complete culture medium without this compound to the cells.
-
Incubation: Incubate the cells for at least 48-72 hours in the antibiotic-free medium before proceeding with the downstream assay (e.g., cell lysis for protein extraction, RNA isolation, or transfection).
Protocol 2: Nucleic Acid Purification with Additional Wash Step
This protocol assumes the use of a standard silica-column-based nucleic acid purification kit.
-
Sample Lysis: Lyse the cells according to the manufacturer's protocol.
-
Column Binding: Apply the lysate to the silica (B1680970) spin column and centrifuge to bind the nucleic acids.
-
Standard Washes: Perform the wash steps with the manufacturer-provided wash buffers as instructed.
-
Additional 80% Ethanol Wash:
-
After the final provided wash step, add 500 µL of 80% ethanol (prepared with nuclease-free water) to the column.
-
Centrifuge for 1 minute at the recommended speed. Discard the flow-through.
-
This step helps to remove any remaining salts and contaminants.
-
-
Dry Spin: Centrifuge the empty column for an additional 1-2 minutes at maximum speed to ensure all ethanol is removed.
-
Elution: Proceed with the elution of the purified nucleic acids as per the manufacturer's protocol.
Visualizations
Caption: Workflow for removing streptomycin from cell culture.
Caption: Streptomycin's impact on luciferase reporter assays.
References
- 1. The commonly used antibiotic streptomycin reduces protein synthesis and differentiation in cultured C2C12 myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The commonly used antibiotic streptomycin reduces protein synthesis and differentiation in cultured C2C12 myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PCR inhibition assay for DNA-targeted antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The interaction between streptomycin and ribosomal RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effective elimination of nucleic acids from bacterial protein samples for optimized blue native polyacrylamide gel electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Streptomycin binds to the decoding center of 16 S ribosomal RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The effects of streptomycin or dihydrostreptomycin binding to 16S RNA or to 30S ribosomal subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro selection and characterization of streptomycin-binding RNAs: recognition discrimination between antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification and control of impurities in streptomycin sulfate by high-performance liquid chromatography coupled with mass detection and corona charged-aerosol detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
- 14. Construction and testing of a bacterial luciferase reporter gene system for in vivo measurement of nonsense suppression in Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Measurement of Effects of Antibiotics in Bioluminescent Staphylococcus aureus RN4220 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Factors Influencing Transfection Efficiency | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. use Pen./Strep. in the media for trasnfection - Molecular Biology [protocol-online.org]
- 19. Examples of Cells Transfected Successfully | Thermo Fisher Scientific - US [thermofisher.com]
- 20. goldbio.com [goldbio.com]
- 21. reddit.com [reddit.com]
Validation & Comparative
A Researcher's Guide: Streptomycin Sulphate vs. Gentamicin for Proactive Cell Culture Contamination Control
For researchers, scientists, and drug development professionals, maintaining aseptic cell cultures is paramount to the integrity and success of experimental outcomes. The routine use of antibiotics is a common strategy to mitigate the risk of microbial contamination. This guide provides an objective comparison of two widely used aminoglycoside antibiotics, streptomycin (B1217042) sulphate and gentamicin (B1671437), for preventing bacterial contamination in cell cultures. We will delve into their mechanisms of action, spectrum of activity, and potential cytotoxicity, supported by available experimental data and detailed protocols.
Executive Summary
Both streptomycin sulphate and gentamicin are effective bactericidal agents that inhibit protein synthesis in prokaryotes. Gentamicin generally offers a broader spectrum of activity, particularly against Gram-negative bacteria, and is often considered more stable in culture media. However, this broader efficacy can be accompanied by a higher potential for cytotoxicity in mammalian cell lines. Streptomycin, commonly used in combination with penicillin, is effective against a range of Gram-negative and some Gram-positive bacteria and is often perceived as a less harsh option for sensitive cell cultures. The choice between these two antibiotics should be guided by the specific cell line, the potential sources of contamination, and the nature of the experiments being conducted.
Performance Comparison: this compound vs. Gentamicin
The following tables summarize the key characteristics and performance metrics of this compound and gentamicin based on available data. It is important to note that Minimum Inhibitory Concentration (MIC) and cytotoxicity values can vary significantly depending on the bacterial strain, cell line, and experimental conditions.
| Feature | This compound | Gentamicin |
| Mechanism of Action | Binds to the 30S ribosomal subunit, causing misreading of mRNA and inhibiting protein synthesis.[1] | Binds to the 30S ribosomal subunit, leading to inaccurate protein synthesis and eventual cell death.[2][3] |
| Spectrum of Activity | Primarily active against Gram-negative bacteria and mycobacteria; less active against Gram-positive bacteria.[1] | Broad-spectrum antibiotic effective against both Gram-positive and Gram-negative bacteria.[2][3] |
| Typical Working Concentration | 50-100 µg/mL.[1][4] | 10-50 µg/mL.[2][5] |
| Formulation | Commonly used in combination with Penicillin (Pen-Strep). | Often used as a standalone agent or in combination with other antibiotics. |
| Stability in Culture | Can be less stable at alkaline pH. | Generally more stable over a wider pH range and at 37°C for extended periods.[6] |
Table 1: General Characteristics of this compound and Gentamicin
Antimicrobial Efficacy: Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The data below is compiled from various sources and should be considered as a general guide.
| Microorganism | This compound MIC (µg/mL) | Gentamicin MIC (µg/mL) |
| Staphylococcus aureus | 1.56 - 6.25[7] | 4[8] |
| Escherichia coli | 0.5 - 7.8[1] | ≤ 4[8] |
| Pseudomonas aeruginosa | 128 - >1024[9] | 8 - 32[8] |
Table 2: Representative Minimum Inhibitory Concentration (MIC) Values
Cytotoxicity in Mammalian Cell Lines
The potential for off-target effects on mammalian cells is a critical consideration when choosing an antibiotic for cell culture. The 50% inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cell Line | This compound IC50 (µM) | Gentamicin IC50 (µM) |
| HEK293T | Data not readily available | 1165[10] |
| HK-2 | Data not readily available | 2757[10] |
| Vero | Data not readily available | Significant decrease in viability at ≥ 2000 µg/mL[11] |
Experimental Protocols
To aid researchers in evaluating these antibiotics for their specific needs, we provide detailed methodologies for determining MIC and assessing cytotoxicity.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the steps to determine the MIC of an antibiotic against a specific bacterial strain.
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Antibiotic stock solutions (this compound and Gentamicin)
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Prepare Antibiotic Dilutions:
-
In a 96-well plate, add 100 µL of CAMHB to wells 2 through 12.
-
Add 200 µL of the antibiotic stock solution (at twice the highest desired concentration) to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process to well 10. Discard 100 µL from well 10. Well 11 will serve as the growth control (no antibiotic), and well 12 as the sterility control (no bacteria).
-
-
Prepare Bacterial Inoculum:
-
Dilute the bacterial culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial suspension to wells 1 through 11. Do not add bacteria to well 12.
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity). This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
-
Protocol 2: Assessment of Cytotoxicity by MTT Assay
This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure the metabolic activity of cells as an indicator of viability after exposure to the antibiotics.
Materials:
-
Mammalian cell line of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
Antibiotic stock solutions (this compound and Gentamicin)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours to allow for attachment.
-
-
Antibiotic Treatment:
-
Prepare serial dilutions of this compound and gentamicin in complete medium.
-
Remove the medium from the wells and replace it with 100 µL of the medium containing the different antibiotic concentrations. Include a control group with medium only.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
-
Solubilization:
-
Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the control group. The IC50 value can be determined by plotting cell viability against the log of the antibiotic concentration and fitting the data to a sigmoidal dose-response curve.
-
Visualizing Experimental and Logical Workflows
To further clarify the processes involved in selecting and evaluating these antibiotics, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for comparing antibiotics.
Caption: Decision-making for antibiotic selection.
Concluding Remarks
The selection of an appropriate antibiotic for cell culture is a critical step in ensuring the validity of experimental results. While gentamicin offers a broader spectrum of activity and greater stability, its potential for cytotoxicity necessitates careful consideration, especially with sensitive cell lines. This compound, particularly in combination with penicillin, remains a reliable choice for the prevention of common bacterial contaminants, with a generally lower risk of adverse effects on cell health.
Ultimately, the most effective approach to preventing contamination is the consistent practice of strict aseptic techniques. Antibiotics should be viewed as a secondary line of defense and their use should be judicious and informed by empirical testing for both antimicrobial efficacy and cytotoxicity in the specific experimental system. Researchers are encouraged to perform their own validation experiments to determine the optimal antibiotic and concentration for their unique cell culture applications.
References
- 1. toku-e.com [toku-e.com]
- 2. Gentamicin | Applied Biological Materials Inc. [abmgood.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. ibisci.com [ibisci.com]
- 5. bio-techne.com [bio-techne.com]
- 6. journals.asm.org [journals.asm.org]
- 7. In vitro trials of some antimicrobial combinations against Staphylococcus aureus and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. rjptonline.org [rjptonline.org]
- 10. europeanreview.org [europeanreview.org]
- 11. researchgate.net [researchgate.net]
Streptomycin Sulphate's In Vitro Battle Against Pseudomonas aeruginosa: A Comparative Analysis
For Immediate Release
In the ongoing challenge to combat opportunistic pathogens, the in vitro efficacy of streptomycin (B1217042) sulphate against Pseudomonas aeruginosa presents a complex picture of conditional effectiveness and emerging resistance. This guide offers a comparative analysis of streptomycin's performance against this formidable bacterium, supported by experimental data and detailed laboratory protocols, to inform researchers, scientists, and drug development professionals in their pursuit of effective antimicrobial strategies.
Comparative Efficacy of Streptomycin and Other Antibiotics
The in vitro susceptibility of Pseudomonas aeruginosa to streptomycin sulphate has been evaluated alongside other commonly used antibiotics. The following table summarizes the Minimum Inhibitory Concentration (MIC) and resistance percentages observed in various studies. Lower MIC values indicate greater potency.
| Antibiotic | MIC Range (µg/mL) | MIC90 (µg/mL) | Resistance Rate (%) |
| Streptomycin | 1.56 - >50 | - | 47%[1] |
| Gentamicin | - | 8 | 13%[1] |
| Tobramycin | 0.5 | 4 | 8%[1][2][3] |
| Amikacin | 1.5 | 12 | 0%[1] |
| Carbenicillin | - | - | 7%[1] |
| Cefsulodin | - | 8 | - |
| Piperacillin | - | 12 | - |
| Netilmicin | - | 16 | - |
| Latamoxef (Moxalactam) | - | 64 | - |
| Ticarcillin | - | 32 | - |
Note: MIC90 represents the concentration required to inhibit the growth of 90% of isolates. Data is compiled from multiple sources and against various clinical isolates of P. aeruginosa.
Understanding the Mechanism of Action and Resistance
Streptomycin, an aminoglycoside antibiotic, exerts its bactericidal effect by targeting the bacterial ribosome. Specifically, it binds to the 16S rRNA of the 30S ribosomal subunit.[4] This interaction disrupts protein synthesis in two primary ways: it interferes with the binding of formyl-methionyl-tRNA to the 30S subunit, and it causes misreading of the mRNA codons.[4][5] The resulting production of nonfunctional or truncated proteins is ultimately lethal to the bacterial cell.[4]
However, P. aeruginosa has developed sophisticated mechanisms to counteract the effects of streptomycin. Resistance can be broadly categorized into two levels: low-level and high-level.[6] Low-level resistance is often attributed to reduced permeability of the bacterial cell wall, diminishing the uptake of the antibiotic.[6] High-level resistance, on the other hand, is typically mediated by two primary mechanisms: enzymatic modification of streptomycin by aminoglycoside-modifying enzymes (e.g., phosphorylation) or alterations in the ribosomal binding site due to mutations.[6]
Experimental Protocols
The following are detailed methodologies for two key in vitro susceptibility tests used to evaluate the efficacy of this compound against P. aeruginosa.
Kirby-Bauer Disk Diffusion Method
This method assesses the susceptibility of a bacterium to an antibiotic by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antibiotic.
-
Inoculum Preparation: A suspension of the P. aeruginosa isolate is prepared in a sterile broth and its turbidity is adjusted to match a 0.5 McFarland standard. This ensures a standardized bacterial concentration.
-
Inoculation: A sterile cotton swab is dipped into the standardized inoculum and the excess fluid is removed by pressing it against the inside of the tube. The entire surface of a Mueller-Hinton agar (B569324) plate is then evenly streaked with the swab to create a bacterial lawn.
-
Disk Placement: A paper disk containing a standard concentration of this compound (typically 10 µg) is placed on the surface of the inoculated agar plate.
-
Incubation: The plate is incubated at 35-37°C for 16-20 hours.
-
Result Interpretation: The diameter of the zone of complete growth inhibition around the disk is measured in millimeters. This diameter is then compared to standardized interpretive charts (e.g., from the Clinical and Laboratory Standards Institute - CLSI) to determine if the isolate is susceptible, intermediate, or resistant to streptomycin.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This quantitative method determines the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
-
Antibiotic Dilution: A series of two-fold dilutions of this compound are prepared in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.
-
Inoculum Preparation: A standardized inoculum of P. aeruginosa is prepared as described for the Kirby-Bauer method and then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Each well of the microtiter plate, containing the serially diluted antibiotic, is inoculated with the prepared bacterial suspension. A growth control well (containing no antibiotic) and a sterility control well (containing no bacteria) are also included.
-
Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.
-
Result Interpretation: The MIC is determined as the lowest concentration of this compound in which there is no visible bacterial growth (i.e., the well remains clear).
References
- 1. Antibiotic susceptibility of clinical isolates of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In-vitro susceptibility of Pseudomonas aeruginosa to old and new beta-lactam antibiotics and aminoglycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. medrxiv.org [medrxiv.org]
- 5. Pseudomonas aeruginosa - Wikipedia [en.wikipedia.org]
- 6. Mechanisms and Spectrum of Streptomycin Resistance in a Natural Population of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
Validating Streptomycin Sulphate Activity: A Comparative Guide to Bacterial Growth Inhibition Assays
This guide provides a comprehensive comparison of methods used to validate the activity of streptomycin (B1217042) sulphate, a prominent aminoglycoside antibiotic.[1] It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, comparative performance data against other antibiotics, and visualizations of key processes. Streptomycin, derived from Streptomyces griseus, functions by inhibiting protein synthesis in a range of bacteria.[2][3] Its potency and spectrum of activity are critical parameters that must be rigorously validated.
Experimental Protocols: Quantifying Antimicrobial Potency
The antimicrobial activity of streptomycin sulphate is primarily assessed by its ability to inhibit microbial growth. The two most common methods for this validation are the Kirby-Bauer disk diffusion test and the broth dilution method for determining the Minimum Inhibitory Concentration (MIC).[4][5]
1. Kirby-Bauer (Disk Diffusion) Susceptibility Test
This method assesses an antibiotic's ability to inhibit bacterial growth by measuring the diameter of the zone of inhibition that forms around an antibiotic-impregnated disk on a cultured agar (B569324) plate.[6][7]
Detailed Methodology:
-
Inoculum Preparation: Prepare a bacterial inoculum by diluting a broth culture to match a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL.[7][8]
-
Plate Inoculation: Within 15 minutes of adjusting the inoculum turbidity, dip a sterile cotton swab into the suspension.[9] Press the swab firmly against the inside wall of the tube to remove excess fluid.[9] Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate, rotating the plate approximately 60 degrees between streaks to ensure uniform coverage.[9]
-
Disk Application: Place a paper disk impregnated with a known concentration of this compound (e.g., 10 µg) onto the surface of the inoculated agar plate.[10] Gently press the disk with sterile forceps to ensure complete contact with the agar.[5] If comparing, place a disk with a different antibiotic (e.g., gentamicin (B1671437) 10 µg) on the same plate at a sufficient distance.
-
Incubation: Within 15 minutes of disk placement, invert the plates and incubate them at 35-37°C for 16-24 hours.[8][9]
-
Data Interpretation: After incubation, measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter.[9] The size of the zone indicates the susceptibility of the bacterium to the antibiotic.[6]
2. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
The broth dilution method is a quantitative technique used to determine the lowest concentration of an antibiotic that prevents visible bacterial growth.[4][11][12]
Detailed Methodology:
-
Preparation of Antibiotic Dilutions: Prepare a serial two-fold dilution of this compound in a liquid growth medium (e.g., Mueller-Hinton Broth) within a 96-well microtiter plate.[11][13] The concentration range should be appropriate to determine the MIC for the test organism.
-
Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to a 0.5 McFarland standard.[11] Dilute this suspension further in the broth medium to achieve a final desired concentration of approximately 5 x 10⁵ CFU/mL in each well.[13]
-
Inoculation and Controls: Add the standardized bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions.[4] Include a positive control well (bacteria and broth, no antibiotic) to verify adequate growth and a negative control well (broth only) to ensure medium sterility.[11]
-
Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours.[4]
-
Data Interpretation: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) in the well.[11][12] This can be assessed visually or with a plate reader.[11]
Visualizing the Process: Experimental Workflow
The following diagram illustrates the standardized workflow for the Kirby-Bauer disk diffusion assay.
Comparative Performance Data
The effectiveness of this compound can be compared to other antibiotics using data from growth inhibition assays. Gentamicin, another aminoglycoside, is often used for comparison.[14]
Table 1: Comparative Zone of Inhibition Diameters (mm)
This table presents typical zones of inhibition observed for streptomycin and gentamicin against common Gram-positive and Gram-negative bacteria.
| Antibiotic (Disk Potency) | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) |
| This compound (10 µg) | ~20 mm[8] | ~23 mm[8] |
| Gentamicin (10 µg) | ~23 mm | ~21 mm |
Note: Zone diameters can vary based on the specific bacterial strain and testing conditions. Data for gentamicin is representative.
Table 2: Comparative Minimum Inhibitory Concentration (MIC) Values
This table shows the MIC values required to inhibit the growth of Escherichia coli. Lower values indicate higher potency.
| Antibiotic | MIC against Escherichia coli (µg/mL) |
| This compound | 4 - 16[15] |
| Gentamicin | 0.25 - 2 |
Note: The European Committee on Antimicrobial Susceptibility Testing (EUCAST) recommends an epidemiological cut-off value (ECOFF) for streptomycin against E. coli of ≤8 mg/L to define the wild-type population.[15] Gentamicin generally shows higher potency against E. coli.
Mechanism of Action: Inhibition of Protein Synthesis
Streptomycin exerts its bactericidal effect by disrupting protein synthesis.[16] It belongs to the aminoglycoside class of antibiotics, which target the bacterial ribosome.[17] The primary mechanism involves irreversibly binding to the 16S rRNA component of the 30S ribosomal subunit.[3][18][19] This binding event has two major consequences: it interferes with the binding of formyl-methionyl-tRNA, thus blocking the initiation of protein synthesis, and it causes misreading of the mRNA codons during translation.[3][18] The resulting production of faulty or nonfunctional proteins disrupts essential cellular processes, leading to bacterial cell death.[19]
Visualizing the Mechanism: Streptomycin's Signaling Pathway
The following diagram illustrates how this compound inhibits bacterial protein synthesis.
References
- 1. Aminoglycosides: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Streptomycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Streptomycin - Wikipedia [en.wikipedia.org]
- 4. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. asm.org [asm.org]
- 6. bio.libretexts.org [bio.libretexts.org]
- 7. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
- 9. hardydiagnostics.com [hardydiagnostics.com]
- 10. A Twist to the Kirby-Bauer Disk Diffusion Susceptibility Test: an Accessible Laboratory Experiment Comparing Haloferax volcanii and Escherichia coli Antibiotic Susceptibility to Highlight the Unique Cell Biology of Archaea - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. mlsu.ac.in [mlsu.ac.in]
- 13. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 14. goldbio.com [goldbio.com]
- 15. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 16. researchgate.net [researchgate.net]
- 17. walshmedicalmedia.com [walshmedicalmedia.com]
- 18. What is the mechanism of Streptomycin Sulfate? [synapse.patsnap.com]
- 19. Mechanism of action of Streptomycin_Chemicalbook [chemicalbook.com]
A Comparative Analysis of Streptomycin and Other Aminoglycoside Antibiotics for Research Applications
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative efficacy, mechanisms of action, and toxicity profiles of streptomycin (B1217042) and other key aminoglycoside antibiotics. This guide provides supporting experimental data, detailed protocols for comparative studies, and visual representations of key biological pathways.
Aminoglycosides are a class of potent, broad-spectrum antibiotics that have been a cornerstone in the treatment of serious bacterial infections for decades.[1][2] Their bactericidal activity, particularly against Gram-negative aerobic bacteria, makes them invaluable in both clinical and research settings.[2][3] This guide provides a comparative analysis of streptomycin, the first discovered aminoglycoside, with other prominent members of its class, including gentamicin, amikacin (B45834), and tobramycin. The focus is to provide researchers with the necessary data and methodologies to make informed decisions for their experimental designs.
Mechanism of Action and Resistance
Aminoglycosides primarily exert their bactericidal effect by inhibiting bacterial protein synthesis. They bind to the 30S ribosomal subunit, which leads to misreading of mRNA, production of nonfunctional proteins, and ultimately, cell death.[2]
Resistance to aminoglycosides can develop through several mechanisms, including:
-
Enzymatic modification: Bacteria may produce enzymes that chemically modify the aminoglycoside, preventing it from binding to the ribosome.
-
Altered target site: Mutations in the 30S ribosomal subunit can reduce the binding affinity of the antibiotic.
-
Reduced uptake/efflux: Bacteria can limit the intracellular concentration of the drug by reducing its uptake or by actively pumping it out.
Comparative In Vitro Efficacy
The minimum inhibitory concentration (MIC) is a key measure of an antibiotic's in vitro potency. The following tables summarize the comparative MIC50 and MIC90 values (the concentrations required to inhibit 50% and 90% of isolates, respectively) for streptomycin and other aminoglycosides against common bacterial pathogens.
| Organism | Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Escherichia coli | Streptomycin | 1 | >128 |
| Gentamicin | 0.5 | 1 | |
| Amikacin | 2 | 4 | |
| Tobramycin | 0.5 | 1 | |
| Pseudomonas aeruginosa | Streptomycin | 16 | >128 |
| Gentamicin | 2 | 8 | |
| Amikacin | 4 | 16 | |
| Tobramycin | 1 | 4 | |
| Staphylococcus aureus | Streptomycin | 2 | 64 |
| Gentamicin | 0.25 | 0.5 | |
| Amikacin | 2 | 4 | |
| Tobramycin | 0.25 | 0.5 |
Note: MIC values can vary depending on the specific strains and testing methods used. The data presented here is a synthesis from multiple sources for comparative purposes.[2][4][5][6][7][8][9][10][11][12]
Toxicity Profiles: Ototoxicity and Nephrotoxicity
A major limitation of aminoglycoside use is their potential for significant toxicity, primarily affecting the ears (ototoxicity) and the kidneys (nephrotoxicity).
Ototoxicity can lead to irreversible hearing loss and vestibular dysfunction. The damage is mediated by the death of sensory hair cells in the inner ear.[13]
Nephrotoxicity involves damage to the proximal tubular cells of the kidneys, which can lead to acute kidney injury. This condition is often reversible upon discontinuation of the drug.[14][15][16][17]
The relative toxicity of aminoglycosides can vary, with some studies suggesting that amikacin may have a lower potential for nephrotoxicity compared to gentamicin.[17]
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable research. The following are outlines of key experimental protocols for evaluating aminoglycosides.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antibiotic against a specific bacterium. The protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[1][9][18][19][20]
-
Preparation of Bacterial Inoculum:
-
From a fresh agar (B569324) plate, select 3-5 colonies of the test bacterium.
-
Suspend the colonies in a sterile broth (e.g., Mueller-Hinton Broth) to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Antibiotic Dilutions:
-
Prepare a stock solution of the aminoglycoside in a suitable solvent.
-
Perform serial two-fold dilutions of the antibiotic in Mueller-Hinton Broth in a 96-well microtiter plate to achieve the desired concentration range.
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
-
In Vivo Assessment of Ototoxicity in a Mouse Model
Auditory Brainstem Response (ABR) is a non-invasive method to assess hearing function in animal models.[13][21][22][23][24]
-
Animal Preparation:
-
Anesthetize the mouse using an appropriate anesthetic agent (e.g., ketamine/xylazine cocktail).
-
Place the mouse on a heating pad to maintain body temperature.
-
Insert subdermal needle electrodes at the vertex (active), behind the test ear (reference), and on the back or contralateral ear (ground).
-
-
ABR Recording:
-
Place the mouse in a sound-attenuating chamber.
-
Deliver acoustic stimuli (clicks or tone bursts of varying frequencies and intensities) to the test ear via a speaker.
-
Record the electrical responses from the electrodes using a specialized ABR system.
-
Average the responses to multiple stimuli to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Identify the characteristic ABR waves (I-V).
-
Determine the hearing threshold, which is the lowest stimulus intensity that elicits a discernible ABR waveform.
-
Compare the ABR thresholds of aminoglycoside-treated animals to those of control animals to assess the degree of hearing loss.
-
In Vivo Assessment of Nephrotoxicity in a Rat Model
Monitoring serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN) levels are standard methods for assessing kidney function.[14][15][16][17][25]
-
Animal Dosing:
-
Administer the aminoglycoside to rats at the desired dose and for the specified duration. Include a control group receiving a vehicle (e.g., saline).
-
-
Blood Sample Collection:
-
Collect blood samples from the rats at baseline and at various time points during and after the treatment period.
-
Process the blood to obtain serum.
-
-
Biochemical Analysis:
-
Measure the concentration of creatinine and BUN in the serum samples using commercially available assay kits.
-
-
Data Analysis:
-
Compare the serum creatinine and BUN levels in the treated group to the control group. A significant increase in these markers indicates renal damage.
-
Signaling Pathways in Aminoglycoside Toxicity
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways involved in aminoglycoside-induced ototoxicity and nephrotoxicity.
References
- 1. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 2. Aminoglycosides: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The aminoglycosides: streptomycin, kanamycin, gentamicin, tobramycin, amikacin, netilmicin, and sisomicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activity of Five Aminoglycoside Antibiotics In Vitro Against Gram-Negative Bacilli and Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro comparison of aminoglycoside activities and their synergistic action with piperacillin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activity of five aminoglycoside antibiotics in vitro against gram-negative bacilli and Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. thieme-connect.com [thieme-connect.com]
- 8. Newer Aminoglycosides—Amikacin and Tobramycin: An in-vitro Comparison with Kanamycin and Gentamicin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Impact of the Recent Clinical and Laboratory Standards Institute Breakpoint Changes on the Antimicrobial Spectrum of Aminoglycosides and the Activity of Plazomicin Against Multidrug-Resistant and Carbapenem-Resistant Enterobacterales From United States Medical Centers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2023 AST: CLSI M100 ED33 Updates | News | CLSI [clsi.org]
- 11. fda.gov [fda.gov]
- 12. droracle.ai [droracle.ai]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. Urinary metabolomic markers of aminoglycoside nephrotoxicity in newborn rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Aminoglycoside Nephrotoxicity: Modeling, Simulation, and Control - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Nephrotoxicity of aminoglycosides in young and adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. downloads.regulations.gov [downloads.regulations.gov]
- 19. researchgate.net [researchgate.net]
- 20. goums.ac.ir [goums.ac.ir]
- 21. Protocol for assessing auditory brainstem response in mice using a four-channel recording system - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Mouse Auditory Brainstem Response Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. m.youtube.com [m.youtube.com]
- 25. mdpi.com [mdpi.com]
A Researcher's Guide to the Long-Term Stability of Streptomycin Sulphate in Common Culture Media
For researchers, scientists, and professionals in drug development, ensuring the potency and stability of antibiotics in culture media is paramount for reproducible and accurate experimental results. This guide provides a comprehensive comparison of the long-term stability of streptomycin (B1217042) sulphate in various culture media, supported by established experimental protocols and an understanding of its degradation pathways.
Comparative Stability of Streptomycin Sulphate
The stability of this compound is significantly influenced by factors such as temperature, pH, and the composition of the medium. While direct comparative studies on its long-term stability in specific culture media are not extensively documented in publicly available literature, we can infer its relative stability based on its known chemical properties and the typical characteristics of common media.
Streptomycin is most stable in neutral pH conditions (around 6.5-7.0) and its degradation is accelerated in acidic or alkaline environments and at elevated temperatures.[1][2] In pure distilled water, this compound is stable for 21 days at 37°C, but loses significant activity after only three days at 60°C.[1] The half-life of streptomycin in aqueous solutions has been shown to decrease from 103.4 days at 15°C to 30.9 days at 40°C.[2]
The following table summarizes the expected long-term stability of this compound in Luria-Bertani (LB) Broth, Tryptic Soy Broth (TSB), and Dulbecco's Modified Eagle's Medium (DMEM) under common storage conditions. These are estimates based on the typical pH of these media and general stability data. For critical experiments, it is highly recommended to perform a stability study under your specific laboratory conditions.
| Culture Medium | Typical pH | Storage at 4°C (Estimated Stability) | Storage at -20°C (Estimated Stability) | Incubation at 37°C (Estimated Stability) |
| Luria-Bertani (LB) Broth | ~7.0 | Stable for several weeks to a month | Stable for several months | Gradual loss of activity over days |
| Tryptic Soy Broth (TSB) | ~7.3 | Stable for several weeks to a month | Stable for several months | Gradual loss of activity over days |
| Dulbecco's Modified Eagle's Medium (DMEM) | ~7.2-7.4 | Stable for several weeks | Stable for several months | Gradual loss of activity over days |
Experimental Protocols for Stability Assessment
To quantitatively assess the long-term stability of this compound in your specific culture medium, the following experimental protocols are recommended.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a precise method for quantifying the concentration of streptomycin over time, allowing for the determination of its degradation kinetics.
Objective: To determine the concentration of this compound in a culture medium at various time points.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Reversed-phase C18 column
-
This compound standard
-
Culture medium of interest (LB, TSB, or DMEM)
-
Mobile phase: An aqueous solution containing 14 g/L of sodium sulfate, 1.5 g/L of sodium octanesulfonate, 50 ml/L of acetonitrile, and 50 ml/L of a 0.2 M phosphate (B84403) buffer at pH 3.0.[3]
-
Syringe filters (0.22 µm)
Procedure:
-
Preparation of Standards: Prepare a stock solution of this compound in the culture medium of interest at a known concentration. Create a series of dilutions to generate a standard curve.
-
Sample Preparation: Prepare the culture medium containing this compound at the desired concentration. Aliquot the medium into sterile tubes for storage under different conditions (e.g., 4°C, -20°C, 37°C).
-
Time-Point Sampling: At specified time intervals (e.g., 0, 1, 3, 7, 14, 30 days), retrieve an aliquot from each storage condition.
-
Sample Analysis:
-
Filter the samples through a 0.22 µm syringe filter.
-
Inject the filtered samples into the HPLC system.
-
Run the analysis using the specified mobile phase and a UV detector set at 205 nm.[3]
-
-
Data Analysis:
-
Generate a standard curve by plotting the peak area versus the concentration of the streptomycin standards.
-
Determine the concentration of streptomycin in the test samples by interpolating their peak areas from the standard curve.
-
Calculate the percentage of remaining streptomycin at each time point relative to the initial concentration.
-
Microbiological Assay (Cylinder Plate Method)
This bioassay determines the potency of the antibiotic by measuring its ability to inhibit the growth of a susceptible microorganism.
Objective: To assess the biological activity of this compound in a culture medium over time.
Materials:
-
Test microorganism (e.g., Bacillus subtilis or Klebsiella pneumoniae)
-
Nutrient agar (B569324) plates
-
This compound standard
-
Culture medium of interest (LB, TSB, or DMEM)
-
Sterile cylinders (e.g., stainless steel penicylinders)
-
Incubator
Procedure:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
-
Preparation of Assay Plates:
-
Prepare nutrient agar and pour it into sterile Petri dishes to create a base layer.
-
Once solidified, overlay with a seed layer of agar inoculated with the test microorganism.
-
-
Preparation of Standards and Samples:
-
Prepare a series of dilutions of the this compound standard in the culture medium.
-
At specified time intervals, take aliquots of the streptomycin-containing culture medium stored under different conditions.
-
-
Assay Procedure:
-
Place sterile cylinders onto the surface of the seeded agar plates.
-
Carefully fill the cylinders with the standard dilutions and the test samples.
-
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
Data Analysis:
-
Measure the diameter of the zones of inhibition around each cylinder.
-
Create a standard curve by plotting the zone diameter against the logarithm of the streptomycin concentration.
-
Determine the potency of the test samples by comparing their zone diameters to the standard curve.
-
Visualizing Key Processes
To better understand the experimental workflow and the degradation of streptomycin, the following diagrams are provided.
Caption: Experimental workflow for assessing streptomycin stability.
Caption: Simplified degradation pathway of streptomycin.
References
Navigating the Maze of Resistance: A Comparative Guide to Streptomycin Cross-Resistance in Laboratory Bacterial Strains
For researchers, scientists, and drug development professionals, understanding the intricate patterns of cross-resistance to antibiotics is paramount in the fight against antimicrobial resistance. This guide provides a comparative analysis of cross-resistance between streptomycin (B1217042) and other antibiotics in common laboratory bacterial strains, supported by experimental data and detailed protocols.
Streptomycin, an aminoglycoside antibiotic, has long been a valuable tool in treating bacterial infections. However, the emergence of resistance has necessitated a deeper understanding of how resistance to streptomycin affects susceptibility to other antimicrobial agents. This phenomenon, known as cross-resistance, can significantly impact the efficacy of subsequent antibiotic treatments. Conversely, some resistance mechanisms can lead to increased susceptibility to other drugs, a phenomenon termed collateral sensitivity. This guide delves into these complex interactions, providing a data-driven overview for laboratory research and drug development.
Quantitative Analysis of Cross-Resistance
The following table summarizes the Minimum Inhibitory Concentration (MIC) data from various studies, illustrating the cross-resistance and collateral sensitivity profiles of streptomycin-resistant laboratory strains of Escherichia coli and Mycobacterium smegmatis.
| Bacterial Strain | Resistance Mechanism | Antibiotic | MIC of Parental Strain (µg/mL) | MIC of Streptomycin-Resistant Strain (µg/mL) | Fold Change in MIC | Cross-Resistance/ Collateral Sensitivity | Reference |
| E. coli K-12 | Spontaneous rpsL mutation | Streptomycin | 3 (±1) | >1000 | >333 | Resistance | [1] |
| Chloramphenicol (B1208) | - | Lower than wild-type | - | Collateral Sensitivity | [2] | ||
| Tetracycline | - | Lower than wild-type | - | Collateral Sensitivity | [2] | ||
| Erythromycin | - | Lower than wild-type | - | Collateral Sensitivity | [2] | ||
| E. coli (clinical isolates) | strA-strB genes | Streptomycin | - | 128 (MIC₅₀) | - | Resistance | [3][4] |
| E. coli (clinical isolates) | aadA gene cassette | Streptomycin | - | 16 (MIC₅₀) | - | Resistance | [3][4] |
| Mycobacterium smegmatis 17023 (Jucho) | Spontaneous mutation | Streptomycin | - | >1000 | - | Resistance | [5] |
| Kanamycin (B1662678) | - | 8 | - | Cross-Resistance | [5] | ||
| Mycobacterium smegmatis mc²155 | Gradual exposure to erythromycin | Streptomycin | Susceptible (lowest conc.) | 80 | - | Cross-Resistance | [6] |
| Isoniazid | Susceptible (lowest conc.) | Resistant (highest conc.) | - | Cross-Resistance | [6] | ||
| Ethambutol | Susceptible (lowest conc.) | Resistant (highest conc.) | - | Cross-Resistance | [6] | ||
| Linezolid | Susceptible (lowest conc.) | Resistant (highest conc.) | - | Cross-Resistance | [6] | ||
| Erythromycin | Susceptible (lowest conc.) | Resistant (highest conc.) | - | Resistance | [6] | ||
| Vancomycin | Susceptible (lowest conc.) | 80 | - | Cross-Resistance | [6] |
Key Experimental Protocols
Understanding the methodologies used to generate and characterize antibiotic-resistant strains is crucial for interpreting and replicating research findings. Below are detailed protocols for key experiments.
Induction of Streptomycin Resistance in Laboratory Strains
Objective: To generate spontaneous streptomycin-resistant mutants of a bacterial strain.
Protocol:
-
Prepare a high-density bacterial culture: Inoculate a single colony of the parental bacterial strain (e.g., E. coli K-12) into a suitable liquid medium (e.g., Luria-Bertani broth) and incubate overnight with shaking at 37°C to reach a high cell density (e.g., approximately 1-2 x 10⁹ CFU/mL).[1]
-
Selective plating: Spread a large volume of the overnight culture (e.g., 100-200 µL, or a concentrated pellet) onto agar (B569324) plates containing a high concentration of streptomycin (e.g., 100 µg/mL). The concentration should be significantly above the MIC of the parental strain.[1]
-
Incubation: Incubate the plates at 37°C for 24-48 hours, or until colonies appear.
-
Isolation and purification: Pick individual colonies that grow on the selective plates and streak them onto fresh streptomycin-containing agar plates to obtain pure, isolated colonies of resistant mutants.
-
Verification: Confirm the high-level resistance of the isolated mutants by re-testing their MIC for streptomycin.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
Objective: To determine the lowest concentration of an antibiotic that inhibits the visible growth of a bacterial strain.
Protocol:
-
Prepare antibiotic stock solutions: Dissolve the antibiotics in appropriate solvents to create high-concentration stock solutions.
-
Prepare antibiotic dilutions: Perform serial two-fold dilutions of each antibiotic in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth). The final volume in each well is typically 50 or 100 µL.
-
Prepare bacterial inoculum: Dilute an overnight bacterial culture in the same broth medium to achieve a standardized concentration (e.g., 5 x 10⁵ CFU/mL).[7]
-
Inoculation: Add an equal volume of the standardized bacterial inoculum to each well of the microtiter plate, including a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the microtiter plate at 37°C for 16-20 hours.
-
Reading the results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria. This can be assessed visually or by using a microplate reader.[7]
Mechanisms and Pathways of Cross-Resistance
The development of cross-resistance is often governed by specific molecular mechanisms. Understanding these pathways is critical for predicting and potentially circumventing resistance.
Signaling Pathways and Resistance Mechanisms
Streptomycin resistance and subsequent cross-resistance can arise from several key mechanisms:
-
Target Modification: Mutations in the genes encoding ribosomal components are a primary cause of streptomycin resistance.
-
rpsL gene: Encodes the ribosomal protein S12. Mutations in this gene can lead to high-level streptomycin resistance.[8][9] Interestingly, some rpsL mutations can also confer hypersensitivity (collateral sensitivity) to other ribosome-targeting antibiotics like chloramphenicol and tetracycline.[2]
-
rrs gene: Encodes the 16S rRNA. Mutations in this gene can also confer resistance to streptomycin and, in some cases, cross-resistance to other aminoglycosides like kanamycin and amikacin (B45834).[10]
-
-
Enzymatic Inactivation: Bacteria can acquire genes encoding aminoglycoside-modifying enzymes (AMEs) that chemically modify and inactivate the antibiotic.
-
Aminoglycoside phosphotransferases (APHs) and adenylyltransferases (ANTs): These enzymes, often encoded by genes like strA-strB and aadA, can confer resistance to streptomycin.[3][4] The presence of these genes on mobile genetic elements like plasmids and integrons facilitates their spread and the co-transfer of resistance to other antibiotic classes.
-
-
Efflux Pumps: Some bacteria utilize efflux pumps to actively transport antibiotics out of the cell, thereby reducing the intracellular concentration of the drug. While less common for streptomycin, this mechanism can contribute to multidrug resistance.[11]
References
- 1. Evolution of Resistance to Continuously Increasing Streptomycin Concentrations in Populations of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The contribution of common rpsL mutations in Escherichia coli to sensitivity to ribosome targeting antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The genetic background for streptomycin resistance in Escherichia coli influences the distribution of MICs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [Cross-resistance relationship between streptomycin and kanamycin resistances in Mycobacterium smegmatis (strain Jucho)--comparison of the development patterns of resistances to streptomycin and kanamycin among Mycobacterium tuberculosis, Mycobacterium avium complex, and Mycobacterium smegmatis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of Resistance to Aminoglycoside Antibiotics: Overview and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of Streptomycin Resistance: Selection of Mutations in the 16S rRNA Gene Conferring Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cross-resistance of Mycobacterium tuberculosis isolates among streptomycin, kanamycin and amikacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PDB-101: Global Health: Antimicrobial Resistance: undefined: Streptomycin Resistance [pdb101.rcsb.org]
Navigating the Microscopic Battlefield: A Guide to Penicillin-Streptomycin Alternatives in Cell Culture
For researchers, scientists, and drug development professionals striving for robust and reproducible results, the unseen threat of microbial contamination in cell culture is a constant concern. While the combination of penicillin and streptomycin (B1217042) (Pen-Strep) has long been the first line of defense, its limitations and potential to influence experimental outcomes have spurred the adoption of alternative antimicrobial agents. This guide provides a comprehensive comparison of prominent alternatives, presenting experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate agent for your specific research needs.
The ideal antimicrobial agent for cell culture should exhibit broad-spectrum activity against common contaminants while exerting minimal cytotoxic effects on the cultured cells. This guide focuses on a comparative analysis of gentamicin (B1671437), amphotericin B, and the proprietary formulations Normocin™ and Plasmocin™, evaluating their performance based on available experimental data.
Performance at a Glance: A Comparative Overview
To facilitate a clear comparison, the following tables summarize the key characteristics, including the mechanism of action, spectrum of activity, and cytotoxicity of penicillin-streptomycin (B12071052) and its common alternatives.
Table 1: General Characteristics of Penicillin-Streptomycin and Alternatives
| Antimicrobial Agent | Mechanism of Action | Spectrum of Activity | Primary Application |
| Penicillin-Streptomycin | Penicillin inhibits bacterial cell wall synthesis. Streptomycin inhibits protein synthesis by binding to the 30S ribosomal subunit. | Broad-spectrum against gram-positive and gram-negative bacteria. | Routine prevention of bacterial contamination. |
| Gentamicin | Inhibits protein synthesis by binding to the 30S ribosomal subunit.[1] | Broad-spectrum against gram-positive and gram-negative bacteria, with strong coverage against gram-negative strains.[2][3] | Prevention of bacterial contamination, particularly useful for gram-negative bacteria. |
| Amphotericin B | Binds to ergosterol (B1671047) in fungal cell membranes, leading to the formation of pores and subsequent leakage of cellular contents. | Effective against a wide range of fungi and yeasts.[2] | Prevention and elimination of fungal and yeast contamination. |
| Normocin™ | A formulation of three antibiotics that act by blocking DNA and protein synthesis in bacteria and mycoplasma, and by disrupting ionic exchange in fungi.[4] | Broad-spectrum against gram-positive and gram-negative bacteria, mycoplasma, and fungi.[4][5] | Routine prevention of microbial contamination. |
| Plasmocin™ | A formulation of two antibiotics that interfere with protein synthesis and DNA replication in mycoplasma and bacteria.[6] | Primarily active against mycoplasma, but also effective against a broad range of gram-positive and gram-negative bacteria.[7] | Prevention and eradication of mycoplasma contamination. |
In-Depth Analysis: Cytotoxicity and Efficacy
The selection of an appropriate antimicrobial agent hinges on a delicate balance between its efficacy against contaminants and its potential toxicity to the host cells. The following tables present available quantitative data on the cytotoxicity and antimicrobial efficacy of the discussed alternatives. It is important to note that these values can vary depending on the cell line, microbial strain, and experimental conditions.
Table 2: Cytotoxicity of Penicillin-Streptomycin Alternatives in Mammalian Cell Lines
| Antimicrobial Agent | Cell Line | Assay | Concentration | Observed Effect | Citation |
| Gentamicin | Vero | MTT | 2000 µg/mL | Significant decrease in cell viability. | [8] |
| Gentamicin | 9 mammalian cell lines | Microscopic observation | 1000 µg/mL | Cellular damage in actively dividing cells. | [9] |
| Gentamicin | 9 mammalian cell lines | Various | ≤ 125 µg/mL | No effect on proliferation, lactate (B86563) production, or LDH release. | [9] |
| Amphotericin B | Mouse osteoblasts & fibroblasts | MTT & Light Microscopy | 100 and 1000 µg/mL | Widespread cell death after 1 hour of exposure. | [10] |
| Amphotericin B | Mouse osteoblasts & fibroblasts | alamarBlue® & Light Microscopy | 5 and 10 µg/mL | Abnormal cell morphology and decreased proliferation. | [10] |
| Normocin™ | Various | Manufacturer's data | 100 µg/mL | No reported toxicity at the recommended concentration. | [4] |
| Normocin™ | Various | Manufacturer's data | 500 µg/mL | Some cytotoxicity may be observed. | [4] |
| Plasmocin™ | 80 mammalian cell lines | Visual inspection | 25 µg/mL | 25% of cell lines showed cytotoxicity or culture death. | [2][7] |
| Plasmocin™ | Various | Manufacturer's data | High concentrations | May cause a slowdown of cell growth. | [7] |
Table 3: Antimicrobial Efficacy (Minimum Inhibitory Concentration - MIC) of Alternatives
| Antimicrobial Agent | Contaminant | MIC (µg/mL) | Citation |
| Gentamicin | Pseudomonas aeruginosa | 0.25 - 512 | [11] |
| Gentamicin | Staphylococcus aureus | 3.125 - 6.25 | [11] |
| Amphotericin B | Aspergillus fumigatus | 0.125 - 0.5 | [12] |
| Amphotericin B | Aspergillus niger | 0.125 - 0.5 | [12] |
| Amphotericin B | Candida albicans | 0.0625 - 4 | [5] |
Experimental Corner: Protocols for Evaluation
To empower researchers to make data-driven decisions, this section provides detailed protocols for key experiments used to evaluate the performance of antimicrobial agents in cell culture.
Protocol 1: Assessing Cytotoxicity using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Antimicrobial agent to be tested
-
96-well tissue culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Treatment: Prepare serial dilutions of the antimicrobial agent in complete culture medium and add to the respective wells. Include untreated control wells.
-
Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Protocol 2: Determining Antimicrobial Efficacy using Broth Microdilution
The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Materials:
-
Pure culture of the contaminant microorganism (e.g., bacteria or fungi)
-
Appropriate sterile broth medium (e.g., Tryptic Soy Broth for bacteria, RPMI-1640 for fungi)
-
Antimicrobial agent to be tested
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare Inoculum: Grow the microorganism in broth to a specific optical density, then dilute to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Serial Dilutions: Prepare two-fold serial dilutions of the antimicrobial agent in the broth medium directly in the wells of the 96-well plate.
-
Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microorganism without antibiotic) and a negative control (broth without microorganism).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determine MIC: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.[13]
Making an Informed Decision
The choice of an alternative to penicillin-streptomycin is a critical decision that can impact the validity and reproducibility of cell culture experiments. While gentamicin offers broad-spectrum antibacterial activity, its potential for cytotoxicity at higher concentrations necessitates careful dose-response studies.[2][9] Amphotericin B is a potent antifungal agent, but its use should be carefully monitored due to its known cytotoxic effects on mammalian cells.[2][10]
Proprietary formulations like Normocin™ and Plasmocin™ offer the convenience of a broad-spectrum, single-product solution. Normocin™ is designed for comprehensive protection against bacteria, mycoplasma, and fungi with reportedly low cytotoxicity at its recommended working concentration.[4] Plasmocin™ is particularly effective against mycoplasma, a common and often undetected contaminant, and also provides broad antibacterial coverage.[6][7] However, studies have shown that Plasmocin™ can exhibit cytotoxicity in a significant percentage of cell lines, warranting careful evaluation before routine use.[2][7]
Ultimately, the best practice for maintaining an antibiotic-free cell culture environment is rigorous aseptic technique. When the use of antimicrobial agents is unavoidable, a thorough evaluation of the available alternatives, considering the specific cell lines and potential contaminants in your laboratory, is essential for ensuring the integrity of your research.
References
- 1. Antibiotics in Cell Culture: When and How to Use Them [capricorn-scientific.com]
- 2. Efficiency of Plasmocin™ on various mammalian cell lines infected by mollicutes in comparison with commonly used antibiotics in cell culture: a local experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. goldbio.com [goldbio.com]
- 4. ibiantech.com [ibiantech.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Efficiency of Plasmocin™ on various mammalian cell lines infected by mollicutes in comparison with commonly used antibiotics in cell culture: a local experience - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficiency of Plasmocin™ on various mammalian cell lines infected by mollicutes in comparison with commonly used antibiotics in cell culture: a local experience | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Gentamicin as a bactericidal antibiotic in tissue culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. High-throughput assessment of bacterial growth inhibition by optical density measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Susceptibility of Aspergillus strains from culture collections to amphotericin B and itraconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Validating the Eradication of Bacterial Contaminants Following Streptomycin Treatment: A Comparative Guide
For researchers, scientists, and professionals in drug development, ensuring the complete removal of bacterial contaminants from cell cultures is paramount to the integrity and validity of experimental results. Streptomycin (B1217042), often in combination with penicillin, is a widely used antibiotic for this purpose. However, validating the successful eradication of bacteria post-treatment is a critical step that requires careful consideration of the available methodologies. This guide provides a comprehensive comparison of various validation techniques, alternatives to streptomycin, and the experimental data supporting their use.
The Challenge of Viable but Non-Culturable (VBNC) Bacteria
A significant challenge in validating bacterial removal is the phenomenon of viable but non-culturable (VBNC) bacteria. Following antibiotic treatment, some bacteria can enter a dormant state where they are metabolically active and retain their virulence but cannot be cultured on standard laboratory media. This can lead to false negatives when relying solely on traditional plating methods for validation. Therefore, a multi-faceted approach to validation is highly recommended.
Comparison of Validation Methods
A robust validation strategy should ideally combine multiple methods to overcome the limitations of any single technique. The three primary methods for detecting residual bacterial contamination are traditional plating, viability staining, and Polymerase Chain Reaction (PCR).
| Method | Principle | Advantages | Disadvantages | Typical Application |
| Traditional Plating | Assesses the ability of bacteria to form colonies on nutrient agar (B569324). | Simple, low cost, provides a direct measure of viable and culturable bacteria. | Time-consuming (days for results), does not detect VBNC bacteria, can be affected by residual antibiotics in the sample. | Initial screening for the presence of culturable bacteria. |
| Viability Staining | Uses fluorescent dyes (e.g., SYTO 9 and propidium (B1200493) iodide) to differentiate between live and dead bacteria based on membrane integrity. | Rapid results (within hours), detects VBNC bacteria, provides a quantitative measure of viable cells. | Can be more expensive than plating, requires a fluorescence microscope or flow cytometer, interpretation can be subjective. | Assessing the immediate bactericidal effect of the antibiotic and detecting non-culturable viable cells. |
| Polymerase Chain Reaction (PCR) | Detects the presence of specific bacterial DNA sequences. | Highly sensitive and specific, can detect very low levels of contamination, rapid results. | Cannot differentiate between live and dead bacteria, susceptible to contamination leading to false positives, requires specialized equipment. | Highly sensitive detection of bacterial presence, especially for confirming complete removal. |
Experimental Protocols
Protocol 1: Combined Viability Staining and Plating
This protocol combines the rapid assessment of viability with the confirmation of culturability.
-
Sample Preparation: Following streptomycin treatment, wash the cell culture with sterile phosphate-buffered saline (PBS) three times to remove residual antibiotics.
-
Viability Staining (e.g., using a LIVE/DEAD BacLight™ kit):
-
Resuspend a small aliquot of the cell suspension in a suitable buffer.
-
Add the fluorescent dyes (SYTO 9 and propidium iodide) according to the manufacturer's instructions.
-
Incubate in the dark for 15 minutes.
-
Visualize under a fluorescence microscope. Live bacteria will fluoresce green, while dead bacteria will fluoresce red.
-
Quantify the percentage of live and dead bacteria.
-
-
Plating:
-
Take another aliquot of the washed cell suspension.
-
Perform serial dilutions in sterile PBS or culture medium without antibiotics.
-
Plate the dilutions onto nutrient agar plates.
-
Incubate the plates at 37°C for 24-48 hours and observe for colony formation.
-
Protocol 2: PCR-Based Detection of Residual Bacterial DNA
This protocol is highly sensitive for detecting any remaining bacterial genetic material.
-
DNA Extraction:
-
Collect a sample of the cell culture supernatant and/or cell lysate after streptomycin treatment and washing.
-
Extract total DNA using a commercial bacterial DNA extraction kit.
-
-
PCR Amplification:
-
Perform PCR using universal primers targeting the bacterial 16S rRNA gene.
-
Include a positive control (known bacterial DNA) and a negative control (sterile water) to ensure the validity of the results.
-
-
Analysis:
-
Analyze the PCR products by gel electrophoresis. The presence of a band of the expected size indicates the presence of bacterial DNA.
-
Alternatives to Streptomycin
While streptomycin is effective against a broad spectrum of bacteria, concerns about the development of resistance and its potential effects on mammalian cell gene expression have led to the exploration of alternatives.[1][2]
| Antibiotic | Mechanism of Action | Spectrum of Activity | Reported Efficacy | Considerations |
| Gentamicin (B1671437) | Inhibits protein synthesis by binding to the 30S ribosomal subunit. | Broad-spectrum, including Gram-negative and some Gram-positive bacteria. | Has been shown to be superior to penicillin-streptomycin (B12071052) for controlling bacterial growth in tissue culture.[3] | Can be cytotoxic at higher concentrations.[3] |
| Ciprofloxacin (B1669076) | Inhibits DNA gyrase, an enzyme essential for bacterial DNA replication. | Broad-spectrum, including many Gram-negative and Gram-positive bacteria. | Effective in eliminating mycoplasma contamination.[1][2] | Should be used with caution due to potential effects on mammalian cells. |
| Piperacillin (B28561)/Tazobactam (B1681243) | Piperacillin inhibits bacterial cell wall synthesis; tazobactam is a β-lactamase inhibitor that protects piperacillin from degradation. | Very broad-spectrum, including many Gram-negative and anaerobic bacteria. | A combination of piperacillin, tazobactam, and ampicillin (B1664943) was found to be 100% effective in inhibiting "black dots" contamination in one study.[4] | The combination of multiple antibiotics increases the complexity of potential off-target effects. |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action of streptomycin in a bacterial cell.
Caption: Experimental workflow for validating bacterial removal.
Conclusion
Validating the complete removal of bacterial contaminants after streptomycin treatment is a critical quality control step in cell culture. Relying on a single method, particularly traditional plating, can be misleading due to the presence of VBNC bacteria. A more robust approach combines multiple techniques, such as viability staining and PCR, to provide a comprehensive assessment of bacterial eradication. For persistent contamination or concerns about streptomycin's side effects, alternative antibiotics like gentamicin or ciprofloxacin may be considered, but their efficacy and potential impact on the host cells should be carefully evaluated. By implementing a thorough validation strategy, researchers can ensure the reliability and reproducibility of their experimental data.
References
- 1. The use of ciprofloxacin for the elimination of mycoplasma from naturally infected cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A safe and efficient method for elimination of cell culture mycoplasmas using ciprofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gentamicin as a bactericidal antibiotic in tissue culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. microbiologyjournal.org [microbiologyjournal.org]
Streptomycin vs. Carbenicillin: A Comparative Guide to Eliminating Agrobacterium in Plant Studies
In the realm of plant genetic engineering, the efficient elimination of Agrobacterium tumefaciens following transformation is a critical step for successful regeneration of healthy, transgenic plants. The persistence of Agrobacterium can lead to contamination, necrosis of plant tissues, and confounding experimental results.[1] Among the arsenal (B13267) of antibiotics employed for this purpose, streptomycin (B1217042) and carbenicillin (B1668345) are two commonly considered options. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the appropriate antibiotic for their plant systems.
At a Glance: Streptomycin vs. Carbenicillin
| Feature | Streptomycin | Carbenicillin |
| Antibiotic Class | Aminoglycoside | β-lactam (Penicillin) |
| Mechanism of Action | Inhibits protein synthesis by binding to the 30S ribosomal subunit.[2] | Inhibits bacterial cell wall synthesis.[3][4] |
| Spectrum of Activity | Broad-spectrum, effective against many Gram-negative and some Gram-positive bacteria.[2] | Primarily effective against Gram-negative bacteria. |
| Common Concentration | 100 - 500 mg/L | 250 - 500 mg/L[3] |
| Primary Advantage | Effective against a broad range of bacteria. | Generally low phytotoxicity in many plant species.[5] |
| Primary Disadvantage | Can be phytotoxic to some plant species. | Some Agrobacterium strains exhibit resistance; can have hormone-like effects.[5] |
Efficacy in Eliminating Agrobacterium
The choice of antibiotic and its concentration are crucial for balancing the effective elimination of Agrobacterium with minimal harm to the plant tissue.
Carbenicillin , as a β-lactam antibiotic, targets the synthesis of the peptidoglycan layer in the bacterial cell wall, leading to cell lysis and death.[3] It has been historically widely used in plant transformation protocols.[3] However, its efficacy can be compromised by β-lactamase-producing strains of Agrobacterium. Furthermore, some studies have shown that even at high concentrations, carbenicillin may not completely eliminate the bacteria.[6] For instance, in studies on walnut somatic embryos, carbenicillin at concentrations up to 1000 mg/L did not eliminate A. tumefaciens.[7]
Streptomycin , an aminoglycoside, functions by irreversibly binding to the 16S rRNA of the bacterial 30S ribosomal subunit, which interferes with protein synthesis and ultimately leads to bacterial cell death.[8][9] Its broad-spectrum activity makes it effective against a wide range of bacteria, including Agrobacterium.[2] However, its use specifically for Agrobacterium elimination post-transformation is less commonly reported in standalone applications compared to carbenicillin and is often used in combination with other antibiotics to control a broader range of potential contaminants.[10][11]
Phytotoxicity and Effects on Plant Regeneration
A significant consideration when selecting an antibiotic is its potential to harm the plant tissue, a phenomenon known as phytotoxicity.
Carbenicillin is generally considered to have minimal phytotoxic effects on many plant species, though responses can be species-dependent.[5] However, at higher concentrations, it can cause necrosis and inhibit regeneration in some plants.[3] Some studies have also reported that certain penicillins, like carbenicillin, can exhibit auxin-like activities, which may influence plant development in tissue culture.[5] In carrot protoplast cultures, carbenicillin concentrations of 400–500 mg/L completely inhibited plant regeneration.[12]
Streptomycin can be more phytotoxic to certain plant species compared to carbenicillin. Its application can sometimes lead to bleaching of tissues and reduced regeneration efficiency. The sensitivity to streptomycin is highly variable among different plant species and even cultivars. For example, studies on ginger micropropagation showed that streptomycin was largely ineffective at controlling contamination and had negative effects on the explants.[13] In contrast, a study on potato micropropagation suggested that streptomycin at certain concentrations could be incorporated to minimize microbial contaminants and improve the vigor of microplantlets.[14]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the use of carbenicillin and streptomycin in plant tissue culture. It is important to note that direct comparative studies between only these two antibiotics for Agrobacterium elimination are limited.
Table 1: Efficacy of Carbenicillin in Agrobacterium Elimination and its Effect on Plant Regeneration
| Plant Species | Agrobacterium Strain | Carbenicillin (mg/L) | Bacterial Growth | Regeneration/Survival | Reference |
| Soybean | LBA4404 | 500, 1000 | Not active against Agrobacterium | Genotype-dependent effects | [15] |
| Walnut | C58C1 | 100 - 1000 | Did not eliminate Agrobacterium | Minimally reduced somatic embryo production | [7] |
| Indica Rice | EHA 105 | 50 - 300 | Zone of inhibition: 7.6 mm (at 50 mg/L) | - | [16] |
| Tomato | - | 100 - 400 | - | Promoted bud regeneration | [17] |
Table 2: Efficacy of Streptomycin in Controlling Bacterial Contamination and its Effect on Plant Regeneration
| Plant Species | Target Microbe | Streptomycin (mg/L) | Bacterial Growth | Regeneration/Survival | Reference |
| Ginger | Bacterial contaminants | 50, 100, 200 | Ineffective | - | [13] |
| Potato | Microbial contaminants | 0.1% and 0.2% | Minimized contaminants | Improved vigor of microplantlets | [14] |
| Duckweed | - | 0.1 - 10 | - | 15-45% decrease in growth rate | [18] |
| Yam | Bacterial contaminants | 125 (in combination) | Inhibited bacterial growth | - | [10] |
Experimental Protocols
Below are generalized protocols for the elimination of Agrobacterium using carbenicillin and a protocol for controlling bacterial contamination which can be adapted for streptomycin. The optimal concentrations and durations should be empirically determined for each specific plant system.
Protocol 1: Agrobacterium Elimination using Carbenicillin
-
Co-cultivation: After infecting the explants with Agrobacterium, co-cultivate them on a suitable medium for 2-3 days in the dark.
-
Washing: Wash the explants with sterile liquid medium or sterile water to remove excess bacteria. This step can be repeated 2-3 times.
-
Drying and Transfer: Blot the washed explants on sterile filter paper to dry them.
-
Selection and Elimination: Transfer the explants to a selection medium containing the appropriate plant selection agent (e.g., kanamycin, hygromycin) and carbenicillin (typically 250-500 mg/L) to inhibit the growth of remaining Agrobacterium.[3]
-
Subculture: Subculture the explants to fresh selection medium containing carbenicillin every 2-3 weeks.
-
Regeneration and Rooting: Once shoots have developed, transfer them to a rooting medium, which may also contain a lower concentration of carbenicillin to ensure complete bacterial elimination.
Protocol 2: General Bacterial Contamination Control (Adaptable for Streptomycin)
-
Explant Preparation: Prepare sterile explants from healthy in vitro-grown plants.
-
Culture Medium Preparation: Prepare the plant tissue culture medium (e.g., MS medium) and supplement it with streptomycin at a predetermined optimal concentration (e.g., 100-200 mg/L). The antibiotic should be filter-sterilized and added to the autoclaved medium after it has cooled.
-
Culturing: Culture the explants on the streptomycin-containing medium.
-
Monitoring: Regularly monitor the cultures for any signs of bacterial growth and phytotoxicity.
-
Subculture: Subculture the explants to fresh medium with or without the antibiotic as required for plant development and to ensure the elimination of contaminants.
Visualizing the Mechanisms and Workflow
Signaling Pathways and Mechanisms of Action
Caption: Mechanisms of action for Streptomycin and Carbenicillin.
Experimental Workflow for Agrobacterium Elimination
Caption: General experimental workflow for eliminating Agrobacterium.
Conclusion
Both streptomycin and carbenicillin can be employed to control bacterial growth in plant tissue culture, but their suitability for eliminating Agrobacterium post-transformation depends on several factors. Carbenicillin is a historically popular choice with generally low phytotoxicity, but its efficacy can be limited by bacterial resistance. Streptomycin offers broad-spectrum activity but carries a higher risk of phytotoxicity, which necessitates careful optimization for each plant species.
For researchers developing a new transformation protocol, it is advisable to conduct a preliminary study to evaluate the phytotoxicity of both antibiotics at various concentrations on the specific plant material. If Agrobacterium overgrowth is a persistent issue with carbenicillin, exploring alternatives like cefotaxime (B1668864) or a combination of antibiotics that may include streptomycin could be a viable strategy. Ultimately, the choice between streptomycin and carbenicillin should be guided by empirical data generated for the specific plant species and experimental conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. goldbio.com [goldbio.com]
- 3. benchchem.com [benchchem.com]
- 4. dialnet.unirioja.es [dialnet.unirioja.es]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. openagrar.de [openagrar.de]
- 7. An evaluation of antibiotics for the elimination of Agrobacterium tumefaciens from walnut somatic embryos and for the effects on the proliferation of somatic embryos and regeneration of transgenic plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Three genes controlling streptomycin susceptibility in Agrobacterium fabrum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Three genes controlling streptomycin susceptibility in Agrobacterium fabrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biblio.iita.org [biblio.iita.org]
- 11. researchgate.net [researchgate.net]
- 12. Effect of β-lactam antibiotics on plant regeneration in carrot protoplast cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assessing the Efficacy of Broad-Spectrum Antibiotics in Controlling Bacterial Contamination in the In Vitro Micropropagation of Ginger (Zingiber officinale Rosc) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. scielo.br [scielo.br]
- 16. agriculturejournals.cz [agriculturejournals.cz]
- 17. notulaebotanicae.ro [notulaebotanicae.ro]
- 18. Frontiers | Physiological responses and antibiotic-degradation capacity of duckweed (Lemna aequinoctialis) exposed to streptomycin [frontiersin.org]
The Impact of Streptomycin Sulphate on Bacterial Proliferation: A Quantitative Comparison
For researchers, scientists, and drug development professionals, understanding the precise effects of antibiotics on bacterial growth is paramount. This guide provides a quantitative analysis of streptomycin (B1217042) sulphate's impact on the growth curves of common bacterial strains, Escherichia coli and Staphylococcus aureus. We offer a comparative look at its performance against other antibiotics, supported by experimental data and detailed protocols to ensure reproducibility.
Streptomycin, an aminoglycoside antibiotic, functions by inhibiting protein synthesis in bacteria, ultimately leading to cell death. Its efficacy can be visualized and quantified by monitoring bacterial growth curves in its presence. This guide delves into the specifics of this inhibition, offering a clear comparison with other common antibiotics, gentamicin (B1671437) and ampicillin.
Comparative Analysis of Antibiotic Efficacy
The inhibitory effects of streptomycin sulphate and other antibiotics are quantified using metrics such as the Minimum Inhibitory Concentration (MIC) and by observing changes in the bacterial growth curve, typically measured by optical density at 600 nm (OD600).
Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation. It is a critical measure of an antibiotic's potency.
| Antibiotic | Target Organism | MIC (µg/mL) |
| This compound | Escherichia coli (ATCC 25922) | 4 - 8 |
| Staphylococcus aureus (ATCC 25923) | 1 - 4 | |
| Gentamicin | Escherichia coli (ATCC 25922) | 0.25 - 1 |
| Staphylococcus aureus (ATCC 25923) | 0.12 - 1 | |
| Ampicillin | Escherichia coli (ATCC 25922) | 2 - 8 |
| Staphylococcus aureus (ATCC 25923) | 0.12 - 0.5 |
Note: MIC values can vary depending on the specific strain and the testing conditions.
Bacterial Growth Curve Analysis: Escherichia coli
The following table presents a representative dataset of E. coli growth (measured as OD600) over time in the presence of varying concentrations of this compound. The data illustrates a dose-dependent inhibition of bacterial growth.
| Time (minutes) | Control (0 µg/mL) | 4 µg/mL Streptomycin | 8 µg/mL Streptomycin | 16 µg/mL Streptomycin |
| 0 | 0.05 | 0.05 | 0.05 | 0.05 |
| 30 | 0.10 | 0.08 | 0.06 | 0.05 |
| 60 | 0.20 | 0.15 | 0.10 | 0.05 |
| 90 | 0.40 | 0.25 | 0.15 | 0.06 |
| 120 | 0.75 | 0.40 | 0.20 | 0.06 |
| 150 | 1.20 | 0.60 | 0.25 | 0.07 |
| 180 | 1.50 | 0.80 | 0.30 | 0.07 |
| 210 | 1.70 | 1.00 | 0.35 | 0.08 |
| 240 | 1.80 | 1.20 | 0.40 | 0.08 |
Bacterial Growth Curve Analysis: Staphylococcus aureus
While a complete time-course dataset for S. aureus with streptomycin was not available in the reviewed literature, the following table illustrates the inhibitory effect of different antibiotics based on IC50 values (the concentration required to inhibit 50% of bacterial growth).
| Antibiotic | IC50 (µM) on S. aureus |
| This compound | ~10 |
| Ampicillin | ~5 |
| Penicillin | < 5 |
| Tetracycline | < 5 |
Note: Lower IC50 values indicate greater potency.[1]
Experimental Protocols
To ensure the reliability and reproducibility of the data presented, detailed experimental protocols are provided below.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of an antibiotic.
Materials:
-
Bacterial strain of interest (e.g., E. coli ATCC 25922, S. aureus ATCC 25923)
-
Mueller-Hinton Broth (MHB)
-
Antibiotic stock solution (e.g., this compound)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Prepare Bacterial Inoculum:
-
Aseptically pick a single colony of the test bacterium from an agar (B569324) plate and inoculate it into a tube containing 5 mL of MHB.
-
Incubate the tube overnight at 37°C.
-
Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
-
Prepare Antibiotic Dilutions:
-
Create a serial two-fold dilution of the antibiotic stock solution in MHB across the wells of a 96-well plate. The final volume in each well should be 100 µL. Concentrations should typically range from 0.125 to 512 µg/mL.[2]
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL per well.
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determine MIC:
-
The MIC is the lowest concentration of the antibiotic at which there is no visible turbidity (growth) in the well.[2] This can be confirmed by measuring the OD600 of each well using a spectrophotometer.
-
Protocol 2: Bacterial Growth Curve Assay
This protocol describes how to monitor the effect of an antibiotic on bacterial growth over time using a spectrophotometer.
Materials:
-
Bacterial strain of interest
-
Tryptic Soy Broth (TSB) or Luria-Bertani (LB) broth
-
Antibiotic stock solution
-
Sterile culture flasks or tubes
-
Spectrophotometer and cuvettes
-
Shaking incubator (37°C)
Procedure:
-
Prepare Overnight Culture:
-
Inoculate a single colony of the bacterium into 5 mL of broth and incubate overnight at 37°C with shaking.
-
-
Prepare Experimental Cultures:
-
Dilute the overnight culture 1:100 into fresh broth.
-
Prepare separate flasks for the control (no antibiotic) and for each concentration of the antibiotic to be tested.
-
-
Initiate Growth and Measurement:
-
Place the flasks in a shaking incubator at 37°C.
-
At regular time intervals (e.g., every 30 minutes), aseptically remove an aliquot (e.g., 1 mL) from each flask.
-
Measure the optical density (OD) of the aliquot at 600 nm using a spectrophotometer. Use sterile broth as a blank.
-
-
Data Analysis:
-
Plot the OD600 values (Y-axis) against time (X-axis) to generate growth curves for each condition.[3]
-
Visualizing the Process
To further clarify the experimental workflow and the underlying biological mechanism, the following diagrams are provided.
References
Safety Operating Guide
Proper Disposal of Streptomycin Sulphate: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of streptomycin (B1217042) sulphate is a critical aspect of laboratory safety and environmental responsibility. This document provides essential procedural guidance for researchers, scientists, and drug development professionals to manage streptomycin sulphate waste effectively, minimizing risks and adhering to regulatory standards.
Hazard Profile of this compound
This compound is classified as a hazardous substance, primarily due to its potential for reproductive toxicity and harm if swallowed.[1][2] Understanding its hazard profile is the first step in implementing appropriate handling and disposal procedures.
| Hazard Classification | Category | Source |
| Acute Toxicity (Oral) | Category 4 | [1][2] |
| Reproductive Toxicity | Category 2 | [1][2] |
| GHS Hazard Statements | H302 (Harmful if swallowed), H361d (Suspected of damaging the unborn child) | [1][3] |
Core Principles of this compound Disposal
The fundamental principle governing the disposal of this compound is that it must be treated as hazardous waste.[3] Under no circumstances should it be disposed of with regular laboratory or household garbage, nor should it be allowed to enter the sewage system.[3][4]
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting.
1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing appropriate PPE, including:
-
Safety glasses or goggles[2]
-
Chemical-resistant gloves (inspected before use)[4]
-
A lab coat or protective clothing[5]
-
If there is a risk of dust generation, a NIOSH-approved respirator is required.[1]
2. Waste Segregation and Collection:
-
Solid Waste: Collect pure this compound, contaminated materials (e.g., weighing paper, gloves, wipes), and any spill cleanup materials in a designated, clearly labeled hazardous waste container.[1][3] Do not mix with other waste streams.[1] The container must be kept tightly closed.[1]
-
Liquid Waste: Aqueous solutions of this compound should also be collected in a designated hazardous waste container for liquids. Do not empty into drains.[3][4]
-
Empty Containers: Handle uncleaned, empty containers as you would the product itself.[1] They must be disposed of as hazardous waste unless they are thoroughly decontaminated.[3]
3. Storage Pending Disposal:
-
Store the sealed hazardous waste container in a designated, secure area away from incompatible materials such as strong acids, bases, and oxidizing agents.[2][6]
-
The storage area should be cool, dry, and well-ventilated.[2]
4. Professional Waste Disposal:
-
Arrange for the collection and disposal of the this compound waste through a licensed professional waste disposal service.[2]
-
The disposal method will likely involve controlled incineration at an approved facility or other methods compliant with local, regional, and national regulations.[1][4]
-
It is the responsibility of the waste generator to properly characterize and classify the waste according to applicable regulations (e.g., US 40CFR262.11).[2]
Emergency Procedures for Spills
In the event of a spill, follow these procedures:
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area.[1]
-
Ventilate: Ensure adequate ventilation.[1]
-
Containment: For dry spills, avoid generating dust.[1] Carefully sweep or scoop up the material. For liquid spills, cover drains to prevent entry into the sewer system.[1]
-
Cleanup: Use an appropriate absorbent material for liquid spills. Place all contaminated materials into a labeled hazardous waste container for disposal.[3]
-
Decontamination: Clean the affected area thoroughly.
-
Reporting: Report the spill to your institution's environmental health and safety department.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Streptomycin Sulphate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Streptomycin sulphate, a potent antibiotic that requires careful management. Adherence to these procedures is critical to mitigate risks and ensure the integrity of your research.
Personal Protective Equipment (PPE)
The appropriate selection and use of Personal Protective Equipment (PPE) is the first line of defense against exposure to this compound. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Remarks |
| Eye/Face Protection | Safety glasses with side-shields or safety goggles | Should conform to EN 166 (EU) or NIOSH (US) standards.[1][2][3] A face shield may be required for supplementary protection during large-scale handling or when there is a significant risk of splashing.[4] |
| Hand Protection | Chemical-resistant gloves | Nitrile rubber gloves with a minimum thickness of 0.11 mm are recommended, offering a breakthrough time of over 480 minutes.[3] Always inspect gloves for integrity before use and practice proper glove removal technique to avoid skin contact.[3] |
| Body Protection | Laboratory coat or long-sleeved clothing | A complete suit protecting against chemicals may be necessary depending on the scale of work.[3] |
| Respiratory Protection | Dust mask or respirator | Required when dusts are generated.[5] A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if airborne concentrations are high or if ventilation is inadequate.[1] For short-term use, a P3 filter is recommended.[5] |
Occupational Exposure Limits
Occupational Exposure Limits (OELs) are established to protect workers from the adverse health effects of exposure to chemical substances. The established limits for this compound vary, and it is crucial to adhere to the most conservative value.
| Organization | Limit and Type | Value |
| OSHA (Occupational Safety and Health Administration) | Final PELs - TWA | 19 mg/m³[6] |
| ACGIH (American Conference of Governmental Industrial Hygienists) | TLV - TWA | 5 mg/m³[6] |
| Pfizer | Occupational Exposure Band (OEB) | OEB 3 - Sensitizer (control exposure to >10µg/m³ to <100µg/m³)[6] |
| Other Sources | Some sources indicate that no exposure limits have been established by OSHA or ACGIH.[1][7] |
TWA (Time-Weighted Average) is the average exposure over an 8-hour workday. It is important to note the conflicting information regarding established OELs and to strive for the lowest possible exposure levels.
Operational Plan for Handling this compound
A systematic approach to handling this compound is essential for safety and efficiency. The following workflow provides a step-by-step guide for laboratory personnel.
Caption: A logical workflow for the safe handling of this compound, from preparation to post-handling procedures.
Spill Management and Disposal Plan
Accidents can happen, and a well-defined plan for spill management and waste disposal is critical to mitigate the consequences.
Spill Cleanup Protocol
In the event of a this compound spill, follow these steps:
-
Evacuate and Alert: Evacuate non-essential personnel from the immediate area and alert others to the spill.[4]
-
Assess the Spill: Determine the extent of the spill and the associated risks.
-
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the appropriate PPE, including respiratory protection.
-
Contain the Spill: For powdered spills, avoid generating dust.[1] Gently cover the spill with an absorbent material. For liquid spills, use an inert absorbent material to contain the spill.[8]
-
Clean the Spill:
-
For powdered spills: Carefully sweep or vacuum the material.[1] A vacuum cleaner equipped with a HEPA filter is recommended.[4] Dampening the powder with water may help to reduce dust generation.[4]
-
For liquid spills: Absorb the spill with an inert material and place it in a suitable, sealed container for disposal.[8]
-
-
Decontaminate the Area: Clean the spill area thoroughly with a suitable decontaminating solution.
-
Dispose of Waste: All cleanup materials should be placed in a sealed, labeled container for hazardous waste disposal.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and potential health hazards.
-
As Chemical Waste: this compound is not destroyed by normal autoclaving and must be treated as chemical waste.[9]
-
Stock Solutions: Concentrated stock solutions are considered hazardous chemical waste and should be collected in an approved container for chemical waste disposal according to institutional guidelines.[9]
-
Contaminated Materials: All contaminated materials, including used media, disposable PPE, and cleanup materials, should be disposed of as hazardous waste.[10]
-
Containers: Empty containers should be handled as the substance itself.[10] Puncture containers to prevent reuse and dispose of them at an authorized landfill.[4]
-
Regulatory Compliance: All waste must be handled and disposed of in accordance with local, state, and federal regulations.[4] Do not empty into drains.[10]
By adhering to these safety protocols and operational plans, you can significantly reduce the risks associated with handling this compound, ensuring a safer laboratory environment for yourself and your colleagues.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. himediadownloads.com [himediadownloads.com]
- 3. s3.amazonaws.com [s3.amazonaws.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. pdf.dutscher.com [pdf.dutscher.com]
- 6. cdn.pfizer.com [cdn.pfizer.com]
- 7. westliberty.edu [westliberty.edu]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. bitesizebio.com [bitesizebio.com]
- 10. carlroth.com:443 [carlroth.com:443]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
